1-(2-Aminothiazol-4-yl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-amino-1,3-thiazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-3(8)4-2-9-5(6)7-4/h2H,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYLXMPLFPQUDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389368 | |
| Record name | 1-(2-aminothiazol-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101258-16-6 | |
| Record name | 1-(2-aminothiazol-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-amino-1,3-thiazol-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Aminothiazol-4-yl)ethanone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 1-(2-aminothiazol-4-yl)ethanone, a key heterocyclic building block in medicinal chemistry and drug discovery. This document outlines its physicochemical characteristics, structural identifiers, and a representative synthetic protocol, offering valuable insights for researchers engaged in the synthesis and application of novel therapeutic agents.
Core Chemical Properties and Structure
This compound, identified by the CAS number 101258-16-6, is a thiazole derivative featuring an amino group at the 2-position and an acetyl group at the 4-position.[1][2] This arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of a wide range of biologically active molecules.[3]
Structural and Physicochemical Data
The key structural and physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 1-(2-amino-1,3-thiazol-4-yl)ethanone | [1] |
| CAS Number | 101258-16-6 | [1] |
| Molecular Formula | C₅H₆N₂OS | [1] |
| Molecular Weight | 142.18 g/mol | [1][4] |
| Appearance | White to light yellow powder | [1][5] |
| Boiling Point | 303.1 °C at 760 mmHg (Predicted) | [1][6] |
| Density | 1.341 g/cm³ (Predicted) | [1] |
| SMILES | CC(=O)C1=CSC(=N1)N | [1] |
| InChI | InChI=1S/C5H6N2OS/c1-3(9)4-2-8-5(6)7-4/h2H,1H3,(H2,6,7) | |
| InChIKey | XLYLXMPLFPQUDL-UHFFFAOYSA-N | [1] |
Structural Elucidation and Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group, a singlet for the proton on the thiazole ring, and a broad singlet for the amino protons.
-
¹³C NMR: The carbon NMR spectrum will exhibit characteristic signals for the carbonyl carbon, the carbons of the thiazole ring, and the methyl carbon.
-
IR Spectroscopy: The IR spectrum will likely display characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ketone, and C=N and C-S stretching of the thiazole ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis Methodology: A Representative Experimental Protocol
The synthesis of this compound is most commonly achieved through the Hantzsch thiazole synthesis.[3][7] This method involves the cyclocondensation of an α-haloketone with a thioamide. The following is a representative protocol for this synthesis.
Reaction Scheme:
Caption: General reaction scheme for the Hantzsch synthesis of this compound.
Materials:
-
1-Chloro-2,3-butanedione (1 equivalent)
-
Thiourea (1 equivalent)
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate (for work-up)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea in ethanol.
-
Addition of α-Haloketone: To the stirred solution, add 1-chloro-2,3-butanedione dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Isolation: The product may precipitate out of the solution upon neutralization. If so, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure, and the residue can be purified.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Safety Precautions:
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.
-
α-Haloketones are lachrymatory and should be handled with care.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow from synthesis to characterization for this compound.
Caption: A typical workflow for the synthesis and structural confirmation of the target compound.
Conclusion
This compound is a foundational molecule for the development of various heterocyclic compounds of medicinal interest. This guide provides essential technical information to support researchers in its synthesis, characterization, and application in drug discovery and development. Adherence to appropriate synthetic protocols and thorough analytical characterization are crucial for obtaining high-purity material for subsequent research endeavors.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. 101258-16-6|this compound|BLD Pharm [bldpharm.com]
- 5. 101258-16-6 | this compound | Ketones | Ambeed.com [ambeed.com]
- 6. cas-news.com [cas-news.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
Technical Guide: 1-(2-Aminothiazol-4-yl)ethanone and Its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2-aminothiazol-4-yl)ethanone, a key heterocyclic compound, and its close analog, 1-(2-amino-4-methylthiazol-5-yl)ethanone. While both compounds are significant in medicinal chemistry, published research and experimental data are more abundant for the methylated analog. This document will begin by providing the specific chemical data for this compound and will then delve into the synthesis, biological activities, and experimental protocols primarily focusing on its well-documented methylated counterpart as a representative example of this chemical class.
Core Compound Data: this compound
This section provides the fundamental chemical identifiers for the target compound, this compound.
| Property | Value |
| CAS Number | 101258-16-6 |
| Molecular Formula | C₅H₆N₂OS |
| Molecular Weight | 142.18 g/mol |
Case Study: 1-(2-Amino-4-methylthiazol-5-yl)ethanone
Due to the limited availability of in-depth experimental data for this compound, this guide will focus on its closely related and extensively studied analog, 1-(2-amino-4-methylthiazol-5-yl)ethanone. This compound serves as a critical building block in the synthesis of various bioactive molecules.[1]
Physicochemical Properties
| Property | Value |
| CAS Number | 30748-47-1[1] |
| Molecular Formula | C₆H₈N₂OS[1] |
| Molecular Weight | 156.21 g/mol [1] |
| Appearance | Cream to off-white solid[1] |
| Melting Point | 265 - 266 °C[1] |
| Purity | ≥ 98% (HPLC)[1] |
| Storage | Store at 0-8 °C[1] |
A hydrobromide salt of this compound is also commercially available, with a molecular weight of 223.1 g/mol .[2] The hydrochloride salt of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone has a CAS number of 106012-40-2 and a molecular weight of 192.67 g/mol .[3]
Synthesis of 2-Aminothiazole Derivatives
The Hantzsch thiazole synthesis is a cornerstone method for the preparation of 2-aminothiazole derivatives. This reaction involves the condensation of an α-haloketone with a thiourea-containing compound.[4]
General Synthetic Workflow: Hantzsch Thiazole Synthesis
Caption: General workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.
Experimental Protocol: Synthesis of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones
This protocol details the synthesis of derivatives from 1-(2-amino-4-methylthiazol-5-yl)ethanone via a Claisen-Schmidt condensation.[5]
Materials:
-
1-(2-amino-4-methylthiazol-5-yl)ethanone (10 mmol)
-
Appropriate substituted benzaldehyde (20 mmol)
-
Potassium tert-butylate (10 mmol)
-
Ethanol (10 mL)
-
Acetic acid (for recrystallization)
Procedure:
-
A mixture of 1-(2-amino-4-methylthiazol-5-yl)ethanone, the substituted benzaldehyde, and potassium tert-butylate in ethanol is prepared.[5]
-
The mixture is heated under reflux for 3-5 hours.[5]
-
The reaction is then left overnight at room temperature.[5]
-
The resulting solid product is collected by filtration.[5]
-
The crude product is recrystallized from acetic acid to yield the pure 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenone.[5]
Biological Activity and Applications in Drug Development
2-Aminothiazole derivatives are recognized for their broad spectrum of biological activities, making them privileged structures in medicinal chemistry.[4][6] They are integral components of several clinically approved drugs, such as the anticancer agent dasatinib.[4]
Anticancer Activity
Derivatives of 1-(2-amino-4-methylthiazol-5-yl)ethanone have demonstrated notable anticancer properties. The introduction of an arylpropenone moiety has been shown to yield compounds with moderate activity against various cancer cell lines.[5]
Anticancer Screening Data for a Derivative (Compound 9): [5]
| Cell Line | Cancer Type | Growth Inhibition (%) |
| CCRF-CEM | Leukemia | Moderately Active |
| HL-60(TB) | Leukemia | Moderately Active |
| UO-31 | Renal Cancer | Moderately Active |
| MCF7 | Breast Cancer | Moderately Active |
Several studies have reported the potent antiproliferative activity of 2-aminothiazole analogs against a wide range of human cancer cell lines, including breast, leukemia, lung, and colon cancer.[4] For example, certain 2-arylamido and 2-alkylamido derivatives of 2-amino-4-(isothiocyanatomethyl)thiazole have shown IC₅₀ values in the micromolar and even sub-micromolar range in L1210 cells.[4]
Antimicrobial Activity
The 2-aminothiazole scaffold is a key component in the development of new antimicrobial agents. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5]
Antimicrobial Screening of a Derivative (Compound 10): [5]
| Microorganism | Type | Activity |
| Staphylococcus aureus | Gram-positive | Active |
| Pseudomonas aeruginosa | Gram-negative | Active |
| Candida albicans | Fungus | Active |
Minimum Inhibitory Concentration (MIC) Data for Thiazolidin-4-one Derivatives: [7]
The following table presents MIC values for a series of 2,3-diaryl-thiazolidin-4-ones, demonstrating the potential of this class of compounds.
| Compound | S. aureus (mg/mL) | En. cloacae (mg/mL) |
| 5 | 0.03 - 0.12 | 0.008 - 0.06 |
| 9 | 0.24 - 0.96 | 0.12 - 0.48 |
Note: The data represents a range of MIC/MBC values.
Signaling Pathway Involvement
While a specific signaling pathway for this compound is not detailed in the available literature, 2-aminothiazole derivatives have been shown to interact with various biological targets. For instance, some derivatives have been investigated as inhibitors of MAP kinases (ERK and JNK) and c-Src enzyme.[4] The aurora kinase family, which plays a crucial role in tumor growth, has also been identified as a target for 2-aminothiazole-based compounds.
Logical Relationship in Drug Discovery
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride | C6H9ClN2OS | CID 12236850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. library.dmed.org.ua [library.dmed.org.ua]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
The Hantzsch Synthesis of 2-Aminothiazole Derivatives: An In-depth Technical Guide for Drug Discovery Professionals
Abstract: The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The Hantzsch synthesis, a classic condensation reaction, remains a cornerstone for the construction of this important heterocyclic motif. This technical guide provides a comprehensive overview of the Hantzsch synthesis for preparing 2-aminothiazole derivatives, tailored for researchers, scientists, and drug development professionals. It delves into the reaction mechanism, presents detailed experimental protocols for various synthetic methodologies, and offers a comparative analysis of quantitative data. Furthermore, this guide illustrates key signaling pathways targeted by 2-aminothiazole derivatives and outlines a typical experimental workflow, all visualized using Graphviz diagrams to facilitate understanding and application in a drug discovery context.
Introduction to the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a key pharmacophore found in a wide array of biologically active compounds.[1][2] Its prevalence in approved drugs, such as the kinase inhibitor Dasatinib and the non-steroidal anti-inflammatory drug Meloxicam, underscores its importance in drug design and development.[3][4] Derivatives of 2-aminothiazole exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][5] The versatility of the Hantzsch synthesis, which allows for the facile introduction of diverse substituents on the thiazole ring, has made it a powerful tool for generating libraries of novel compounds for biological screening.[6]
The Core Reaction: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cyclocondensation reaction between an α-haloketone and a thiourea or thioamide. In the context of 2-aminothiazole synthesis, the reaction involves an α-haloketone and thiourea. The general mechanism proceeds through three key steps:
-
Nucleophilic Attack: The sulfur atom of the thiourea acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone.
-
Intermediate Formation: This initial attack forms a thioether intermediate.
-
Cyclization and Dehydration: Subsequent intramolecular cyclization, driven by the attack of the nitrogen atom on the carbonyl carbon, followed by dehydration, leads to the formation of the aromatic 2-aminothiazole ring.
Caption: The reaction mechanism of the Hantzsch synthesis for 2-aminothiazoles.
Experimental Protocols
This section provides detailed methodologies for key experimental setups, including conventional, microwave-assisted, and catalyst-driven synthesis.
General Procedure for Conventional Hantzsch Synthesis
This protocol describes a standard method for the synthesis of 2-aminothiazole derivatives using conventional heating.
Materials:
-
Substituted α-bromoacetophenone (1.0 mmol)
-
Thiourea (1.2 mmol)
-
Ethanol (10 mL)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted α-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol).
-
Add ethanol (10 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water (50 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Microwave-Assisted Hantzsch Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields.[7][8]
Materials:
-
Substituted α-bromoacetophenone (1.0 mmol)
-
Thiourea (1.1 mmol)
-
Ethanol (3 mL)
-
10 mL microwave reactor vial with a stir bar
Procedure:
-
In a 10 mL microwave reactor vial, combine the substituted α-bromoacetophenone (1.0 mmol), thiourea (1.1 mmol), and ethanol (3 mL).[8]
-
Seal the vial and place it in a microwave synthesizer.
-
Irradiate the reaction mixture at a constant power of 170 W for a duration of 5-15 minutes.[8]
-
After irradiation, allow the vial to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Catalytic Hantzsch Synthesis using a Reusable Catalyst
The use of solid-supported catalysts offers advantages in terms of ease of separation and reusability.[1][9]
Materials:
-
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)
-
Thiourea (1 mmol)
-
Substituted benzaldehyde (1 mmol)
-
Silica-supported tungstosilisic acid (SiW.SiO₂) (15 mol%)[1]
-
Ethanol/water (1:1) mixture (5 mL)
Procedure:
-
In a round-bottom flask, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and SiW.SiO₂ (15 mol%).[1]
-
Add 5 mL of an ethanol/water (1:1) mixture to the flask.[1]
-
Stir the mixture at 65 °C.[1]
-
Monitor the reaction progress using TLC. The reaction is typically complete within 2-3.5 hours.[1]
-
Filter the hot solution to remove the catalyst.[1]
-
Wash the recovered solid catalyst with ethanol.[1]
-
The filtered solid product can be further purified by dissolving in acetone, filtering to remove any remaining catalyst, and then evaporating the solvent under vacuum.[1]
-
Dry the final product in an oven at 60 °C.[1]
Data Presentation: Comparative Analysis of Synthesis Conditions
The yield of 2-aminothiazole derivatives is highly dependent on the reaction conditions. The following tables summarize quantitative data on the effects of different catalysts and solvents.
Table 1: Effect of Catalyst on the Yield of 2-Aminothiazole Derivatives
| Entry | Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | No Catalyst | - | Ethanol | 80 | Moderate | [1] |
| 2 | SiW.SiO₂ | 15 mol% | Ethanol/Water (1:1) | 65 | 79-90 | [1] |
| 3 | Ca/4-MePy-IL@ZY-Fe₃O₄ | 5 wt% | Ethanol | 80 | Moderate | [1] |
| 4 | Ca/4-MePy-IL@ZY-Fe₃O₄ | 10 wt% | Ethanol | 80 | High (up to 95) | [1] |
| 5 | Zeolite-NaY | - | Ethanol | 80 | 30 | [1] |
| 6 | Ca@zeolite-Y | - | Ethanol | 80 | 60 | [1] |
Table 2: Comparison of Conventional Heating and Microwave-Assisted Synthesis
| Entry | Product | Conventional Method (Time, h) | Conventional Method (Yield, %) | Microwave Method (Time, min) | Microwave Method (Yield, %) | Reference |
| 1 | 2-amino-4-phenylthiazole | 8-10 | 14.20 | 5-15 | 29.46 | [8] |
| 2 | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | 8 | Lower Yields | 30 | 95 | [8] |
Application in Drug Discovery: Targeting Signaling Pathways
2-Aminothiazole derivatives have been identified as potent inhibitors of various protein kinases and other key enzymes implicated in diseases such as cancer.[2] Understanding the signaling pathways affected by these compounds is crucial for rational drug design.
Inhibition of Cancer-Related Signaling Pathways
Many 2-aminothiazole derivatives exert their anticancer effects by targeting critical nodes in cell signaling pathways that control proliferation, survival, and metastasis. For instance, derivatives have been designed to inhibit kinases such as EGFR (Epidermal Growth Factor Receptor) and mTOR (mammalian Target of Rapamycin), which are often dysregulated in cancer.[10]
Caption: Inhibition of EGFR and mTOR signaling pathways by 2-aminothiazole derivatives.
Experimental and Logical Workflow
The development of novel 2-aminothiazole derivatives as drug candidates follows a structured workflow, from initial synthesis to biological evaluation.
Caption: A typical workflow for the discovery and development of 2-aminothiazole-based drugs.
Conclusion
The Hantzsch synthesis remains a highly relevant and adaptable method for the preparation of 2-aminothiazole derivatives, which are of significant interest to the drug discovery community. By understanding the underlying mechanism and leveraging modern synthetic techniques such as microwave-assisted synthesis and novel catalytic systems, researchers can efficiently generate diverse libraries of these valuable compounds. The strategic application of these derivatives to modulate key signaling pathways continues to be a promising avenue for the development of new therapeutics. This guide serves as a practical resource to aid in the rational design, synthesis, and evaluation of novel 2-aminothiazole candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. jusst.org [jusst.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Spectroscopic Profile of 1-(2-Aminothiazol-4-yl)ethanone: A Technical Guide for Researchers
Introduction: 1-(2-Aminothiazol-4-yl)ethanone is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its molecular structure, featuring a reactive aminothiazole ring coupled with an ethanone moiety, makes it a versatile building block for the synthesis of novel therapeutic agents. Accurate and detailed spectroscopic data are paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound and its derivatives. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols and a workflow for its analysis.
Note on Data Availability: Despite a comprehensive search of scientific literature and chemical databases, publicly available, experimentally verified spectroscopic data for this compound is scarce. Therefore, the following tables present predicted data based on the analysis of structurally similar compounds and general principles of spectroscopy. This information serves as a valuable reference for researchers to anticipate the spectral characteristics of this molecule.
Spectroscopic Data Summary
The anticipated spectroscopic data for this compound are summarized below. These values are estimations and should be confirmed by experimental analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.5 | s | 1H | Thiazole ring H-5 |
| ~6.5-7.0 | br s | 2H | -NH₂ |
| ~2.4-2.6 | s | 3H | -COCH₃ |
Table 2: Predicted ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~190-195 | C=O |
| ~168-172 | Thiazole ring C-2 |
| ~145-150 | Thiazole ring C-4 |
| ~110-115 | Thiazole ring C-5 |
| ~25-30 | -COCH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Medium-Strong, Broad | N-H stretch (amine) |
| 1680-1700 | Strong | C=O stretch (ketone) |
| 1600-1650 | Medium | C=N stretch (thiazole ring) |
| 1500-1550 | Medium | N-H bend (amine) |
| 1350-1400 | Medium | C-H bend (methyl) |
| ~1100 | Medium | C-N stretch |
| ~700-800 | Medium | C-S stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| [M]+• | High | Molecular Ion |
| [M-CH₃]+ | Moderate | Loss of methyl group |
| [M-COCH₃]+ | Moderate | Loss of acetyl group |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
The ¹H NMR spectrum is typically recorded on a 400 or 500 MHz spectrometer.
-
Standard acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz.
-
A wider spectral width (e.g., 0-200 ppm) is used.
-
A larger number of scans is usually required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal.
-
-
Data Acquisition:
-
An FTIR spectrometer is used to record the spectrum.
-
A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum.
-
The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
-
Data Acquisition:
-
The choice of ionization technique depends on the analyte's properties. Electron Ionization (EI) is a common hard ionization technique that provides fragmentation patterns useful for structural elucidation. Electrospray Ionization (ESI) is a soft ionization technique suitable for obtaining the molecular ion peak.
-
The sample solution is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Workflow Visualization
The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.
Caption: Workflow for the spectroscopic characterization of a synthesized compound.
An In-depth Technical Guide on the Solubility of 1-(2-Aminothiazol-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 1-(2-aminothiazol-4-yl)ethanone, a compound of interest in pharmaceutical research and development. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for determining its solubility in common laboratory solvents. Additionally, qualitative solubility information for a structurally similar compound is presented to offer initial guidance.
Quantitative Solubility Data
Exhaustive searches of scientific databases and chemical supplier documentation did not yield specific quantitative solubility data for this compound. However, for the closely related compound, 1-(2-amino-4-methyl-thiazol-5-yl)-ethanone, the following qualitative information has been reported.
Table 1: Qualitative Solubility of 1-(2-amino-4-methyl-thiazol-5-yl)-ethanone
| Solvent | Temperature (°C) | Solubility |
| Not Specified | 25 | Insoluble[1] |
It is crucial to note that this data is for a structural analog and should be used as a preliminary indicator only. Experimental determination of solubility for this compound is highly recommended.
Experimental Protocol for Solubility Determination
The following is a generalized yet detailed methodology for determining the solubility of a solid compound such as this compound in various laboratory solvents. This protocol is based on the widely used equilibrium solubility method.
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected common laboratory solvents (e.g., Water, Ethanol, Dimethyl Sulfoxide (DMSO), Methanol, Acetone, Dichloromethane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analytical technique like UV-Vis spectroscopy)
Procedure:
-
Preparation of Solvent: Ensure all solvents are of high purity (e.g., HPLC grade).
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the selected solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method (or other suitable technique) to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as mg/mL or mol/L.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
The 2-Aminothiazole Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety, a five-membered heterocyclic ring containing both sulfur and nitrogen, has emerged as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its status as a cornerstone in the development of novel therapeutics. This technical guide provides a comprehensive overview of the diverse biological activities of 2-aminothiazole core structures, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions. Detailed experimental protocols for key biological assays and visualizations of critical signaling pathways are presented to facilitate further research and development in this promising area.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Derivatives of 2-aminothiazole have demonstrated potent cytotoxic and antiproliferative effects against a broad spectrum of human cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[1]
Quantitative Anticancer Activity
The in vitro potency of 2-aminothiazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cancer cell growth. The following table summarizes the IC50 values of selected 2-aminothiazole derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Dasatinib (BMS-354825) | CML (K562) | <1 nM | [2] |
| Alpelisib | Breast Cancer (PIK3CA mutant) | 5.6 nM (PI3Kα) | [3] |
| Compound 20 | H1299 (Lung Cancer) | 4.89 µM | [4] |
| Compound 20 | SHG-44 (Glioma) | 4.03 µM | [4] |
| Compound 27 | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | [1] |
| Compounds 23 and 24 | HepG2 (Liver Cancer) | 0.51 mM and 0.57 mM | [1] |
| Compounds 23 and 24 | PC12 (Pheochromocytoma) | 0.309 mM and 0.298 mM | [1] |
| Compound 28 | HT29 (Colon Cancer) | 0.63 µM | [5] |
| Compound 29 | MDA-MB-231 (Breast Cancer) | 16.3-42.7 nM | [5] |
| Compound 5a | HCT 116 (Colorectal Cancer) | 0.72 µM | [6] |
| Compound 5b | HCT 116 (Colorectal Cancer) | 1.55 µM | [6] |
Mechanisms of Anticancer Action
1.2.1. Kinase Inhibition: A predominant mechanism of action for many anticancer 2-aminothiazole derivatives is the inhibition of protein kinases.[7] These enzymes play a critical role in cell signaling pathways that control proliferation, survival, and angiogenesis. The 2-aminothiazole scaffold serves as an effective pharmacophore for designing ATP-competitive kinase inhibitors.[7] Notable examples include Dasatinib, a potent inhibitor of multiple tyrosine kinases including BCR-Abl and Src family kinases, and Alpelisib, a PI3K inhibitor.[3][7]
Caption: Generalized Kinase Inhibition Pathway by 2-Aminothiazole Derivatives.
1.2.2. Induction of Apoptosis and Cell Cycle Arrest: Many 2-aminothiazole derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and halting the cell cycle, thereby preventing cancer cell proliferation.[1] Flow cytometry analysis has revealed that these compounds can cause cell cycle arrest at the G0/G1 or G2/M phases.[1]
Caption: Cell Cycle Arrest Induced by 2-Aminothiazole Derivatives.
Experimental Protocols for Anticancer Activity Evaluation
A general workflow for evaluating the anticancer potential of novel 2-aminothiazole derivatives involves a series of in vitro assays.
Caption: General Experimental Workflow for Anticancer Evaluation.
1.3.1. MTT Assay for Cell Viability
This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
2-Aminothiazole test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 2-aminothiazole derivatives and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[2][8]
-
1.3.2. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
-
-
Procedure:
-
Harvest the treated and untreated cells and wash with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C.
-
Add PI staining solution and incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[9]
-
Antimicrobial Activity: Combating Infectious Diseases
The 2-aminothiazole scaffold is a key component in numerous antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi. The structural versatility of this core allows for modifications that can enhance potency and broaden the spectrum of activity.
Quantitative Antimicrobial Activity
The in vitro antimicrobial efficacy of 2-aminothiazole derivatives is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC Value (µg/mL) | Reference |
| Sulfathiazole | Streptococcus pyogenes | 0.5 - 4 | [10] |
| Cefdinir | Streptococcus pneumoniae | 0.06 - 0.25 | [11] |
| Compound 21 | MRSA | 2 - 4 | [12] |
| Trifluoromethoxy substituted aminothiazoles | MRSA | 2 - 16 | [12] |
| Piperazinyl derivative 121d | S. aureus 29213 | 2 | [13] |
| Piperazinyl derivative 121d | E. coli 25922 | 4 | [13] |
| Halogen derivative of thiourea 124 | S. aureus | 4 - 16 | [13] |
| Halogen derivative of thiourea 124 | S. epidermidis | 4 - 16 | [13] |
Experimental Protocol for Antimicrobial Susceptibility Testing
2.2.1. Broth Microdilution Method
This is a standard method for determining the MIC of an antimicrobial agent.
-
Materials:
-
Test microorganisms (bacterial or fungal strains)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
2-Aminothiazole test compounds
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare serial twofold dilutions of the 2-aminothiazole compounds in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4][14]
-
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
2-aminothiazole derivatives have also been investigated for their anti-inflammatory properties. Their mechanism of action in this context often involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX).
Quantitative Anti-inflammatory Activity
The anti-inflammatory potential of these compounds can be assessed in vitro by their IC50 values against inflammatory enzymes and in vivo by their ability to reduce inflammation in animal models.
| Compound/Derivative | Target/Model | Activity | Reference |
| Thiazolyl derivative 188 | COX-1 | IC50 = 1.00–6.34 µM | [15] |
| Thiazolyl derivative 188 | COX-2 | IC50 = 0.09–0.71 µM | [15] |
| Compound 16 | 5-LO | IC50 = 0.3 µM | [8] |
| Compound 16 | mPGES-1 | IC50 = 0.4 µM | [8] |
| ST-1853, ST-1906 | 5-LO (in PMNLs) | IC50 = 0.05 µM | [2] |
| Benzyl derivative (L5) | Carrageenan-induced paw edema | Significant reduction | [16] |
Experimental Protocol for Anti-inflammatory Activity Evaluation
3.2.1. Carrageenan-Induced Rat Paw Edema Model
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
-
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
2-Aminothiazole test compounds
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
-
-
Procedure:
-
Administer the test compounds and the standard drug to different groups of animals (e.g., orally or intraperitoneally). A control group receives only the vehicle.
-
After a specific time (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.[7]
-
Conclusion
The 2-aminothiazole core structure continues to be a highly valuable and versatile scaffold in the discovery and development of new therapeutic agents. Its derivatives have demonstrated significant biological activity across a range of diseases, including cancer, infectious diseases, and inflammatory disorders. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties, leading to the identification of potent and selective drug candidates. The experimental protocols and mechanistic insights provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable heterocyclic scaffold. Further exploration of novel derivatives and their mechanisms of action will undoubtedly lead to the development of next-generation medicines with improved efficacy and safety profiles.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Development of novel aminothiazole-comprising 5-LO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Aminothiazole-featured pirinixic acid derivatives as dual 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 inhibitors with improved potency and efficiency in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
The Amino Group on the Thiazole Ring: A Gateway to Chemical Diversity and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. The reactivity of its exocyclic amino group, in conjunction with the electronic properties of the thiazole ring, provides a rich platform for chemical modification, leading to a vast array of derivatives with significant biological activities. This technical guide delves into the core reactivity of the amino group on the thiazole ring, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to serve as a comprehensive resource for professionals in drug discovery and development.
Quantitative Reactivity Data
The reactivity of the amino group is intrinsically linked to its basicity and nucleophilicity, which can be quantified through pKa values and reaction kinetics. Substituents on the thiazole ring can significantly influence these properties, thereby modulating the reactivity and biological activity of the resulting derivatives.
Basicity of 2-Aminothiazole Derivatives
The pKa of 2-aminothiazole is a fundamental parameter influencing its reactivity. Comparison of the pKa values of 5-substituted 2-aminothiazoles with their 2-N,N-dimethylaminothiazole counterparts confirms that protonation occurs at the endocyclic nitrogen atom.[1]
| Compound | pKa[2] |
| 2-Aminothiazole | 5.39 |
Table 1: pKa value of unsubstituted 2-aminothiazole.
A study on 5-substituted 2-aminothiazoles and their N,N-dimethylated analogs demonstrated a linear relationship between their pKa values and the Hammett σ_meta_ substituent constants, further supporting endocyclic nitrogen protonation.[1] While the specific pKa values from this study were not presented in a tabular format, the observed trend highlights the influence of ring substituents on the basicity of the thiazole nitrogen.
Biological Activity of 2-Aminothiazole Derivatives
The amenability of the 2-amino group to derivatization has led to the discovery of potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. The half-maximal inhibitory concentration (IC50) is a key metric for the potency of these compounds.
| Compound | Target Cell Line | IC50 (µM)[3] |
| Derivative 1 | A549 (Lung Carcinoma) | 8.64 |
| Derivative 1 | HeLa (Cervical Cancer) | 6.05 |
| Derivative 1 | HT29 (Colorectal Adenocarcinoma) | 0.63 |
| Derivative 1 | Karpas299 (Anaplastic Large Cell Lymphoma) | 13.87 |
| Derivative 2 | HeLa (Cervical Cancer) | 1.6 ± 0.8 |
Table 2: In Vitro Cytotoxicity (IC50) of selected 2,4-disubstituted thiazole amide derivatives.[2][4]
Quantitative Structure-Activity Relationship (QSAR) studies on aminothiazole derivatives as Aurora A kinase inhibitors have further elucidated the structural features crucial for their biological activity. These studies have led to the development of models that can predict the inhibitory activity of new analogs.[5][6]
Key Experimental Protocols
The versatile reactivity of the 2-amino group allows for a range of chemical transformations, including acylation, sulfonylation, urea formation, and Schiff base condensation. Furthermore, the amino group can be a handle for Sandmeyer-type reactions to introduce other functionalities onto the thiazole ring.
Hantzsch Thiazole Synthesis and Subsequent N-Acylation
A common route to N-acylated 2-aminothiazoles involves the initial construction of the thiazole ring via the Hantzsch synthesis, followed by acylation of the amino group.[7][8]
Protocol 1: Synthesis of 2-Amino-4-aryl-thiazole Intermediate [7]
-
Materials: Substituted acetophenone (1.0 eq), Thiourea (1.2 eq), N-Bromosuccinimide (NBS) (1.1 eq), p-Toluenesulfonic acid (PTSA) (catalytic amount), Acetonitrile, Ethanol, Sodium carbonate.
-
Procedure:
-
Synthesis of α-bromoketone: To a solution of the substituted acetophenone in acetonitrile, add NBS and a catalytic amount of PTSA. Reflux the mixture for 10 hours. After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Hantzsch Thiazole Synthesis: Dissolve the crude α-bromoketone in ethanol. Add thiourea and sodium carbonate. Reflux the mixture for 5 hours.
-
Work-up and Purification: After cooling, pour the reaction mixture into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from ethanol.
-
Protocol 2: N-Acylation of 2-Amino-4-aryl-thiazole [7]
-
Materials: 2-Amino-4-aryl-thiazole (1.0 eq), Chloroacetyl chloride (1.1 eq), Dichloromethane (DCM), Sodium carbonate, Water.
-
Procedure:
-
Reaction Setup: Dissolve the 2-amino-4-aryl-thiazole in DCM and add sodium carbonate as a base.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add chloroacetyl chloride dropwise to the solution with constant stirring.
-
Reaction Progression: Allow the reaction to proceed at 0 °C for 12 hours.
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by column chromatography.
-
One-Pot Synthesis of 2-Aminothiazole Derivatives
An efficient one-pot procedure allows for the synthesis of 2-aminothiazole derivatives from methylcarbonyl compounds and thiourea using a reusable catalyst.[9]
Protocol 3: Catalytic One-Pot Synthesis of 2-Aminothiazoles [9]
-
Materials: Acetophenone derivative (1.5 mmol), Thiourea (1.0 mmol), Trichloroisocyanuric acid (TCCA) (0.5 mmol), Ca/4-MePy-IL@ZY-Fe3O4 catalyst (0.01 g), Ethanol (3.0 mL), 10% Sodium bicarbonate solution.
-
Procedure:
-
In 3.0 mL of ethanol, stir TCCA, the acetophenone derivative, and the catalyst at 80 °C for 25 minutes.
-
Monitor the reaction by TLC to confirm the formation of the intermediate carbonyl alkyl halide.
-
Add thiourea to the reaction mixture.
-
After completion of the reaction, collect the nanocatalyst using an external magnet.
-
Neutralize the mixture with a 10% sodium bicarbonate solution to obtain the 2-aminothiazole product.
-
-
Yields: This method has been reported to produce a variety of 2-aminothiazole derivatives in good to excellent yields (up to 95%).[9]
Sandmeyer Reaction of 2-Aminothiazoles
The amino group on the thiazole ring can be converted to a diazonium salt, which can then undergo a Sandmeyer reaction to introduce halogens onto the ring.[10][11]
Protocol 4: Halogenation of 2-Amino-1,3-thiazoles via Sandmeyer Reaction [11]
-
Materials: 2-Aminothiazole derivative (e.g., 40 mg, 0.20 mmol), Copper(II) halide (CuX2, X = Cl or Br; 0.30 mmol), Acetonitrile (2 mL), n-Butyl nitrite (35 µL, 0.30 mmol).
-
Procedure for Dihalogenation:
-
Dissolve the 2-aminothiazole and CuX2 in acetonitrile. Stir the mixture at room temperature for 15 to 120 minutes (gentle heating at 40 °C may be necessary for CuCl2).
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, add n-butyl nitrite and stir the reaction for an additional 15 minutes at 65 °C.
-
Cool the reaction mixture and evaporate the acetonitrile in vacuo.
-
-
Reported Yields: Dihalo-1,3-thiazole derivatives have been obtained in yields of up to 79%.[10] Monohalogenated products can also be obtained by modifying the reaction conditions, such as temperature and the ratio of reagents.[10][11]
Signaling Pathways and Experimental Workflows
The biological activity of many 2-aminothiazole derivatives stems from their ability to inhibit key signaling pathways implicated in diseases such as cancer. Visualizing these pathways and the experimental workflows used to study them is crucial for understanding their mechanism of action.
PI3K/Akt/mTOR Signaling Pathway
Several novel aminothiazole-triazole derivatives have been identified as potent dual inhibitors of PI3K and mTOR, key components of a critical intracellular signaling cascade that promotes cell growth and survival.[12]
Inhibition of the PI3K/Akt/mTOR pathway by aminothiazole derivatives.
Aurora Kinase Inhibition
Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers. 2-Aminothiazole derivatives have been developed as potent inhibitors of these kinases.[6][13]
Mechanism of action of aminothiazole-based Aurora kinase inhibitors.
General Experimental Workflow for Synthesis and Evaluation
The development of novel 2-aminothiazole derivatives typically follows a structured workflow from synthesis to biological evaluation.
A typical workflow for the development of 2-aminothiazole derivatives.
References
- 1. Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. benchchem.com [benchchem.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 9. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 1-(2-Aminothiazol-4-yl)ethanone: A Technical Guide for Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthetic Utility and Biological Significance of a Key Heterocyclic Building Block.
Introduction
1-(2-Aminothiazol-4-yl)ethanone is a pivotal heterocyclic scaffold that serves as a versatile starting material in the synthesis of a wide array of biologically active compounds. The inherent reactivity of its 2-aminothiazole core, combined with the acetyl functional group, provides multiple avenues for chemical modification, making it a prized building block in medicinal chemistry. This technical guide explores the synthesis, key reactions, and therapeutic applications of derivatives originating from this compound, with a focus on its role in the development of novel therapeutic agents. The 2-aminothiazole moiety is a prominent feature in numerous approved drugs, highlighting its significance in drug design and discovery.[1][2][3]
Core Synthesis of this compound
The primary route for the synthesis of the this compound core structure is the Hantzsch thiazole synthesis. This classic condensation reaction involves the reaction of an α-haloketone with a thioamide. For the synthesis of this compound, a common and efficient precursor is 3-chloro-2,4-pentanedione, which reacts with thiourea.
Experimental Protocol: Hantzsch Synthesis of this compound
Materials:
-
3-Chloro-2,4-pentanedione
-
Thiourea
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-2,4-pentanedione (1.0 equivalent) in absolute ethanol.
-
Add thiourea (1.1-1.5 equivalents) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing cold deionized water to precipitate the product.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crude product with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with deionized water.
-
Dry the purified this compound product. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Synthetic Applications and Derivatization
The this compound scaffold offers several sites for chemical modification, primarily at the amino group and the acetyl methyl group. These modifications have led to the development of derivatives with a broad spectrum of biological activities.
Chalcone Synthesis via Claisen-Schmidt Condensation
A widely employed derivatization strategy is the Claisen-Schmidt condensation of the acetyl group of this compound with various aromatic aldehydes. This reaction yields chalcones, which are known precursors for flavonoids and other heterocyclic compounds with significant therapeutic potential.
Experimental Protocol: Synthesis of a this compound Chalcone Derivative
Materials:
-
This compound (1.0 equivalent)
-
Substituted aromatic aldehyde (1.0 equivalent)
-
Ethanol
-
Aqueous potassium hydroxide (KOH) solution (e.g., 40%)
-
Glacial acetic acid
Procedure:
-
Dissolve this compound and the substituted aromatic aldehyde in ethanol in a flask.
-
Cool the mixture in an ice bath and slowly add the aqueous KOH solution with constant stirring.
-
Allow the reaction to stir at room temperature for several hours to days, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with glacial acetic acid to precipitate the chalcone derivative.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure chalcone.
Biological Activities of this compound Derivatives
Derivatives of this compound have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.
Anticancer Activity
Numerous studies have reported the potent anticancer activity of 2-aminothiazole derivatives. These compounds often exert their effects through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Chalcone | MGC-803 (Gastric) | 1.52 | [4] |
| 1b | Chalcone | HCT-116 (Colon) | 1.83 | [4] |
| 1c | Chalcone | MCF-7 (Breast) | 2.54 | [4] |
| 2a | N-aryl acetamide | HeLa (Cervical) | 1.6 | [5] |
| 2b | N-aryl acetamide | A549 (Lung) | 1.6 | [5] |
| 3 | Pyrrolidine-substituted chalcone | HepG2 (Liver) | 10.6 µg/mL | [5] |
Antimicrobial Activity
The 2-aminothiazole scaffold is a key component in many antimicrobial agents. Derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of Selected this compound Derivatives
| Compound ID | Derivative Type | Microorganism | MIC (mg/mL) | Reference |
| 4a | Thiazolidinone | S. aureus | 0.008-0.06 | [6] |
| 4b | Thiazolidinone | S. Typhimurium | 0.008-0.06 | [6] |
| 5a | Benzothiazolylthiazolidinone | E. coli | 0.12 | [7] |
| 5b | Benzothiazolylthiazolidinone | S. aureus | 0.12 | [7] |
| 6 | 5-Benzyliden-2-imino-thiazolidin-4-one | E. coli | 0.10 | [8] |
Role in Signaling Pathways: Inhibition of Ecto-5'-Nucleotidase (e5'NT/CD73)
Recent research has identified derivatives of this compound as inhibitors of ecto-5'-nucleotidase (e5'NT), also known as CD73. This enzyme plays a critical role in the tumor microenvironment by converting extracellular adenosine monophosphate (AMP) to adenosine. Adenosine, in turn, can suppress the anti-tumor immune response by activating adenosine receptors on immune cells. By inhibiting e5'NT, these compounds can reduce the production of immunosuppressive adenosine, thereby enhancing the immune system's ability to attack cancer cells.[9][10]
Caption: The ecto-5'-nucleotidase (e5'NT/CD73) signaling pathway and its inhibition.
Conclusion
This compound stands out as a highly valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of diverse molecular libraries. The derivatives synthesized from this core have demonstrated significant potential in addressing critical therapeutic areas, particularly in oncology and infectious diseases. The continued exploration of this scaffold is expected to yield novel drug candidates with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers to leverage the synthetic potential of this compound in their drug discovery endeavors.
References
- 1. oatext.com [oatext.com]
- 2. oatext.com [oatext.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The elegant complexity of mammalian ecto-5’-nucleotidase (CD73) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
A Technical Guide to the Discovery and History of 2-Aminothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of synthetic compounds with a broad spectrum of biological activities.[1] This technical guide provides an in-depth exploration of the discovery and historical development of 2-aminothiazole compounds, detailing their synthesis, the elucidation of their biological activities, and their mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
The Genesis of a Scaffold: The Hantzsch Synthesis
The journey of 2-aminothiazole compounds began in 1887 with the pioneering work of German chemist Arthur Hantzsch.[2] His development of the Hantzsch thiazole synthesis provided a versatile and efficient method for the creation of the thiazole ring, a fundamental component of these compounds.[2] This reaction, involving the condensation of an α-haloketone with a thioamide, laid the groundwork for the synthesis of a vast array of thiazole derivatives, including the 2-aminothiazoles when thiourea is used as the thioamide component.[2]
The Original Hantzsch Synthesis: A Procedural Overview
The classical Hantzsch synthesis of a representative 2-aminothiazole, 2-amino-4-phenylthiazole, is a foundational experiment in heterocyclic chemistry. The following protocol is adapted from established procedures that reflect the principles of the original synthesis.
Experimental Protocol: Classical Synthesis of 2-Amino-4-phenylthiazole
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
-
20 mL scintillation vial or round-bottom flask
-
Stir bar and magnetic stir plate with heating
-
Büchner funnel and side-arm flask
-
Filter paper
Procedure:
-
In a 20 mL scintillation vial or round-bottom flask, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).
-
Add methanol (5 mL) and a magnetic stir bar to the reaction vessel.
-
Heat the mixture with stirring on a hot plate to a gentle reflux (approximately 65-70°C) for a duration of 30-60 minutes.
-
After the reflux period, remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to ensure thorough mixing, which should result in the formation of a precipitate.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water to remove any residual salts.
-
Spread the product on a watch glass and allow it to air dry completely.
Logical Workflow for Hantzsch Synthesis
Caption: General laboratory workflow for the Hantzsch synthesis of 2-amino-4-phenylthiazole.
The Dawn of a Therapeutic Era: Discovery of Antibacterial Activity
The therapeutic potential of 2-aminothiazole derivatives came to the forefront with the development of sulfonamide antibiotics. The journey began with the discovery of Prontosil in the early 1930s by Gerhard Domagk, which was found to metabolize into the active antibacterial agent, sulfanilamide.[1] This spurred the synthesis of numerous sulfanilamide derivatives, leading to the emergence of sulfathiazole in the late 1930s as a potent and less toxic alternative.[1]
Mechanism of Action: Inhibition of Folate Synthesis
Sulfathiazole and other sulfonamides exert their antibacterial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[3][4] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the biosynthesis of nucleic acids and some amino acids in bacteria.[4] By blocking this pathway, sulfathiazole effectively halts bacterial growth and replication.[4]
Signaling Pathway: Sulfathiazole Inhibition of Bacterial Folate Synthesis
Caption: Sulfathiazole competitively inhibits dihydropteroate synthase (DHPS).
Early Antibacterial Activity of Sulfathiazole
Early studies on sulfathiazole demonstrated its efficacy against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, was a key metric used to quantify its activity.
Table 1: Historical Minimum Inhibitory Concentration (MIC) of Sulfathiazole against Pathogenic Bacteria
| Bacterial Species | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 10 - 100 | [5] |
| Streptococcus pyogenes | 5 - 50 | [5] |
| Escherichia coli | 50 - 200 | [5] |
Note: The reported MIC values from early studies can vary depending on the specific strains and experimental conditions used.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Dilution
This protocol outlines the general method used in early studies to determine the bacteriostatic effect of sulfathiazole.
Materials:
-
Sterile nutrient broth
-
Stock solution of sulfathiazole
-
Standardized suspension of the bacterial isolate
-
Sterile test tubes
-
Incubator
Procedure:
-
Preparation of Antibiotic Dilutions: A series of sterile test tubes containing nutrient broth are prepared. A stock solution of sulfathiazole is serially diluted in these tubes to create a range of decreasing concentrations.
-
Inoculation: Each tube is inoculated with a standardized suspension of the bacterial isolate being tested. A control tube containing no antibiotic is also inoculated to serve as a growth control.
-
Incubation: The tubes are incubated at 37°C for 18-24 hours.
-
Reading Results: The tubes are visually inspected for turbidity (cloudiness). The lowest concentration of sulfathiazole that shows no visible turbidity is recorded as the MIC.
Expanding the Therapeutic Horizon: Antifungal and Anti-inflammatory Activities
Following the success of antibacterial 2-aminothiazoles, research expanded to explore other potential therapeutic applications. This led to the discovery of 2-aminothiazole derivatives with significant antifungal and anti-inflammatory properties.
Discovery of Antifungal Activity
While the historical discovery of the first antifungal 2-aminothiazole is less defined than that of sulfathiazole, modern screening methods have identified potent antifungal agents based on this scaffold. For instance, compound 41F5, an aminothiazole with an alicyclic substituent at the 2-position and an aromatic substituent at the 5-position, has been identified as a fungistatic agent against Histoplasma capsulatum.[6]
Table 2: Antifungal Activity of 2-Aminothiazole Derivative 41F5
| Fungal Species | IC₅₀ (µM) | Activity | Reference |
| Histoplasma capsulatum | 0.87 | Fungistatic | [6] |
Discovery of Anti-inflammatory Activity
The anti-inflammatory potential of 2-aminothiazole derivatives has been recognized through their ability to modulate key inflammatory pathways. A notable example is the inhibition of 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of leukotrienes, which are potent mediators of inflammation.
Signaling Pathway: Inhibition of the 5-Lipoxygenase Pathway
Caption: 2-Aminothiazole derivatives can inhibit the 5-lipoxygenase (5-LOX) pathway.
Conclusion
From its humble beginnings in the late 19th century with the Hantzsch synthesis, the 2-aminothiazole scaffold has evolved into a cornerstone of modern medicinal chemistry. The discovery of the potent antibacterial activity of sulfathiazole marked a pivotal moment in the history of medicine, paving the way for the development of a vast array of therapeutic agents. The continued exploration of 2-aminothiazole derivatives has unveiled a remarkable diversity of biological activities, including antifungal and anti-inflammatory properties. This enduring legacy and the ongoing discovery of new applications underscore the profound and lasting impact of 2-aminothiazole compounds on human health and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of an Aminothiazole with Antifungal Activity against Intracellular Histoplasma capsulatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. asianpubs.org [asianpubs.org]
- 5. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Safety and Handling of 1-(2-Aminothiazol-4-yl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 1-(2-Aminothiazol-4-yl)ethanone, a key building block in pharmaceutical research and development. Due to the limited availability of specific toxicological data for this compound, this guide incorporates safety information for the broader class of 2-aminothiazole derivatives to ensure a conservative and proactive approach to laboratory safety.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |
GHS Pictograms:
Signal Word: Warning
Toxicological and Safety Data
| Parameter | Value | Species | Route | Notes |
| LD50 (Lethal Dose, 50%) | Data not available | - | - | Handle as a compound with potential for significant toxicity. |
| LC50 (Lethal Concentration, 50%) | Data not available | - | - | Avoid inhalation of dust or aerosols. |
| Occupational Exposure Limits (OELs) | Not established | - | - | Engineering controls should be used to minimize exposure. |
Safe Handling and Experimental Protocols
Adherence to strict safety protocols is essential when working with this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contaminated.
-
Body Protection: A lab coat must be worn. For procedures with a risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: If engineering controls are not sufficient to control airborne dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Engineering Controls
-
All handling of solid material and preparation of solutions should be conducted in a certified chemical fume hood.
-
Ensure adequate ventilation in all areas where the compound is used or stored.
Weighing and Aliquoting
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.
-
Use a disposable weighing boat to prevent contamination of the balance.
-
Carefully transfer the solid to the desired container, minimizing the generation of dust.
-
Clean the spatula and weighing area immediately after use with an appropriate solvent (e.g., ethanol) and a damp cloth.
Dissolving and Storage
-
Solvent Selection: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.
-
Important Note on Stability: 2-Aminothiazole derivatives have been reported to be unstable in DMSO, leading to degradation over time, which can result in misleading experimental results.
-
Recommendation: Prepare fresh solutions in DMSO immediately before use. For storage, consider alternative solvents or store DMSO solutions at -80°C for short periods. It is best practice to verify the integrity of the compound if solutions have been stored.
-
-
Storage of Solid: Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Accidental Release Measures
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.
-
Clean: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
Visualized Workflows
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Emergency Response for Spills
Caption: Emergency response procedure for spills of this compound.
An In-depth Technical Guide to Known Derivatives and Analogues of 1-(2-Aminothiazol-4-yl)ethanone for Researchers and Drug Development Professionals
Introduction
The 1-(2-aminothiazol-4-yl)ethanone core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. The inherent features of the 2-aminothiazole ring, including its ability to participate in hydrogen bonding and its planar structure, make it an attractive moiety for interacting with various biological targets. This technical guide provides a comprehensive overview of the known derivatives and analogues of this compound, with a particular focus on a prominent class of its derivatives: chalcones. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of their synthesis, biological activities, and the experimental protocols for their evaluation.
Chalcone Derivatives of this compound: Synthesis and Biological Evaluation
A significant class of derivatives synthesized from a close analogue, 1-(2-amino-4-methylthiazol-5-yl)ethanone, are the 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones, commonly known as chalcones. These compounds are synthesized through a Claisen-Schmidt condensation reaction and have demonstrated promising anticancer and antimicrobial activities.
Synthesis
The general synthetic route to these chalcone derivatives involves the condensation of 1-(2-amino-4-methylthiazol-5-yl)ethanone with various substituted aromatic aldehydes in the presence of a catalyst.
General Synthetic Scheme:
Caption: General synthesis of chalcone derivatives.
Biological Activities
These chalcone derivatives have been evaluated for their in vitro anticancer activity against a panel of human tumor cell lines and for their antimicrobial properties against various bacterial and fungal strains.
Table 1: Anticancer Activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenone Derivatives
| Compound | Aryl Substituent | Cell Line | Growth Inhibition (%) | IC50 (µM) |
| 1 | 4-Fluorophenyl | Leukemia (CCRF-CEM) | - | >100 |
| 2 | 3,4-Dimethoxyphenyl | Breast Cancer (MCF7) | - | >100 |
| 3 | 2,3-Dimethoxyphenyl | Leukemia (HL-60(TB)) | 25 | - |
| 4 | 3,4,5-Trimethoxyphenyl | Leukemia (CCRF-CEM) | 48 | - |
| 4 | 3,4,5-Trimethoxyphenyl | Leukemia (HL-60(TB)) | 42 | - |
| 4 | 3,4,5-Trimethoxyphenyl | Renal Cancer (UO-31) | 33 | - |
| 4 | 3,4,5-Trimethoxyphenyl | Breast Cancer (MCF7) | 39 | - |
Data extracted from a study by Al-Sanea et al. (2022).
Table 2: Antimicrobial Activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenone Derivatives
| Compound | Aryl Substituent | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |
| 5 | 4-Hydroxy-3,5-dimethoxyphenyl | Staphylococcus aureus | 15 | 62.5 |
| 5 | 4-Hydroxy-3,5-dimethoxyphenyl | Pseudomonas aeruginosa | 14 | 125 |
| 5 | 4-Hydroxy-3,5-dimethoxyphenyl | Candida albicans | 16 | 62.5 |
Data extracted from a study by Al-Sanea et al. (2022).
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones (Chalcones)
Method: Claisen-Schmidt Condensation.[1]
Materials:
-
1-(2-amino-4-methylthiazol-5-yl)ethanone
-
Appropriate substituted benzaldehyde
-
Glacial acetic acid
-
Anhydrous sodium acetate
Procedure:
-
A mixture of 1-(2-amino-4-methylthiazol-5-yl)ethanone (10 mmol), the appropriate substituted benzaldehyde (10 mmol), and anhydrous sodium acetate (10 mmol) in glacial acetic acid (20 mL) is refluxed for 5-8 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure chalcone derivative.
In Vitro Anticancer Activity: NCI-60 Human Tumor Cell Line Screen
Method: Sulforhodamine B (SRB) Assay.[2]
Procedure:
-
Cell Plating: Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.
-
Drug Addition: After 24 hours of incubation, the test compounds, solubilized in DMSO, are added at various concentrations.
-
Incubation: The plates are incubated for an additional 48 hours.
-
Cell Fixation: Adherent cells are fixed in situ by the addition of cold 50% (w/v) trichloroacetic acid (TCA) and incubated for 60 minutes at 4°C.
-
Staining: The supernatant is discarded, and the plates are washed with water and air-dried. Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added, and the plates are incubated for 10 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The bound stain is solubilized with 10 mM trizma base.
-
Absorbance Reading: The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
Data Analysis: The percentage growth is calculated relative to the control wells. The IC50 value (the concentration required to inhibit cell growth by 50%) is determined.
Antimicrobial Susceptibility Testing
Method: Kirby-Bauer Disk Diffusion Susceptibility Test.
Procedure:
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to match a 0.5 McFarland turbidity standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate.
-
Disk Application: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Zone of Inhibition Measurement: The diameter of the clear zone of no growth around each disk is measured in millimeters.
Procedure:
-
Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The microtiter plate is incubated under appropriate conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualization of Experimental Workflow
The following diagram illustrates the workflow from the synthesis of chalcone derivatives to their biological evaluation.
Caption: Workflow for synthesis and biological evaluation.
Conclusion
The this compound scaffold is a valuable starting point for the development of novel therapeutic agents. The synthesis of chalcone derivatives from its analogue has yielded compounds with noteworthy anticancer and antimicrobial activities. The detailed experimental protocols provided in this guide offer a practical resource for researchers aiming to explore this chemical space further. Future structure-activity relationship (SAR) studies on these and other derivatives will be crucial in optimizing their potency and selectivity, ultimately leading to the discovery of new drug candidates.
References
Methodological & Application
Synthesis protocol for 1-(2-Aminothiazol-4-yl)ethanone from thiourea
Application Note: Synthesis of 1-(2-Aminothiazol-4-yl)ethanone
Introduction this compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The 2-aminothiazole scaffold is a prevalent structural motif found in numerous drugs, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document provides a detailed protocol for the synthesis of this compound from thiourea and 3-chloro-2,4-pentanedione via the Hantzsch thiazole synthesis.[4][5] This well-established method offers a reliable and efficient route to the target compound.[1][4]
Reaction Principle The synthesis is based on the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide.[1][4][5] In this specific application, 3-chloro-2,4-pentanedione (the α-haloketone) reacts with thiourea. The reaction proceeds through an initial nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the halogen, followed by an intramolecular cyclization and dehydration to form the thiazole ring.[4]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Thiourea | CH₄N₂S | 76.12 | 1.0 eq | |
| 3-Chloro-2,4-pentanedione | C₅H₇ClO₂ | 134.56 | 1.0 eq | |
| Ethanol | C₂H₅OH | 46.07 | Solvent | |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | As needed | For neutralization |
| Deionized Water | H₂O | 18.02 | For workup | |
| Crushed Ice | H₂O | 18.02 | For precipitation |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Beakers and graduated cylinders
-
pH paper or pH meter
-
Recrystallization apparatus
-
Melting point apparatus
-
Spectroscopic instruments for characterization (IR, NMR)
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (1.0 eq) in ethanol.
-
Addition of Reactant: To the stirring solution, add 3-chloro-2,4-pentanedione (1.0 eq).
-
Reaction: Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A kinetic study of this reaction indicates that it follows second-order kinetics, being first order with respect to each reactant.[6]
-
Workup - Precipitation: After completion of the reaction (typically after several hours of reflux), cool the mixture to room temperature. Pour the reaction mixture onto crushed ice to precipitate the crude product, which is often the hydrochloride salt of the aminothiazole.[6]
-
Workup - Neutralization: The aqueous layer containing the thiazole hydrochloride can be neutralized by the addition of a standard sodium hydroxide solution.[6] Monitor the pH until it becomes neutral or slightly basic.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any unreacted thiourea and inorganic salts.
-
Purification: The crude product, this compound, can be purified by recrystallization from a suitable solvent, such as ethanol.[1][7]
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.[1][6]
Data Summary
| Parameter | Value | Reference |
| Reactant 1 | Thiourea | [6] |
| Reactant 2 | 3-Chloro-2,4-pentanedione | [6] |
| Solvent | Ethanol | [6] |
| Reaction Type | Second-order kinetics | [6] |
| Product | 2-Amino-4-methyl-5-acetyl thiazole | [6] |
Note: Specific yield and melting point data for this compound synthesized via this exact protocol would need to be determined experimentally. The provided references support the general methodology for analogous compounds.
Visualizations
Reaction Scheme
Caption: Hantzsch thiazole synthesis of this compound.
Experimental Workflow
Caption: Workflow for the synthesis and purification of the target compound.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. synarchive.com [synarchive.com]
- 6. jocpr.com [jocpr.com]
- 7. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
Application Notes and Protocols: Synthesis and Biological Relevance of Thiazole-Containing Chalcones via Claisen-Schmidt Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are pivotal precursors in the biosynthesis of flavonoids and isoflavonoids. The incorporation of a thiazole moiety into the chalcone scaffold has garnered significant interest in medicinal chemistry. Thiazole-containing chalcones have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This document provides detailed application notes and protocols for the synthesis of chalcones derived from 1-(2-aminothiazol-4-yl)ethanone via the Claisen-Schmidt condensation, along with their potential applications in drug discovery.
The Claisen-Schmidt condensation is a reliable and widely used method for synthesizing chalcones, involving a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde.[1] This reaction is particularly useful for creating a diverse library of chalcone derivatives by varying the substituents on both the ketone and aldehyde reactants.
Applications in Drug Development
Chalcones derived from 2-aminothiazole are versatile scaffolds in the development of novel therapeutic agents. Their biological activities are attributed to the unique chemical architecture that allows for interaction with various biological targets.
Anticancer Activity: Thiazole-chalcone hybrids have emerged as promising anticancer agents.[2] Their mechanisms of action are multifaceted and include:
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through the activation of caspase cascades.
-
Cell Cycle Arrest: They have been shown to cause cell cycle arrest, primarily at the G2/M phase, thereby inhibiting cancer cell proliferation.
-
Inhibition of Tubulin Polymerization: Some derivatives act as antimitotic agents by inhibiting the polymerization of tubulin, a crucial component of the cytoskeleton involved in cell division.
-
Modulation of Signaling Pathways: Thiazole-chalcones can influence key signaling pathways involved in cancer progression, such as the p53 signaling pathway.
Antimicrobial Activity: The conjugated system and the presence of the thiazole ring contribute to the potent antimicrobial properties of these chalcones. They have shown activity against a range of bacteria and fungi. The proposed mechanisms include the inhibition of essential microbial enzymes like DNA gyrase and MurA.
Experimental Protocols
General Protocol for the Claisen-Schmidt Condensation
This protocol outlines the synthesis of (E)-1-(2-aminothiazol-4-yl)-3-arylprop-2-en-1-one derivatives.
Materials:
-
This compound
-
Substituted aromatic aldehydes
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (10-40%)
-
Glacial acetic acid or dilute HCl
-
Distilled water
-
Magnetic stirrer with hotplate
-
Round bottom flask
-
Beakers, measuring cylinders, and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus (Buchner funnel)
Procedure:
-
Reaction Setup: In a round bottom flask, dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1-1.2 equivalents) in ethanol.
-
Catalyst Addition: To the stirred solution, add a solution of NaOH or KOH (e.g., 10% aqueous solution) dropwise at room temperature or while cooling in an ice bath. The addition of a strong base catalyzes the condensation reaction.[3][4]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for a period ranging from a few hours to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate).
-
Precipitation and Isolation: Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into crushed ice or ice-cold water.
-
Neutralization: Acidify the mixture with a few drops of glacial acetic acid or dilute HCl to precipitate the chalcone product.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water until the filtrate is neutral.
-
Drying and Purification: Dry the crude product in an oven at a low temperature. The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure product.[5]
Characterization
The synthesized chalcones should be characterized using standard analytical techniques:
-
Melting Point: To determine the purity of the compound.
-
Spectroscopy:
-
FT-IR: To identify the characteristic functional groups, such as the C=O stretch of the α,β-unsaturated ketone and N-H stretching of the amino group.
-
¹H NMR and ¹³C NMR: To confirm the structure of the chalcone and the stereochemistry of the double bond (trans-isomer is typically more stable and shows a characteristic coupling constant for the vinylic protons).[6][7]
-
Mass Spectrometry: To determine the molecular weight of the synthesized compound.[8]
-
Data Presentation
Table 1: Synthesis of (E)-1-(2-aminothiazol-4-yl)-3-arylprop-2-en-1-one Derivatives
| Compound | Ar (Substituent) | Yield (%) | Melting Point (°C) |
| 1a | Phenyl | 72 | 264-266 |
| 1b | 4-Methoxyphenyl | 88 | 288-290 |
| 1c | 4-Fluorophenyl | 84 | - |
| 1d | 3,4-Dimethoxyphenyl | 75 | 255-257 |
| 1e | 3-Hydroxy-4-methoxyphenyl | 77 | 232-234 |
| 1f | 2,3-Dimethoxyphenyl | - | 246-248 |
| 1g | 4-Hydroxy-3,5-dimethoxyphenyl | 58 | 212-214 |
Data is representative and compiled from literature on similar 2-aminothiazole chalcone syntheses.[9]
Table 2: Spectral Data for Representative Thiazole-Chalcones
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass (m/z) |
| 1a | 2.12 (s, 3H, CH₃), 7.20-7.95 (m, Ar-H, CH=CH), 9.12 (s, 2H, NH₂) | - | - | 259 (M+H)⁺ |
| 1b | 2.10 (s, 3H, CH₃), 3.80 (s, 3H, OCH₃), 6.90-7.70 (m, Ar-H, CH=CH), 9.05 (s, 2H, NH₂) | - | - | 275 (M+H)⁺ |
| 1e | 1.90 (s, 3H, CH₃), 3.80 (s, 3H, OCH₃), 5.88 (s, 1H, OH), 6.99-7.90 (m, Ar-H, CH=CH, NH₂) | - | - | 289 (M+H)⁺ |
Spectral data is representative and based on published data for analogous compounds.[9]
Visualizations
Reaction Mechanism and Experimental Workflow
Caption: Mechanism of Claisen-Schmidt Condensation.
Caption: Experimental Workflow for Chalcone Synthesis.
Anticancer Signaling Pathway of Thiazole-Chalcones
Caption: Anticancer Mechanisms of Thiazole-Chalcones.
References
- 1. Claisen Schmidt condensation reaction: Significance and symbolism [wisdomlib.org]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. jhps.donnu.edu.ua [jhps.donnu.edu.ua]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Claisen-Schmidt Condensation [cs.gordon.edu]
- 6. sphinxsai.com [sphinxsai.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Protocol for N-acylation of 1-(2-Aminothiazol-4-yl)ethanone
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Derivatives of 2-aminothiazole exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1] N-acylation of the 2-amino group is a common and effective strategy to modulate the physicochemical and pharmacological properties of these compounds, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document provides a detailed protocol for the N-acylation of 1-(2-aminothiazol-4-yl)ethanone, a key intermediate in the synthesis of various bioactive molecules.
Data Presentation: Comparison of N-acylation Methods
The choice of acylation method can significantly impact reaction efficiency, yield, and purity. Below is a summary of common methods for the N-acylation of 2-aminothiazole derivatives, with representative data.
| Acylating Agent | Reagents & Conditions | Solvent | Typical Yield (%) | Reaction Time (h) | Ref. |
| Acyl Chloride | Acetyl chloride, Triethylamine (Et3N) | Tetrahydrofuran (THF) | 17-19% (for analogous systems) | 46 | [2] |
| Benzoyl chloride, Pyridine | Dry Pyridine | High | Not Specified | [1] | |
| Chloroacetyl chloride, Sodium carbonate | Dichloromethane (DCM) | Not Specified | 12 (at 0°C) | [3] | |
| Acid Anhydride | Acetic anhydride | Acetonitrile/Alumina (catalyst) | >99% (for various amines in continuous flow) | 0.45 | [4][5] |
| Acetic anhydride | Solvent-free, VOSO₄ (catalyst) | Good | 24 | [6] | |
| Carboxylic Acid | Carboxylic acid, EDCI, HOBt, DIPEA | Dimethylformamide (DMF) | Variable | Not Specified | [7] |
| Carboxylic acid, EDCI, HOBt, Et3N | Dichloroethane | Trace | 48 | [8] |
Experimental Protocols
Protocol 1: N-acylation using Acyl Chlorides
This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride in the presence of a base.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (as base and/or solvent)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Pyridine)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DCM or THF).
-
Addition of Base: Add the base (e.g., triethylamine, 1.2 eq) to the solution and stir for 10-15 minutes at room temperature. If using pyridine as the solvent, it also serves as the base.
-
Addition of Acyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-24 hours). Monitor the progress of the reaction by TLC.
-
Work-up:
-
Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
If DCM or another water-immiscible solvent was used, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: N-acylation using Acid Anhydrides
This protocol provides a method for N-acylation using an acid anhydride, which is often a milder alternative to acyl chlorides.
Materials:
-
This compound
-
Acid anhydride (e.g., acetic anhydride) (1.5 eq)
-
Pyridine (as catalyst or solvent) or a Lewis acid catalyst (e.g., VOSO₄)
-
Anhydrous solvent (optional, e.g., acetonitrile)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in pyridine or an anhydrous solvent like acetonitrile. Alternatively, for a solvent-free reaction, mix the starting material directly with the anhydride.
-
Addition of Reagents: Add the acid anhydride (1.5 eq) to the mixture. If not using pyridine as the solvent, a catalytic amount of a Lewis acid or base can be added.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (e.g., reflux). Monitor the reaction progress by TLC.
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Add water to the residue to hydrolyze any excess anhydride.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualization of Experimental Workflow and a Relevant Signaling Pathway
To aid in the understanding of the experimental process and the potential application of the synthesized compounds, the following diagrams are provided.
Caption: General experimental workflow for the N-acylation of this compound.
Many 2-aminothiazole derivatives have been identified as potent kinase inhibitors. The following diagram illustrates a simplified signaling pathway that is often targeted by such compounds in cancer therapy.
Caption: Simplified MAPK/ERK signaling pathway often targeted by 2-aminothiazole-based kinase inhibitors.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 7. reddit.com [reddit.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-(2-Aminothiazol-4-yl)ethanone in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Aminothiazol-4-yl)ethanone is a versatile heterocyclic building block of significant interest in medicinal chemistry. The 2-aminothiazole scaffold is a prominent feature in numerous biologically active compounds, including approved drugs and clinical candidates.[1] This core structure is recognized for its ability to interact with various biological targets, leading to a wide spectrum of pharmacological activities such as anticancer, antimicrobial, and anti-inflammatory effects. The presence of a reactive acetyl group and a nucleophilic amino group on the thiazole ring makes this compound an ideal starting material for the synthesis of diverse compound libraries for drug discovery.
This document provides detailed application notes on the medicinal chemistry applications of this compound, along with experimental protocols for the synthesis of its derivatives and their biological evaluation.
Key Applications in Medicinal Chemistry
Derivatives of this compound have been extensively explored for various therapeutic applications:
-
Anticancer Agents: The 2-aminothiazole moiety is a key pharmacophore in several kinase inhibitors. By modifying the core structure of this compound, researchers have developed potent inhibitors of various kinases implicated in cancer progression, such as Src family kinases, BCR-ABL, and checkpoint kinases.[2][3][4] For instance, the blockbuster drug Dasatinib, a potent inhibitor of BCR-ABL and Src family kinases used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL), features a 2-aminothiazole core.[2][3][5][6] Derivatives have also been shown to target the Hec1/Nek2 mitotic pathway, which is crucial for cell proliferation in cancer.[7][8]
-
Antimicrobial Agents: The thiazole ring is a structural component of many natural and synthetic antimicrobial agents. Derivatives synthesized from this compound have demonstrated significant activity against a range of bacterial and fungal pathogens.[9][10] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
-
Anti-inflammatory Agents: The anti-inflammatory potential of 2-aminothiazole derivatives is another area of active research. These compounds can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), or by interfering with pro-inflammatory cytokine signaling.
Data Presentation
Anticancer Activity of this compound Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values) of selected derivatives of this compound against various human cancer cell lines.
| Compound ID | R Group (Modification on ethanone) | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone Derivative 1 | 3-(4-Fluorophenyl)propenoyl | HeLa | 6.05 | [11] |
| HT29 | 0.63 | [11] | ||
| A549 | 8.64 | [11] | ||
| Chalcone Derivative 2 | 3-(4-Methoxyphenyl)propenoyl | K562 (Leukemia) | 16.3 | [11] |
| Thiazolyl Hydrazone 1 | N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazono | HT-29 (Colon) | 0.44 | [12] |
| COLO 205 (Colon) | 0.98 | [12] | ||
| KM 12 (Colon) | 0.41 | [12] | ||
| Amide Derivative 1 | N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamido | HeLa | 1.6 | [1] |
Antimicrobial Activity of this compound Derivatives
The following table presents the minimum inhibitory concentration (MIC) values of selected this compound derivatives against various microbial strains.
| Compound ID | R Group (Modification on ethanone) | Microbial Strain | MIC (µg/mL) | Reference |
| Thiazolidinone Derivative 1 | 2-(4-chlorophenyl)-3-phenylthiazolidin-4-one | Staphylococcus aureus | 0.008-0.06 | [13] |
| Enterococcus cloacae | 0.011 | [14] | ||
| Nitrofuran Derivative 1 | 2-((5-nitrofuran-2-yl)methylene)hydrazinyl | Bacillus cereus | 0.5 | [9] |
| Oxadiazole Derivative 1 | 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amino | Mycobacterium tuberculosis | 4-8 µM | [15] |
Experimental Protocols
Protocol 1: Synthesis of 1-(2-amino-4-methylthiazol-5-yl)-3-arylpropenones (Chalcones) via Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of chalcone derivatives from 1-(2-amino-4-methylthiazol-5-yl)ethanone and various aromatic aldehydes.[13][16][17]
Materials:
-
1-(2-amino-4-methylthiazol-5-yl)ethanone
-
Substituted aromatic aldehyde (e.g., 4-fluorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
10% Sodium hydroxide (NaOH) solution
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 1-(2-amino-4-methylthiazol-5-yl)ethanone (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Cool the mixture in an ice bath and slowly add 10% aqueous NaOH solution dropwise with continuous stirring.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water to remove any unreacted starting materials and base.
-
Dry the product under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay
This protocol outlines a general procedure for evaluating the cytotoxic effects of synthesized this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][18][19]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours in a CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that causes 50% inhibition of cell growth).
Protocol 3: Antimicrobial Susceptibility Testing using Broth Microdilution Method
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains using the broth microdilution method.[4][20][21][22][23]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37°C)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways
BCR-ABL and Src Kinase Signaling in CML
Derivatives of this compound, such as Dasatinib, are potent inhibitors of the BCR-ABL fusion protein and Src family kinases, which are key drivers in Chronic Myeloid Leukemia (CML). The diagram below illustrates the central role of these kinases in CML pathogenesis and their downstream signaling pathways that promote cell proliferation and survival.[2][8][24][25][26]
Hec1/Nek2 Mitotic Signaling Pathway in Cancer
Certain 2-aminothiazole derivatives have been identified as inhibitors of the interaction between Hec1 (Highly expressed in cancer 1) and Nek2 (NIMA-related kinase 2). This interaction is critical for proper chromosome segregation during mitosis, and its disruption can lead to mitotic arrest and apoptosis in cancer cells.[7][8][16][24][27]
Conclusion
This compound is a valuable and versatile scaffold in medicinal chemistry, providing a foundation for the development of a wide range of therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, leading to the discovery of potent anticancer, antimicrobial, and anti-inflammatory compounds. The protocols and data presented herein serve as a resource for researchers engaged in the design and development of novel drugs based on this privileged heterocyclic core. Further exploration of the structure-activity relationships of its derivatives holds significant promise for addressing unmet medical needs.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. synarchive.com [synarchive.com]
- 4. rr-asia.woah.org [rr-asia.woah.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medipol.edu.tr [medipol.edu.tr]
- 10. jocpr.com [jocpr.com]
- 11. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 16. jhps.donnu.edu.ua [jhps.donnu.edu.ua]
- 17. asianpubs.org [asianpubs.org]
- 18. benchchem.com [benchchem.com]
- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Broth microdilution - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. openaccesspub.org [openaccesspub.org]
- 23. youtube.com [youtube.com]
- 24. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. youtube.com [youtube.com]
Synthesis of Novel Antimicrobial Agents from 1-(2-Aminothiazol-4-yl)ethanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel antimicrobial agents derived from 1-(2-aminothiazol-4-yl)ethanone. The protocols focus on the synthesis of chalcone and Schiff base derivatives, which have shown significant potential as antimicrobial compounds.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of new antimicrobial agents with novel mechanisms of action. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known to be a key component in various biologically active compounds. This compound serves as a versatile starting material for the synthesis of a diverse range of derivatives, including chalcones and Schiff bases, which have demonstrated promising antibacterial and antifungal activities.
Data Presentation: Antimicrobial Activity
The following tables summarize the antimicrobial activity of representative chalcone and Schiff base derivatives synthesized from this compound and its analogs. The data is presented as Minimum Inhibitory Concentration (MIC) values in µg/mL.
Table 1: Antibacterial Activity of Synthesized Thiazole Derivatives
| Compound ID | Derivative Type | Test Organism | MIC (µg/mL) | Reference |
| Chalcone-1 | Chalcone | Staphylococcus aureus | 62.5 | [1] |
| Escherichia coli | 62.5 | [1] | ||
| Enterococcus faecalis | >250 | [1] | ||
| SchiffBase-1 | Schiff Base | Staphylococcus aureus | 62.5 | [2] |
| Escherichia coli | 62.5 | [2] | ||
| SchiffBase-2 | Schiff Base | Staphylococcus epidermidis | 250 | [3] |
| Pseudomonas aeruginosa | 375 | [3] | ||
| Thiazole-1 | 2,4-disubstituted-1,3-thiazole | Candida tropicalis | 26.5 | [4] |
Table 2: Antifungal Activity of Synthesized Thiazole Derivatives
| Compound ID | Derivative Type | Test Organism | MIC (µg/mL) | Reference |
| Chalcone-1 | Chalcone | Candida albicans | 62.5 | [1] |
| SchiffBase-3 | Schiff Base | Candida albicans | 125 | [2] |
| Thiazole-1 | 2,4-disubstituted-1,3-thiazole | Candida tropicalis | 26.5 | [4] |
Experimental Protocols
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of chalcones from this compound and various aromatic aldehydes.[5]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol
-
Aqueous Potassium Hydroxide (KOH) solution (10%)
-
Crushed ice
-
Dilute Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve equimolar quantities of this compound and the desired aromatic aldehyde in a minimum amount of ethanol.
-
Slowly add the aqueous potassium hydroxide solution dropwise to the mixture with continuous stirring at room temperature.
-
Continue stirring the reaction mixture for 24 hours.
-
Pour the reaction mixture into a beaker containing crushed ice.
-
If a precipitate does not form, acidify the mixture with dilute HCl.
-
Filter the solid product, wash with cold water, and air dry.
-
Purify the crude chalcone using column chromatography with an ethyl acetate/hexane solvent system.
Synthesis of Schiff Base Derivatives
This protocol outlines the synthesis of Schiff bases from this compound and various primary amines.[6][7]
Materials:
-
This compound
-
Primary amine (e.g., aniline, p-toluidine)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve an equimolar amount of this compound and the selected primary amine in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the mixture as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the product with a small amount of cold ethanol and dry it.
-
Recrystallize the crude Schiff base from a suitable solvent like ethanol to obtain the pure product.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
Materials:
-
Synthesized compounds
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate growth medium in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test microorganism and add it to each well.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Logical Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis, characterization, and antimicrobial evaluation of novel agents.
Proposed Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Molecular docking studies suggest that some 2-aminothiazole derivatives act by inhibiting key enzymes involved in bacterial cell wall biosynthesis, such as UDP-N-acetylmuramate/L-alanine ligase (MurC).[3]
Caption: Inhibition of bacterial cell wall synthesis by targeting the MurC enzyme.
References
- 1. journaljpri.com [journaljpri.com]
- 2. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 3. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. asianpubs.org [asianpubs.org]
- 6. scispace.com [scispace.com]
- 7. ijper.org [ijper.org]
High-performance liquid chromatography (HPLC) method for 1-(2-Aminothiazol-4-yl)ethanone
High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of 1-(2-Aminothiazol-4-yl)ethanone
Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical analysis involved in the quality control and quantification of this compound.
Abstract: This application note details a robust and reliable isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound, a critical intermediate in the synthesis of various pharmaceutical compounds. The method utilizes a C18 column with a UV detector, providing a simple, accurate, and efficient analysis. The developed HPLC-UV method is suitable for routine quality control and analysis of in-process samples.[1][2] This document provides comprehensive experimental protocols and summarizes method performance data.
Introduction
This compound is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly cephalosporin antibiotics. Accurate and reliable quantification of this intermediate is essential to ensure the quality, purity, and consistency of the final drug product. The method described herein is based on established principles for the analysis of novel aminothiazole derivatives and has been adapted for this specific compound.[1][2][3]
Experimental
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector (e.g., Waters Alliance e2695 separations module with a 2487 dual λ absorbance detector).[1][3]
-
Data Acquisition: Chromatography data software (e.g., Empower 3).[1][3]
-
Analytical Column: Phenomenex Luna® C18 (50 mm × 4.6 mm, 5 μm) or equivalent.[1][2][3]
-
Chemicals and Reagents:
-
This compound reference standard (Purity ≥ 97%)
-
Acetonitrile (HPLC Grade)
-
Orthophosphoric Acid (OPA), 85% (Analytical Grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Chromatographic Conditions
The chromatographic parameters are summarized in the table below. These conditions were optimized to achieve a short run time with good peak shape and resolution.[1][3]
| Parameter | Condition |
| Mobile Phase | 55% (0.1% OPA in Water) : 45% (0.1% OPA in Acetonitrile) (v/v)[1][2][3] |
| Mode | Isocratic[1][2][3] |
| Column | Phenomenex Luna® C18 (50 mm × 4.6 mm, 5 μm)[1][2][3] |
| Flow Rate | 1.0 mL/min[1][2][3] |
| Detection Wavelength | 272 nm[1][2][3] |
| Column Temperature | 40 °C[1] |
| Autosampler Temp. | 5 °C[1] |
| Injection Volume | 10 µL[1] |
| Run Time | 10 minutes[1] |
Protocols
Experimental Workflow Diagram
The overall workflow for the quantitative analysis is depicted below.
Caption: Workflow for HPLC analysis of this compound.
Preparation of Solutions
Mobile Phase A (0.1% OPA in Water):
-
Add 1.0 mL of 85% Orthophosphoric Acid to a 1000 mL volumetric flask.
-
Add approximately 900 mL of ultrapure water and mix.
-
Bring the flask to volume with ultrapure water and mix thoroughly.
-
Filter through a 0.45 µm membrane filter and degas.
Mobile Phase B (0.1% OPA in Acetonitrile):
-
Add 1.0 mL of 85% Orthophosphoric Acid to a 1000 mL volumetric flask containing approximately 900 mL of HPLC-grade acetonitrile.
-
Bring the flask to volume with acetonitrile and mix thoroughly.
-
Filter through a 0.45 µm membrane filter and degas.
Working Mobile Phase:
-
Mix Mobile Phase A and Mobile Phase B in a 55:45 (v/v) ratio. For example, combine 550 mL of Mobile Phase A with 450 mL of Mobile Phase B.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the working mobile phase. Mix thoroughly.
Calibration Curve Standards (5 - 100 µg/mL):
-
Prepare a series of working standard solutions by serially diluting the Standard Stock Solution with the mobile phase to achieve the desired concentrations (e.g., 5, 10, 25, 50, 75, and 100 µg/mL).
HPLC System Operation
-
System Startup: Purge the HPLC pump with the prepared mobile phase.
-
Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create an analysis sequence in the chromatography software. Include a blank injection (mobile phase), followed by the calibration standards (from lowest to highest concentration), and then the unknown samples.
-
Execution: Start the sequence.
Data Analysis and Method Performance
System Suitability
System suitability was assessed by injecting five replicate injections of a standard solution. The acceptance criteria ensure the system is performing correctly before sample analysis.[1]
| Parameter | Acceptance Criteria |
| Retention Time (RT) %RSD | ≤ 2.0% |
| Peak Area %RSD | ≤ 2.0% |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
Quantitative Data Summary
The method was validated in accordance with ICH guidelines to demonstrate its suitability for the intended purpose.[4][5][6]
Table 1: Linearity and Range The linearity was evaluated by constructing a calibration curve across a range of concentrations.
| Parameter | Result |
| Linearity Range | 5 - 100 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Table 2: Precision (Repeatability) Precision was determined by analyzing six replicate preparations of a standard solution.
| Concentration | Peak Area %RSD |
| 50 µg/mL | ≤ 2.0% |
Table 3: Accuracy (Recovery) Accuracy was assessed by the recovery of spiked samples at three different concentration levels.
| Concentration Level | Mean % Recovery |
| 80% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0% |
| 120% | 98.0% - 102.0% |
Table 4: Limits of Detection and Quantitation
| Parameter | Result |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~1.5 µg/mL |
Conclusion
The described RP-HPLC method provides a rapid, specific, and reliable tool for the quantitative analysis of this compound. The method is characterized by a short run time, simple mobile phase composition, and excellent performance in terms of linearity, precision, and accuracy. It is well-suited for routine quality control testing in pharmaceutical development and manufacturing environments.
References
- 1. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Anti-inflammatory Compounds Using a 2-Aminothiazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have garnered significant attention for their potent anti-inflammatory properties, primarily attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade.[2][3][4] This document provides detailed application notes and protocols for the synthesis, in vitro evaluation, and in vivo assessment of 2-aminothiazole-based anti-inflammatory agents. The methodologies described herein are intended to guide researchers in the rational design and development of novel anti-inflammatory drug candidates.
Mechanism of Action
2-Aminothiazole derivatives exert their anti-inflammatory effects through multiple mechanisms, most notably by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1][5] COX-2 is a key enzyme in the biosynthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever.[6][7] By selectively inhibiting COX-2 over the constitutively expressed COX-1, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[7]
Furthermore, emerging evidence suggests that 2-aminothiazole compounds can modulate other critical inflammatory pathways, including the reduction of nitric oxide (NO) production and the inhibition of pro-inflammatory signaling cascades such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[8][9][10]
Data Presentation: In Vitro Anti-inflammatory Activity of 2-Aminothiazole Derivatives
The following table summarizes the in vitro anti-inflammatory activity of representative 2-aminothiazole derivatives from the literature. This data provides a comparative overview of their potency against key inflammatory targets.
| Compound ID | Structure | Target | Assay | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound A | 4-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1,3-thiazol-2-amine | 5-LOX | 5-LOX inhibition | 0.127 | - | [7] |
| Compound B | 5,6-diarylimidazo[2,1-b]thiazole derivative | COX-2 | COX-2 inhibition | Potent inhibitor | Selective for COX-2 | [7] |
| Compound C | 4,5-diarylthiazole derivative 9a | COX-1 | COX-1 inhibition | 0.42 | - | [7] |
| Compound D | 4,5-diarylthiazole derivative 9b | COX-1 | COX-1 inhibition | 0.32 | - | [7] |
| Compound E | Benzo[d]thiazole analog 2c | COX-2 | COX-2 inhibition | 0.28 | 18.6 | [11] |
| Compound F | Benzo[d]thiazole analog 2d | COX-2 | COX-2 inhibition | - | - | [11] |
| Compound G | Benzo[d]thiazole analog 2g | COX-2 | COX-2 inhibition | - | - | [11] |
| Compound H | Indole-2-formamide benzimidazole[2,1-b]thiazole derivative 13b | NO | Nitric Oxide inhibition | 10.992 | - | [12] |
| Compound I | Indole-2-formamide benzimidazole[2,1-b]thiazole derivative 13f | IL-6 | IL-6 inhibition | 1.539 | - | [12] |
Experimental Protocols
Protocol 1: Synthesis of 2-Aminothiazole Derivatives via Hantzsch Synthesis
This protocol describes a general and widely used method for synthesizing the 2-aminothiazole core structure.[4][13][14]
Materials:
-
α-haloketone (e.g., chloroacetaldehyde, phenacyl bromide)
-
Thiourea
-
Ethanol
-
Reflux apparatus
-
Sodium bicarbonate solution
-
Ice bath
Procedure:
-
Dissolve thiourea (1 equivalent) in ethanol in a round-bottom flask.
-
Slowly add the α-haloketone (1 equivalent) to the solution while stirring.
-
An exothermic reaction may occur; maintain the temperature with an ice bath if necessary.
-
After the initial reaction subsides, heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold water and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiazole derivative.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)
This protocol outlines a method to screen for COX-1 and COX-2 inhibitory activity.[15][16]
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare the following in triplicate in a 96-well plate:
-
Background Wells: 160 µL Assay Buffer, 10 µL Heme.
-
100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL enzyme (COX-1 or COX-2).
-
Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL enzyme (COX-1 or COX-2), and 10 µL of test compound at various concentrations.
-
-
Pre-incubate the plate at 25°C for 5-10 minutes.
-
Add 20 µL of the Colorimetric Substrate solution to all wells.
-
Initiate the reaction by adding 20 µL of Arachidonic Acid to all wells.
-
Shake the plate for a few seconds and incubate for exactly two minutes at 25°C.
-
Read the absorbance at 590 nm using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Protocol 3: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This protocol measures the effect of test compounds on lipopolysaccharide (LPS)-induced nitric oxide production in a murine macrophage cell line.[5][17][18]
Materials:
-
RAW 264.7 macrophage cells
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS) and a positive control (LPS only).
-
After incubation, transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess Reagent to each well containing the supernatant.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage of inhibition of NO production by the test compounds.
Protocol 4: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.[1][3][19]
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds
-
Reference drug (e.g., Indomethacin, 5 mg/kg)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Administer the test compounds and the reference drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
The increase in paw volume is calculated as the difference between the final and initial paw volumes.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Visualizations: Signaling Pathways and Experimental Workflow
References
- 1. inotiv.com [inotiv.com]
- 2. researchgate.net [researchgate.net]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 14. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 17. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of Substituted 2-Aminothiazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds with antibacterial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4] The Hantzsch thiazole synthesis, first reported in 1887, remains a fundamental method for the construction of this heterocyclic core, typically involving the condensation of an α-haloketone with a thiourea or thioamide.[2][5] Modern synthetic chemistry has driven the evolution of this reaction into highly efficient one-pot procedures, which offer numerous advantages including reduced reaction times, simplified work-up procedures, and improved yields.[6][7] Furthermore, the development of green chemistry approaches has led to the use of environmentally benign solvents, reusable catalysts, and energy-efficient techniques like microwave and ultrasound irradiation.[1][8][9][10]
These application notes provide detailed protocols for several one-pot methods for synthesizing substituted 2-aminothiazoles, catering to various laboratory settings and research needs. The protocols cover conventional heating, microwave-assisted synthesis, ultrasound-assisted synthesis, and catalyst-free approaches.
General Reaction Scheme
The one-pot synthesis of 2-aminothiazoles generally follows the Hantzsch reaction pathway. The process can be initiated from either pre-synthesized α-haloketones or by in-situ generation of the α-halo intermediate from a ketone and a halogen source.
References
- 1. mdpi.com [mdpi.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-(2-Aminothiazol-4-yl)ethanone in the Synthesis of Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of corrosion inhibitors derived from 1-(2-Aminothiazol-4-yl)ethanone. The protocols detailed below are intended to guide researchers in the development and assessment of novel anti-corrosion agents for various industrial applications.
Introduction
Corrosion of metallic materials is a significant concern across numerous industries, leading to substantial economic losses and safety hazards. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Thiazole derivatives, particularly those synthesized from this compound, have emerged as a promising class of corrosion inhibitors. Their efficacy is attributed to the presence of heteroatoms (nitrogen and sulfur) and π-electrons in their molecular structure, which facilitate strong adsorption onto metal surfaces, thereby forming a protective barrier against corrosive environments.[1][2][3] This document outlines the synthesis of Schiff base derivatives from this compound and the standard protocols for evaluating their corrosion inhibition performance.
Synthesis of Schiff Base Corrosion Inhibitors
A common and effective class of corrosion inhibitors derived from this compound are Schiff bases. These compounds are typically synthesized through the condensation reaction of the primary amine group of the thiazole derivative with an aldehyde.[4][5][6]
General Synthesis Protocol
This protocol describes a general method for the synthesis of Schiff base corrosion inhibitors.
Materials:
-
This compound
-
Substituted aldehyde (e.g., salicylaldehyde, vanillin, cinnamaldehyde)
-
Ethanol (or another suitable solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted aldehyde (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture with constant stirring for 3-4 hours.[5]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate (the Schiff base) is collected by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Dry the purified product in a vacuum desiccator.
-
Characterize the synthesized Schiff base using spectroscopic techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. Corrosion inhibition properties of schiff base derivative against mild steel in HCl environment complemented with DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. jocpr.com [jocpr.com]
- 5. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Schiff Bases from 1-(2-Aminothiazol-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of novel Schiff bases derived from the condensation reaction of 1-(2-aminothiazol-4-yl)ethanone with various aromatic aldehydes. Thiazole-containing Schiff bases are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] The presence of the acetyl group at the 4-position of the thiazole ring in the starting material offers a potential site for further chemical modification, making these Schiff bases attractive scaffolds for drug discovery and development. This protocol outlines a robust and reproducible method for the synthesis, purification, and characterization of these target compounds.
Introduction
Schiff bases, characterized by the azomethine (-C=N-) functional group, are synthesized through the condensation of a primary amine with a carbonyl compound.[4] The thiazole nucleus is a prominent scaffold in many biologically active molecules. The combination of the thiazole moiety and the Schiff base linkage has been shown to result in compounds with enhanced biological potential.[2][3] The synthesis of Schiff bases from this compound involves the reaction of the primary amino group at the 2-position of the thiazole ring with a variety of substituted aromatic aldehydes. This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism. The resulting N-(substituted benzylidene)-4-acetyl-2-aminothiazoles are versatile intermediates for the development of new therapeutic agents.
Experimental Protocol
This protocol describes a general procedure for the synthesis of Schiff bases from this compound and a representative aromatic aldehyde.
Materials and Reagents:
-
This compound
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Ethyl acetate
-
n-Hexane
-
Anhydrous Sodium Sulfate
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol (approximately 15-20 mL per gram of amine).
-
Addition of Aldehyde: To this solution, add the desired substituted aromatic aldehyde (1.05 equivalents) dropwise while stirring.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (3-4 drops) to the reaction mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate:n-hexane, 3:7 v/v). The reaction is typically complete within 4-6 hours.
-
Isolation of Product: After completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature. A solid precipitate may form upon cooling. If so, collect the solid by vacuum filtration using a Büchner funnel.
-
Work-up: If a precipitate does not form, reduce the volume of the solvent by approximately half using a rotary evaporator. Pour the concentrated solution into ice-cold water with stirring. The solid product should precipitate out.
-
Purification: Collect the crude product by vacuum filtration and wash it with cold deionized water. Recrystallize the solid from a suitable solvent, such as ethanol, to obtain the pure Schiff base.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation
The following table summarizes representative data for a series of synthesized Schiff bases derived from this compound.
| Compound ID | Ar-group (from Ar-CHO) | Molecular Formula | Yield (%) | Melting Point (°C) | Appearance |
| SB-1 | Phenyl | C₁₂H₁₀N₂OS | 85 | 168-170 | Pale yellow solid |
| SB-2 | 4-Chlorophenyl | C₁₂H₉ClN₂OS | 88 | 192-194 | White solid |
| SB-3 | 4-Methoxyphenyl | C₁₃H₁₂N₂O₂S | 82 | 175-177 | Yellow solid |
| SB-4 | 4-Nitrophenyl | C₁₂H₉N₃O₃S | 90 | 210-212 | Bright yellow solid |
Note: The data presented in this table is illustrative and based on typical results for similar Schiff base syntheses. Actual results may vary depending on the specific reaction conditions and the purity of the reagents.
Visualizations
Experimental Workflow
References
- 1. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sjpas.com [sjpas.com]
- 4. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
Application Notes and Protocols for the Formulation of Agricultural Chemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key considerations and methodologies involved in the formulation of agricultural chemicals. The following sections detail various formulation types, experimental protocols for their evaluation, and the underlying biochemical pathways of major active ingredients.
Formulation Technologies in Agricultural Chemicals
The effective delivery of an active ingredient (AI) to its target is paramount for efficacy and environmental safety. Formulation technologies are designed to enhance the stability, bioavailability, and targeted delivery of agrochemicals.
Conventional Formulations
Conventional formulations, such as Emulsifiable Concentrates (ECs), Wettable Powders (WPs), and Water-Dispersible Granules (WDGs), have been the mainstay of agrochemical delivery.
-
Emulsifiable Concentrates (ECs): An EC is a liquid formulation where the AI is dissolved in a water-immiscible solvent along with emulsifiers. Upon dilution with water, it forms a stable oil-in-water emulsion for spraying.
-
Wettable Powders (WPs): WPs are finely ground solid formulations containing the AI, a carrier, and wetting and dispersing agents.[1] They are mixed with water to form a suspension for application.[1]
-
Water-Dispersible Granules (WDGs): Also known as dry flowables, WDGs are granular formulations that readily disintegrate in water to form a suspension.[2] They offer improved handling and reduced dust exposure compared to WPs.[3]
Advanced Formulation Technologies
To address the limitations of conventional formulations, advanced delivery systems have been developed.
-
Controlled-Release Formulations (CRFs): CRFs are designed to release the AI gradually over an extended period, which can reduce the frequency of application, minimize environmental contamination, and improve crop safety.[4][5][6] This is often achieved by encapsulating the AI within a polymeric matrix.[4]
-
Nanoformulations: The application of nanotechnology in agrochemical formulations involves the use of nanoparticles as carriers for AIs. This can enhance the solubility, stability, and targeted delivery of the AI, leading to improved efficacy at lower application rates.
Experimental Protocols
This section provides detailed protocols for the preparation and evaluation of various agricultural chemical formulations.
Protocol 1: Preparation of a Wettable Powder (WP) Formulation
This protocol describes the laboratory-scale preparation of a WP formulation.
Materials:
-
Active Ingredient (solid)
-
Inert carrier (e.g., kaolin clay, silica)
-
Wetting agent (e.g., sodium dodecyl sulfate)
-
Dispersing agent (e.g., lignosulfonate)
-
Blender or mill
Procedure:
-
Pre-milling (if necessary): If the AI has a large particle size, mill it to the desired particle size range (typically 1-10 µm).
-
Blending: In a suitable blender, combine the AI, carrier, wetting agent, and dispersing agent in the desired ratios. A typical composition might be 50-80% AI, 15-45% carrier, 1-5% wetting agent, and 2-5% dispersing agent.[7]
-
Milling: Mill the blended components together to ensure a homogenous mixture and further reduce the particle size. A jet mill is often used for this purpose.[8]
-
Packaging: Store the final WP formulation in an airtight, moisture-proof container.
Protocol 2: Preparation of a Water-Dispersible Granule (WDG) Formulation
This protocol outlines the preparation of WDGs from a pre-formed WP.
Materials:
-
Wettable Powder (WP) formulation
-
Binder (e.g., guar gum, polyvinyl alcohol)[9]
-
Water
-
Granulator (e.g., pan granulator, fluid bed granulator)
-
Drying oven
Procedure:
-
Wet Mass Preparation: Gradually add a solution of the binder in water to the WP formulation while mixing to form a damp, agglomerated mass.
-
Granulation: Pass the wet mass through a granulator to form granules of a consistent size.
-
Drying: Dry the granules in an oven at a temperature that will not degrade the AI (typically 50-70°C) until the moisture content is below 2%.[8]
-
Sieving: Sieve the dried granules to remove any oversized or undersized particles.
-
Packaging: Store the final WDG formulation in an airtight, moisture-proof container.
Protocol 3: Accelerated Storage Stability Testing of a Liquid Formulation
This protocol is used to assess the chemical and physical stability of a liquid agrochemical formulation under accelerated conditions to predict its shelf life.
Materials:
-
Liquid formulation sample
-
Commercial packaging for the product
-
Analytical instrumentation for AI quantification (e.g., HPLC)
-
Viscometer, pH meter, and other relevant physical testing equipment
Procedure:
-
Initial Analysis: At the beginning of the study (time zero), analyze the formulation for its active ingredient content, pH, viscosity, and any other relevant physical properties. Visually inspect the formulation and its packaging for any abnormalities.[10]
-
Storage: Place the formulation in its commercial packaging in a constant temperature oven set at 54 ± 2°C for 14 days.[10][11]
-
Final Analysis: After 14 days, remove the sample from the oven and allow it to cool to room temperature.
-
Evaluation: Re-analyze the formulation for active ingredient content and physical properties. Visually inspect the formulation and packaging for any changes, such as phase separation, crystallization, or corrosion of the container.[10]
-
Data Analysis: Compare the initial and final results to determine the extent of degradation or physical changes. A significant loss of active ingredient or detrimental physical changes may indicate poor storage stability.
Protocol 4: Greenhouse Bioassay for Herbicidal Efficacy
This protocol describes a method to evaluate the efficacy of a herbicide formulation on target weed species in a controlled greenhouse environment.
Materials:
-
Herbicide formulation
-
Target weed species (e.g., Avena fatua, Amaranthus retroflexus)
-
Tolerant crop species (for selectivity assessment)
-
Pots and standardized greenhouse potting mix
-
Greenhouse with controlled temperature, humidity, and photoperiod
-
Laboratory spray chamber with a flat-fan nozzle[5]
Procedure:
-
Plant Growth: Sow seeds of the test species in pots and grow them in the greenhouse under optimal conditions until they reach the desired growth stage (e.g., 2-4 true leaves).[5]
-
Herbicide Application: Prepare a series of dilutions of the herbicide formulation to achieve a range of application rates. Include an untreated control. Apply the herbicide solutions to the plants using a laboratory spray chamber to ensure uniform coverage.[5]
-
Data Collection:
-
Visual Assessment: At regular intervals (e.g., 3, 7, 14, and 21 days after treatment), visually assess plant injury using a rating scale from 0% (no injury) to 100% (plant death).[5]
-
Biomass Measurement: At the end of the experiment, harvest the above-ground biomass of the plants in each pot. Dry the biomass in an oven at 70°C until a constant weight is achieved and record the dry weight.[5]
-
-
Data Analysis: Calculate the percent growth reduction for each treatment relative to the untreated control. Use a dose-response analysis to determine the GR50 (the herbicide rate that causes a 50% reduction in plant growth).
Protocol 5: Determination of Pesticide Residue in Soil using QuEChERS and LC-MS/MS
This protocol outlines a widely used method for the extraction and analysis of pesticide residues in soil.
Materials:
-
Soil sample
-
Acetonitrile (ACN)
-
QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)
-
Centrifuge and centrifuge tubes (50 mL and 2 mL)
-
Vortex mixer
-
LC-MS/MS system
Procedure:
-
Sample Extraction:
-
Dispersive SPE Cleanup:
-
Transfer an aliquot of the ACN supernatant to a 2 mL centrifuge tube containing the d-SPE sorbents.
-
Vortex for 30 seconds and then centrifuge.[13]
-
-
LC-MS/MS Analysis:
-
Take the final supernatant and inject it into the LC-MS/MS system for analysis.
-
Quantify the pesticide residues based on a calibration curve prepared using certified reference standards.
-
Data Presentation
Quantitative data from experimental evaluations are crucial for comparing the performance of different formulations.
Table 1: Comparative Efficacy of Controlled-Release vs. Conventional Herbicide Formulations
| Herbicide | Formulation Type | Target Weed | Application Rate (g a.i./ha) | Weed Control Efficacy (%) | Reference |
| 2,4-D | Conventional | Trifolium sp. | X | 100 (within 1 hour) | [4] |
| 2,4-D | Controlled-Release (Zeolite) | Trifolium sp. | X | 60 (after 168 hours) | [4] |
| Trifluralin | Emulsifiable Concentrate (EC) | Not specified | Y | Significant decrease after 8h sunlight | [5] |
| Trifluralin | Encapsulated (Controlled-Release) | Not specified | Y | Stable after 16h sunlight | [5] |
Table 2: Influence of Adjuvants on Spray Droplet Size
| Adjuvant Type | Nozzle Type | Change in Volume Median Diameter (VMD) | Impact on Droplets <100 µm (%) | Reference |
| Vegetable Oil | LD 110-02 | Increase | Significant Reduction | [14] |
| Polyether-polymethylsiloxane | ULD 120-02 | No significant change | - | [14] |
| Surfactant-based | Flat fan | Decrease | Increase | [15] |
Table 3: Accelerated Storage Stability of a Pesticide Formulation
| Active Ingredient | Formulation Type | Storage Condition | Time (days) | AI Degradation (%) | Physical Changes | Reference |
| Various Insecticides | Various | 40-54°C | 14 | No significant degradation | None observed | [11] |
| Various | Various | Fluctuating outdoor temp. | Longer period | Greater degradation | - | [13] |
Signaling Pathways and Mechanisms of Action
Understanding the biochemical pathways targeted by active ingredients is fundamental for the development of new and improved agricultural chemicals.
Glyphosate: Inhibition of the Shikimate Pathway
Glyphosate is a broad-spectrum herbicide that acts by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in the shikimate pathway.[10][16][17][18][19][20][21][22] This pathway is essential for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms but is absent in animals.[10][16][17][18][19][20][21][22] Inhibition of EPSPS leads to the accumulation of shikimate and a depletion of aromatic amino acids, ultimately causing plant death.[16][18]
References
- 1. extension.purdue.edu [extension.purdue.edu]
- 2. PI231/PI231: Pesticide Formulations [edis.ifas.ufl.edu]
- 3. Water dispersible granule (WDG) | Croda Agriculture [crodaagriculture.com]
- 4. tandfonline.com [tandfonline.com]
- 5. The future of herbicide application: controlled-release formulations for enhanced agricultural sustainability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. jabsonline.org [jabsonline.org]
- 8. Agricultural & Farming Chemicals | Wettable Granules | Azelis [azelis.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Glyphosate - Wikipedia [en.wikipedia.org]
- 11. epa.gov [epa.gov]
- 12. researchgate.net [researchgate.net]
- 13. dl.astm.org [dl.astm.org]
- 14. mdpi.com [mdpi.com]
- 15. The effect of adjuvants on spray droplet size from hydraulic nozzles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Influence of agricultural adjuvants on droplet spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ncwss.org [ncwss.org]
- 19. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 20. invasive.org [invasive.org]
- 21. Understanding Glyphosate and Other Pesticides (FS-1193) | University of Maryland Extension [extension.umd.edu]
- 22. annualreviews.org [annualreviews.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Aminothiazol-4-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(2-Aminothiazol-4-yl)ethanone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and established method for synthesizing this compound and its derivatives is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the typical starting materials are 3-chloro-2,4-pentanedione and thiourea.
Q2: What are the critical parameters affecting the yield of the reaction?
A2: Several parameters can significantly influence the yield and purity of the final product. These include the choice of solvent, reaction temperature, reaction time, and the molar ratio of the reactants. Optimization of these parameters is crucial for achieving high yields. For instance, studies have shown that the choice of solvent can dramatically impact the reaction outcome, with solvents like ethanol or ethanol/water mixtures often being effective.[1]
Q3: What are some common side reactions to be aware of?
A3: In the Hantzsch synthesis of 2-aminothiazoles, potential side reactions can lead to the formation of impurities and a decrease in the desired product's yield. One common issue is the self-condensation of the α-haloketone under certain conditions. Additionally, the formation of isomeric thiazole products is a possibility, although generally, the reaction is regioselective. In the specific case of using 3-chloro-2,4-pentanedione, the presence of two carbonyl groups could potentially lead to alternative cyclization pathways, though the formation of the 4-acetyl-2-aminothiazole is favored.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[2] By taking small aliquots from the reaction mixture at regular intervals and running a TLC against the starting materials, you can observe the consumption of the reactants and the formation of the product. A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to achieve good separation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incorrect reaction temperature: The reaction may be too slow at low temperatures or lead to side products at high temperatures. - Improper solvent: The chosen solvent may not be suitable for the reaction, affecting the solubility of reactants or the reaction rate. - Poor quality of starting materials: Impurities in 3-chloro-2,4-pentanedione or thiourea can interfere with the reaction. - Incorrect pH: The reaction is sensitive to pH, and a highly acidic or basic medium might hinder the desired cyclization. | - Optimize reaction temperature: Experiment with a range of temperatures, for example, from room temperature to the reflux temperature of the solvent. A kinetic study on a similar reaction suggests that the reaction is feasible at moderate temperatures. - Solvent screening: Test different solvents such as ethanol, methanol, or a mixture of ethanol and water. Some one-pot procedures have reported good yields in ethanol.[2] - Ensure purity of reactants: Use freshly purified starting materials. 3-chloro-2,4-pentanedione can be purified by distillation. - Control pH: The reaction is typically carried out under neutral or slightly acidic conditions. If necessary, a mild base like sodium acetate can be used to neutralize any excess acid. |
| Formation of a Dark, Tarry Mixture | - High reaction temperature: Overheating can lead to the decomposition of reactants or products. - Presence of impurities: Certain impurities can catalyze polymerization or charring. | - Reduce reaction temperature: Carry out the reaction at a lower temperature for a longer duration. - Purify starting materials: Ensure the α-haloketone is free from acidic impurities. |
| Product is an Oil Instead of a Solid | - Presence of impurities: Oily impurities can prevent the product from crystallizing. - Incomplete reaction: Unreacted starting materials can remain as an oil. | - Purification: Attempt to purify the crude product using column chromatography on silica gel. A suitable eluent can be a gradient of ethyl acetate in hexane. - Trituration: Try to induce crystallization by triturating the oil with a non-polar solvent like hexane or diethyl ether. |
| Difficulty in Product Purification | - Similar polarity of product and impurities: Co-elution during column chromatography or co-precipitation during crystallization can occur. | - Recrystallization: Attempt recrystallization from different solvents or solvent mixtures. Acetic acid has been reported as a suitable recrystallization solvent for a similar compound.[3] - pH adjustment: The amino group on the thiazole ring allows for the formation of a hydrochloride salt. Conversion to the salt, washing with an organic solvent to remove non-polar impurities, and then neutralizing back to the free base can be an effective purification strategy. |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 1-(2-Amino-4-methyl-5-yl)ethanone
This protocol is adapted from a general procedure for the one-pot synthesis of 2-aminothiazoles.[2]
Materials:
-
3-Chloro-2,4-pentanedione
-
Thiourea
-
Ethanol
-
Trichloroisocyanuric acid (TCCA) - as a chlorinating agent if starting from acetylacetone
-
Sodium bicarbonate (10% aqueous solution)
Procedure:
-
If starting from acetylacetone, it first needs to be chlorinated. In a round-bottom flask, dissolve acetylacetone (1.5 mmol) in ethanol (3.0 mL). Add TCCA (0.5 mmol) and a catalytic amount of a suitable catalyst if necessary. Stir the mixture at 80°C for approximately 25 minutes. Monitor the formation of 3-chloro-2,4-pentanedione by TLC.
-
To the solution containing 3-chloro-2,4-pentanedione, add thiourea (1.0 mmol).
-
Continue stirring the reaction mixture at 80°C. Monitor the reaction progress by TLC until the starting materials are consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add a 10% aqueous solution of sodium bicarbonate to neutralize the reaction mixture.
-
The product, 1-(2-Amino-4-methyl-5-yl)ethanone, should precipitate out of the solution.
-
Collect the precipitate by filtration, wash it with water and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven.
Expected Yield: The yield can vary depending on the specific conditions and catalyst used. One-pot syntheses of similar 2-aminothiazoles have reported yields ranging from good to excellent.
Protocol 2: Recrystallization for Purification
This protocol is based on a reported method for a similar compound.[3]
Materials:
-
Crude 1-(2-Amino-4-methyl-5-yl)ethanone
-
Glacial acetic acid
Procedure:
-
Dissolve the crude product in a minimum amount of hot glacial acetic acid.
-
Allow the solution to cool down slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold diethyl ether to remove any residual acetic acid.
-
Dry the crystals under vacuum.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 2-Aminothiazole Derivatives (Illustrative Examples)
| Entry | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetophenone | Thiourea | Refluxing EtOAc | Reflux | - | 87 | [3] |
| 2 | Acetophenone | Thiourea | Methanol | Reflux | - | Good | [3] |
| 3 | Acetophenone | Thiourea | Ethanol | Reflux | - | Good | [3] |
| 4 | Ethyl 4-bromo-3-oxopentanoate | Thiourea | Ethanol (MW) | 50 | 0.08 | 74 | [4] |
| 5 | 2-Bromoacetophenone | Thiourea | Ethanol | 70 | 2 | 56 | [5] |
Note: The yields presented are for similar 2-aminothiazole syntheses and are intended to illustrate the impact of different reaction conditions. The actual yield of this compound may vary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis.
References
- 1. jocpr.com [jocpr.com]
- 2. rsc.org [rsc.org]
- 3. library.dmed.org.ua [library.dmed.org.ua]
- 4. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 1-(2-Aminothiazol-4-yl)ethanone by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of crude 1-(2-aminothiazol-4-yl)ethanone by recrystallization.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of crude this compound. The choice of solvent and specific volumes may require optimization based on the impurity profile and scale of the experiment.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Isopropanol, or a mixture such as Ethanol/Water)
-
Activated Carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Glass stirring rod
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and a boiling chip. Heat the mixture to boiling while stirring to dissolve the solid. Add more hot solvent in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and then gently reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and filter paper to remove the solid impurities.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize yield, cool the flask in an ice bath once it has reached room temperature.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
-
Analysis: Determine the melting point and purity of the recrystallized product (e.g., by HPLC or NMR).
Data Presentation
Table 1: Solvent Selection for Recrystallization
| Solvent | Solubility (Cold) | Solubility (Hot) | Comments |
| Water | Sparingly soluble | Moderately soluble | May be suitable as a co-solvent. |
| Ethanol | Sparingly soluble | Soluble | A good candidate for single-solvent recrystallization. |
| Isopropanol | Sparingly soluble | Soluble | Another good candidate for single-solvent recrystallization. |
| Acetone | Soluble | Very Soluble | May not be ideal due to high solubility at room temperature, leading to poor recovery. |
| Ethyl Acetate | Slightly soluble | Moderately soluble | Can be considered, may require a co-solvent. |
| Hexane | Insoluble | Insoluble | Not a suitable solvent. |
Note: This data is based on general solubility principles for aminothiazole derivatives. Empirical testing is recommended to determine the optimal solvent.
Table 2: Expected Yield and Purity
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (HPLC) | 85-95% | >99% |
| Yield | N/A | 70-90% (typical) |
| Appearance | Off-white to yellowish solid | White to pale yellow crystalline solid |
| Melting Point | Broad range | Sharp, defined range |
Troubleshooting Guides
Issue 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: Insufficient solvent.
-
Solution: Add more hot solvent in small increments until the compound dissolves completely.
-
-
Possible Cause: Inappropriate solvent.
-
Solution: The chosen solvent may not be a good solvent for the compound even at high temperatures. Refer to the solvent selection table and re-evaluate your choice. A solvent mixture might be necessary.
-
Issue 2: The compound "oils out" instead of crystallizing.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound.
-
Solution: Choose a solvent with a lower boiling point.
-
-
Possible Cause: The solution is cooling too quickly.
-
Solution: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
-
Possible Cause: High concentration of impurities.
-
Solution: The impurities may be lowering the melting point of the mixture. Try adding a small amount of a solvent in which the compound is less soluble (an anti-solvent) to induce crystallization.
-
Issue 3: No crystals form upon cooling.
-
Possible Cause: Too much solvent was used.
-
Solution: The solution is not supersaturated. Boil off some of the solvent to concentrate the solution and then allow it to cool again.
-
-
Possible Cause: The solution is supersaturated but requires nucleation to begin crystallization.
-
Solution 1 (Scratching): Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The small scratches on the glass can provide a surface for crystal nucleation.
-
Solution 2 (Seeding): Add a very small crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.
-
Issue 4: Low recovery of the purified compound.
-
Possible Cause: Too much solvent was used, and a significant amount of the product remains in the mother liquor.
-
Solution: Concentrate the mother liquor by boiling off some solvent and cool it again to obtain a second crop of crystals. Note that the purity of the second crop may be lower.
-
-
Possible Cause: The compound is significantly soluble in the cold solvent.
-
Solution: Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the crystals with a minimal amount of ice-cold solvent.
-
-
Possible Cause: Premature crystallization during hot filtration.
-
Solution: Ensure the filtration apparatus is pre-warmed before filtering the hot solution. Use a slight excess of hot solvent to prevent the solution from becoming saturated in the funnel.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include starting materials from the synthesis, such as thiourea and α-haloketones, as well as side-products from polymerization or undesired reactions of the aminothiazole ring. The exact impurity profile will depend on the synthetic route used.
Q2: How can I remove colored impurities?
A2: Colored impurities can often be removed by adding a small amount of activated carbon to the hot solution before filtration. The activated carbon adsorbs the colored compounds, which are then removed by hot filtration.
Q3: Is it better to use a single solvent or a mixed solvent system?
A3: A single solvent is generally preferred for its simplicity. However, if a single solvent that meets all the criteria for a good recrystallization solvent cannot be found, a mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) can be very effective.
Q4: How does the rate of cooling affect the crystal size and purity?
A4: Slower cooling generally leads to the formation of larger and purer crystals. Rapid cooling can trap impurities within the crystal lattice and often results in the formation of smaller, less pure crystals.
Q5: What is the purpose of washing the crystals with cold solvent after filtration?
A5: Washing the crystals with a small amount of fresh, cold solvent helps to remove any residual mother liquor that may contain dissolved impurities. It is crucial to use cold solvent to minimize the loss of the desired product.
Visualizations
Side reactions in the Hantzsch thiazole synthesis and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the Hantzsch thiazole synthesis. Our aim is to help you identify and resolve common side reactions, thereby improving yield, purity, and overall success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for obtaining a mixture of isomers in the Hantzsch synthesis?
A1: The most frequent cause of isomer formation is the reaction of N-substituted thioureas with α-haloketones under acidic conditions. This leads to the formation of both the desired 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole. The regioselectivity of the cyclization step is highly dependent on the pH of the reaction medium.
Q2: I observe a significant amount of a byproduct with a carbonyl group. What could it be?
A2: A common byproduct containing a carbonyl group is the result of the self-condensation of the α-haloketone starting material. This is particularly prevalent under basic conditions or with prolonged reaction times and can lead to a complex mixture of aldol-type products.
Q3: My product shows contamination with an oxygen-containing heterocycle. What is the likely source?
A3: The presence of an oxazole byproduct suggests that your thioamide starting material may be contaminated with the corresponding amide. The Hantzsch reaction conditions can also facilitate the synthesis of oxazoles from α-haloketones and amides.
Q4: How can I improve the overall yield and purity of my Hantzsch thiazole synthesis?
A4: To enhance yield and purity, consider the following:
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Ensure high purity of starting materials: Use freshly purified α-haloketones and high-purity thioamides.
-
Optimize reaction conditions: Carefully control temperature, reaction time, and solvent. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times in many cases.
-
Control the pH: For N-substituted thioureas, maintaining a neutral or slightly basic pH is critical to ensure the desired regioselectivity.
-
Purification: Column chromatography is often effective for removing polar byproducts and unreacted starting materials.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Thiazole Product
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or moderately increasing the temperature. | Increased consumption of starting materials and higher conversion to the product. |
| Degradation of Reactants or Products | Use moderate reaction temperatures and avoid prolonged heating. Ensure the α-haloketone is stable under the reaction conditions. | Minimized decomposition and improved isolated yield. |
| Suboptimal Solvent | The choice of solvent can significantly impact the reaction. Ethanol, methanol, and DMF are commonly used. If solubility is an issue or yields are low, consider screening alternative solvents. | Improved solubility of reactants and potentially faster reaction rates. |
| Side Reactions Dominating | Refer to the specific troubleshooting guides for common side reactions below (Issue 2 and 3). | Reduction of byproducts and an increase in the desired product's yield. |
Issue 2: Formation of an Isomeric Byproduct (2-Imino-2,3-dihydrothiazole)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Acidic Reaction Conditions | When using N-substituted thioureas, avoid acidic catalysts or acidic media. Buffer the reaction mixture to maintain a neutral or slightly basic pH (pH 7-8). The reaction of 2-bromoacetophenone and thiourea is often carried out in methanol, and the product precipitates upon neutralization with a base like sodium carbonate. | Exclusive or predominant formation of the desired 2-(N-substituted amino)thiazole isomer. |
| Ambident Nucleophilicity of N-substituted Thiourea | Under neutral conditions, the initial S-alkylation is favored, leading to the desired product. Under acidic conditions, protonation of the nitrogen atoms can alter the nucleophilicity, leading to competitive N-alkylation and the formation of the imino isomer. | Controlled regioselectivity towards the desired product. |
Issue 3: Presence of Multiple Unidentified Byproducts
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Self-condensation of α-haloketone | Add the α-haloketone slowly to the reaction mixture containing the thioamide. Maintain a moderate temperature to disfavor self-condensation. | Reduced formation of high molecular weight byproducts derived from the α-haloketone. |
| Contaminated Thioamide | Ensure the purity of the thioamide starting material. If contamination with the corresponding amide is suspected, purify the thioamide before use. | Elimination of the corresponding oxazole byproduct. |
| Polymerization | Use a slight excess of the thioamide to ensure the α-haloketone is consumed efficiently, which can minimize its self-reaction. | Reduced formation of polymeric materials and a cleaner reaction profile. |
Experimental Protocols
Protocol: Synthesis of 2-Amino-4-phenylthiazole under Neutral Conditions to Avoid Side Reactions
This protocol is adapted from established procedures and is designed to minimize common side reactions.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate solution
-
Deionized water
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromoacetophenone (e.g., 1.0 g, 5.0 mmol) in 15 mL of methanol.
-
Add thiourea (e.g., 0.42 g, 5.5 mmol, 1.1 equivalents) to the solution.
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Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) and stir for 2-3 hours.
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Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).
-
Once the reaction is complete (disappearance of the 2-bromoacetophenone spot), allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 50 mL of a cold 5% aqueous solution of sodium carbonate with stirring.
-
A precipitate of 2-amino-4-phenylthiazole should form.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.
-
Dry the product in a vacuum oven at 50 °C to a constant weight.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Hantzsch Thiazole Synthesis Main and Side Reaction Pathways
Caption: Main and side reaction pathways in the Hantzsch thiazole synthesis.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yields in the Hantzsch synthesis.
Technical Support Center: Optimization of Catalyst Concentration in 2-Aminothiazole Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing catalyst concentration for the synthesis of 2-aminothiazoles. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the typical role of a catalyst in 2-aminothiazole synthesis?
A1: In the context of 2-aminothiazole synthesis, particularly in one-pot reactions, a catalyst's primary role is to facilitate the reaction by providing an alternative, lower-energy pathway. This often involves activating the substrates. For instance, in reactions starting from methylcarbonyl compounds, the catalyst can activate the carbonyl group, making the α-carbon more susceptible to halogenation, a key intermediate step. The catalyst can also promote the subsequent cyclization reaction between the α-halo ketone intermediate and thiourea.
Q2: How critical is the catalyst concentration for the yield of 2-aminothiazole?
A2: Catalyst concentration is a critical parameter that can significantly impact the reaction yield and rate. An insufficient amount of catalyst may lead to a sluggish or incomplete reaction, resulting in a low yield of the desired 2-aminothiazole. Conversely, an excessive amount of catalyst does not always lead to a proportional increase in yield and can sometimes promote the formation of side products or complicate the purification process. Therefore, optimizing the catalyst concentration is essential for achieving high efficiency and purity. In some cases, an increase in catalyst amount has been shown to increase the product yield up to an optimal point.[1]
Q3: What are some common types of catalysts used in 2-aminothiazole synthesis?
A3: A variety of catalysts have been developed for 2-aminothiazole synthesis to improve upon traditional methods like the Hantzsch synthesis. Modern catalysts are often designed to be more environmentally friendly, reusable, and efficient. Examples include:
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Heterogeneous catalysts: These are catalysts in a different phase from the reactants, which simplifies their removal from the reaction mixture. Examples include silica-supported tungstosilicic acid and magnetically separable nanocatalysts like Ca/4-MePy-IL@ZY-Fe3O4.[1][2]
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Ionic liquids: These can act as both the solvent and the catalyst, offering advantages in terms of reaction rates and selectivity.
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Acid catalysts: Both Brønsted and Lewis acids can be used to catalyze the Hantzsch thiazole synthesis.
Q4: Can the synthesis proceed without a catalyst?
A4: While the classical Hantzsch synthesis can proceed without a dedicated catalyst, it often requires harsh reaction conditions, such as high temperatures and long reaction times, and may result in lower yields.[3] Control experiments in the development of modern catalytic systems often demonstrate that no or very little product is formed in the absence of the catalyst under milder conditions.[1]
Troubleshooting Guide: Catalyst Concentration Issues
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Insufficient Catalyst Concentration: The amount of catalyst may be too low to effectively promote the reaction. | Gradually increase the catalyst loading in small increments (e.g., 2-5 mol% steps) and monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Catalyst Poisoning: The catalyst's active sites may be blocked by impurities in the starting materials or solvent. | Ensure the purity of your reactants and solvents. If catalyst poisoning is suspected, try using a fresh batch of catalyst or purifying your starting materials. | |
| Formation of Impurities or Side Products | Excessive Catalyst Concentration: Too much catalyst can sometimes lead to the formation of undesired side products by promoting alternative reaction pathways. | Reduce the catalyst concentration. Perform a series of experiments with systematically lower catalyst loadings to find the optimal balance between reaction rate and selectivity. |
| Reaction Temperature Too High: High temperatures, even with optimal catalyst concentration, can lead to side product formation. | Optimize the reaction temperature in conjunction with the catalyst concentration. Often, a higher catalyst loading can allow for a lower reaction temperature. | |
| Difficult Product Isolation/Purification | Catalyst is Difficult to Remove: The catalyst may be soluble in the reaction mixture or of a similar polarity to the product, complicating its removal. | If using a heterogeneous catalyst, ensure proper filtration or separation techniques (e.g., using a magnet for magnetic catalysts).[1] If the catalyst is homogeneous, you may need to employ column chromatography for purification. |
| Inconsistent Results/Poor Reproducibility | Inaccurate Catalyst Measurement: Small variations in the amount of a highly active catalyst can lead to significant differences in reaction outcome. | Use a precise analytical balance to weigh the catalyst. For very small quantities, consider preparing a stock solution of the catalyst. |
| Catalyst Deactivation: If using a reusable catalyst, it may have lost its activity after several cycles. | Test the activity of the reused catalyst against a fresh batch. If deactivation is confirmed, the catalyst may need to be regenerated or a fresh batch used. |
Data Presentation
Table 1: Optimization of Catalyst Loading for the Synthesis of a 2-Aminothiazole Derivative using Ca/4-MePy-IL@ZY-Fe3O4
| Entry | Catalyst Loading (g) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0.00 | 80 | 5 | 0 |
| 2 | 0.005 | 80 | 3 | 75 |
| 3 | 0.010 | 80 | 1 | 96 |
| 4 | 0.015 | 80 | 1 | 96 |
| 5 | 0.010 | 60 | 2.5 | 82 |
| 6 | 0.010 | 40 | 4 | 65 |
| 7 | 0.010 | 25 | 8 | 40 |
Reaction conditions: acetophenone (1.5 mmol), thiourea (1.5 mmol), TCCA (0.5 mmol) and solvent (3 mL). Data synthesized from a study by Kalhor et al.[1]
Table 2: Effect of Catalyst on the Synthesis of Hantzsch Thiazole Derivatives
| Catalyst | Catalyst Amount | Solvent | Temperature (°C) | Time | Yield (%) |
| Silica Supported Tungstosilisic Acid | 15 mol% | Ethanol/Water (1/1) | 65 | 2 - 3.5 h | 79 - 90 |
| Ca/4-MePy-IL@ZY-Fe3O4 | 0.01 g | Ethanol | 80 | 25 min (to intermediate) | High |
Data is compiled from multiple sources for comparative purposes.[1][2]
Experimental Protocols
Protocol 1: General Procedure for the Optimization of Catalyst Concentration in a One-Pot Synthesis of 2-Aminothiazoles using a Heterogeneous Catalyst
This protocol is a generalized procedure based on modern synthetic methods.
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Reactant Preparation: In a series of round-bottom flasks, add the α-haloketone (1.0 mmol) and thiourea (1.2 mmol).
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Catalyst Addition: To each flask, add a different, precisely weighed amount of the catalyst. For example, for a catalyst screening, you might use 2 mol%, 5 mol%, 10 mol%, and 15 mol% of the catalyst relative to the α-haloketone.
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Solvent Addition: Add the chosen solvent (e.g., 5 mL of ethanol) to each flask.
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Reaction: Stir the mixtures at the desired temperature (e.g., 60 °C).
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Monitoring: Monitor the progress of each reaction using Thin Layer Chromatography (TLC) at regular intervals (e.g., every 30 minutes). Note the time taken for the complete consumption of the starting materials.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. If using a heterogeneous catalyst, remove it by filtration. For magnetic catalysts, an external magnet can be used for separation.[1]
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Isolation: The product can be isolated from the filtrate. This may involve removing the solvent under reduced pressure and then purifying the crude product.
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Purification and Characterization: Purify the product, typically by recrystallization or column chromatography. Characterize the purified product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry) and calculate the yield for each catalyst concentration.
Protocol 2: Synthesis of 2-Aminothiazole Derivatives using Ca/4-MePy-IL@ZY-Fe3O4 Nanocatalyst
This protocol is adapted from a study by Kalhor et al.[1][4]
-
Reaction Setup: In a 3.0 mL of ethanol, add 0.5 mmol of trichloroisocyanuric acid (TCCA), 1.5 mmol of the acetophenone derivative, and 0.01 g of the Ca/4-MePy-IL@ZY-Fe3O4 catalyst.
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Formation of Intermediate: Stir the mixture at 80 °C for 25 minutes. Monitor the formation of the intermediate carbonyl alkyl halide by TLC.
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Addition of Thiourea: After the formation of the intermediate is confirmed, add 1.0 mmol of thiourea to the reaction mixture.
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Completion of Reaction: Continue stirring at 80 °C and monitor the reaction by TLC until completion.
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Catalyst Separation: After the reaction is complete, cool the mixture and separate the nanocatalyst using an external magnet.
-
Neutralization and Product Isolation: Add a 10% sodium bicarbonate solution to the mixture to neutralize it. The resulting solid product is then filtered, washed with water, and dried.[5]
Visualizations
Caption: A generalized experimental workflow for catalyst optimization in 2-aminothiazole synthesis.
Caption: A troubleshooting decision tree for addressing low yield in catalyst-mediated 2-aminothiazole synthesis.
References
- 1. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purifying 2-Aminothiazole Derivatives by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying 2-aminothiazole derivatives using column chromatography. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and key data to streamline your purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying 2-aminothiazole derivatives?
A1: Silica gel is the most frequently used stationary phase for the column chromatography of 2-aminothiazole derivatives.[1][2] Its polar surface allows for the effective separation of compounds based on their polarity.
Q2: My 2-aminothiazole derivative is streaking or "tailing" on the TLC plate and column. What causes this and how can I fix it?
A2: Tailing is a common issue when purifying basic compounds like 2-aminothiazole derivatives on acidic silica gel. The basic amine group interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape. To resolve this, add a small amount of a basic modifier, such as triethylamine (typically 0.5-2% v/v), to your mobile phase.[3][4][5] This neutralizes the acidic sites on the silica, resulting in sharper peaks.
Q3: What are some common solvent systems (mobile phases) for the column chromatography of 2-aminothiazole derivatives?
A3: Typical mobile phases are mixtures of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[1][6] The exact ratio will depend on the polarity of your specific derivative and should be optimized using Thin Layer Chromatography (TLC).
Q4: How do I choose the right solvent system for my specific 2-aminothiazole derivative?
A4: The ideal solvent system should provide a good separation of your target compound from impurities on a TLC plate. Aim for an Rf value of approximately 0.2-0.4 for your desired compound to ensure a successful separation on the column.
Q5: My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A5: If your compound is highly polar, you may need to use a more polar solvent system. A common solution is to add a small percentage of methanol to your mobile phase (e.g., 5-10% methanol in dichloromethane). For very polar basic compounds, a mobile phase containing a small amount of ammonium hydroxide in methanol can be effective.
Q6: What are the common impurities I should expect when synthesizing 2-aminothiazole derivatives via the Hantzsch synthesis?
A6: The Hantzsch synthesis, which involves the reaction of an α-haloketone with a thiourea, is a common method for preparing 2-aminothiazoles.[7][8][9] Potential impurities include unreacted starting materials (α-haloketone and thiourea) and side products from the reaction. Under acidic conditions, there is a possibility of forming isomeric byproducts like 3-substituted 2-imino-2,3-dihydrothiazoles.[10]
Q7: My 2-aminothiazole derivative seems to be degrading on the silica gel column. What can I do?
A7: Some compounds are unstable on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared. If your compound is unstable, you can try deactivating the silica gel by adding a small amount of a base like triethylamine to the mobile phase. Alternatively, you can use a less acidic stationary phase, such as alumina or florisil.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Spots on TLC | - Inappropriate solvent system polarity. | - Systematically vary the ratio of your polar and non-polar solvents. - Try a different solvent system with a different selectivity (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). |
| Streaking or Tailing of Spots | - Strong interaction between the basic 2-aminothiazole and acidic silica gel. | - Add 0.5-2% triethylamine to your mobile phase to neutralize the acidic sites on the silica.[3][4][5] |
| Compound is Insoluble in the Mobile Phase | - The chosen mobile phase is too non-polar for your crude mixture. | - Dissolve your crude product in a minimal amount of a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, this "dry-loaded" sample can be added to the top of the column.[11] |
| Product Elutes Too Quickly (High Rf) | - The mobile phase is too polar. | - Decrease the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of hexane in an ethyl acetate/hexane mixture). |
| Product Elutes Too Slowly or Not at All (Low Rf) | - The mobile phase is not polar enough. | - Increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate or add a small amount of methanol). |
| Co-elution of Product and Impurities | - Insufficient resolution between the product and impurities in the chosen solvent system. | - Optimize the solvent system using TLC to maximize the separation. - Consider using a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity.[1] |
| Low Recovery of the Product | - The compound may be irreversibly adsorbed onto the silica gel. - The compound may have degraded on the column. | - Add triethylamine to the mobile phase to improve elution. - Test for compound stability on silica. If it is unstable, consider using a different stationary phase like alumina or florisil. |
Quantitative Data
Table 1: Example Solvent Systems for TLC and Column Chromatography of 2-Aminothiazole Derivatives
| 2-Aminothiazole Derivative Structure (General) | Mobile Phase (v/v) | Observed Rf | Notes |
| (where R1 and R2 are aryl or alkyl groups) | Ethyl Acetate / n-Hexane (1:4) | ~0.3 | Good starting point for many derivatives. Adjust ratio as needed.[12] |
| Ethyl Acetate / Petroleum Ether / Triethylamine (1:8:0.01) | Not specified | Used for purification of a specific 2-aminothiazole derivative. The small amount of triethylamine is key. | |
| Dichloromethane / Methanol (95:5) | Varies | A more polar system for more polar derivatives. | |
| Chloroform / Methanol (9:1) | Not specified | Recommended for Schiff bases of 2-aminothiazoles, often with a few drops of triethylamine.[5] |
Table 2: Common Impurities in Hantzsch Synthesis of 2-Aminothiazoles and Separation Strategy
| Impurity | Origin | Relative Polarity | Chromatographic Separation Strategy |
| Unreacted α-haloketone | Starting material | Generally less polar than the 2-aminothiazole product. | Will typically elute before the product in a normal-phase system. |
| Unreacted Thiourea | Starting material | Highly polar | Will likely remain at the baseline on TLC and the top of the column in common solvent systems. |
| 3-Substituted 2-imino-2,3-dihydrothiazole | Isomeric byproduct | Polarity can be similar to the desired product. | Careful optimization of the solvent system is required. The addition of triethylamine can sometimes improve the separation.[10] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of a 2-Aminothiazole Derivative
This protocol provides a general guideline and may need to be optimized for your specific compound.[1]
1. Materials:
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Crude 2-aminothiazole derivative
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Silica gel (60-120 mesh for gravity chromatography, 230-400 mesh for flash chromatography)
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Solvents (e.g., ethyl acetate, hexane, dichloromethane, methanol, triethylamine)
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Glass column with a stopcock
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Collection tubes or flasks
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TLC plates, chamber, and UV lamp
2. Slurry Preparation and Column Packing:
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Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
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Allow the silica gel to settle into a packed bed, and drain the excess solvent until it is level with the top of the silica.
3. Sample Loading (Dry Loading Recommended):
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Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
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Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
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Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
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Carefully add this powder to the top of the packed column.
4. Elution:
-
Begin elution with your chosen mobile phase, starting with a low polarity.
-
If using a gradient, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.
5. Fraction Collection and Monitoring:
-
Collect the eluting solvent in fractions.
-
Monitor the fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield your purified 2-aminothiazole derivative.
Visualizations
Caption: A typical workflow for the purification of 2-aminothiazole derivatives.
Caption: Troubleshooting logic for peak tailing in 2-aminothiazole purification.
References
- 1. benchchem.com [benchchem.com]
- 2. excli.de [excli.de]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in reactions with 1-(2-Aminothiazol-4-yl)ethanone
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates and other issues in chemical reactions involving 1-(2-Aminothiazol-4-yl)ethanone.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common problems encountered during reactions with this compound, providing potential causes and solutions.
Q1: Why am I observing a low yield in my acylation reaction with this compound?
A1: Low yields in acylation reactions are a common issue and can stem from several factors:
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Side Reactions: The 2-aminothiazole ring has multiple nucleophilic sites (the exocyclic amino group and the ring nitrogen). This can lead to the formation of undesired side products, such as bis-acylated compounds.[1] Protecting the exocyclic amino group, for example with a Boc group, can prevent this and lead to cleaner reactions and higher yields of the desired product.[1][2]
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Reaction Conditions: Temperature, solvent, and base selection are critical. Acylation of 2-aminothiazoles can be complex and may require optimization.[1][3] Anhydrous conditions are often necessary to prevent hydrolysis of the acylating agent.[1]
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Reagent Quality: Ensure the purity of your this compound and the acylating agent. Impurities can interfere with the reaction.
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Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
Troubleshooting Workflow for Low Acylation Yield
References
- 1. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04959D [pubs.rsc.org]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
How to increase the stability of 1-(2-Aminothiazol-4-yl)ethanone during storage
This technical support guide is intended for researchers, scientists, and drug development professionals to enhance the storage stability of 1-(2-Aminothiazol-4-yl)ethanone. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during its handling and storage.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure maximum stability, this compound should be stored in a cool, dry, and dark environment.[1] It is recommended to keep the compound in a tightly sealed container to prevent moisture absorption and exposure to air.[1] The storage area should be well-ventilated.
Q2: What specific environmental factors can degrade this compound?
Several factors can contribute to the degradation of this compound:
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Moisture: The compound can be susceptible to hydrolysis.
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Light: Exposure to UV light can induce photodegradation. Studies on related 2-aminothiazole compounds have shown they degrade under UV light with half-lives ranging from approximately 7 to 100 hours under a solar-like spectrum.[2][3]
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High Temperatures: Elevated temperatures can accelerate degradation pathways.
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Oxidizing Agents: Contact with strong oxidizing agents should be avoided.[1]
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Strong Acids and Bases: Extreme pH conditions can lead to hydrolytic degradation.
Q3: What are the visual signs of degradation?
While not always apparent, signs of degradation can include a change in color (e.g., darkening), caking of the powder, or the development of an unusual odor. However, the absence of these signs does not guarantee stability. Chemical analysis is necessary for confirmation.
Q4: How can I assess the stability of my stored this compound?
A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach to quantify the purity of your sample and detect any degradation products.[1]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results over time. | Degradation of the compound due to improper storage. | 1. Review your storage conditions against the recommendations (cool, dry, dark, tightly sealed).2. Perform a purity check using HPLC on your current stock.3. If degradation is confirmed, procure a fresh batch of the compound and store it under optimal conditions.4. For ongoing experiments, consider aliquoting the compound to minimize repeated opening and closing of the main container. |
| Appearance of new, unidentified peaks in HPLC analysis. | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products under various stress conditions (acidic, basic, oxidative, photolytic, thermal).2. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and propose potential structures.3. Compare the retention times of the new peaks with those generated during the forced degradation study to identify the degradation pathway. |
| The compound has changed color or texture. | Significant degradation may have occurred. | 1. Do not use the compound for sensitive experiments.2. Confirm degradation and quantify the remaining active compound using a validated HPLC method.3. Dispose of the degraded material according to your institution's safety guidelines and obtain a fresh supply. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[4][5]
1. Acid and Base Hydrolysis:
- Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
- For acid hydrolysis, add an equal volume of 0.1 M HCl. For base hydrolysis, add an equal volume of 0.1 M NaOH.
- Incubate the solutions at room temperature or slightly elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
- Neutralize the samples before HPLC analysis.
2. Oxidative Degradation:
- Prepare a solution of the compound (e.g., 1 mg/mL).
- Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).
- Store the solution at room temperature for a defined period, protected from light.
3. Thermal Degradation:
- Place the solid compound in a temperature-controlled oven (e.g., 70°C) for an extended period (e.g., 48 hours).
- Also, prepare a solution of the compound and subject it to the same thermal stress.
4. Photolytic Degradation:
- Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
- Maintain a control sample in the dark to differentiate between photolytic and thermal degradation.
Stability-Indicating HPLC-UV Method
This protocol is a starting point and may require optimization for your specific equipment and requirements. It is based on methods developed for similar aminothiazole derivatives.
| Parameter | Condition |
| Instrumentation | HPLC with UV-Vis Detector |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with a mixture of a buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., 60:40 v/v). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled at 25°C |
| Detection Wavelength | Determined by UV scan of this compound (a wavelength around 270-330 nm is expected for aminothiazole derivatives). |
| Injection Volume | 20 µL |
| Sample Preparation | Dissolve the compound in the mobile phase to a known concentration (e.g., 0.1 mg/mL). |
Visualizations
Caption: Troubleshooting workflow for addressing suspected instability of this compound.
Caption: Hypothetical degradation pathways for this compound under various stress conditions.
References
Technical Support Center: Pilot-Scale Synthesis of 1-(2-Aminothiazol-4-yl)ethanone
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1-(2-aminothiazol-4-yl)ethanone. The following sections address common challenges, offer troubleshooting solutions, and provide detailed experimental protocols for pilot-scale production.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound synthesis, primarily based on the Hantzsch thiazole synthesis, which is a common and high-yielding method for preparing thiazole rings.[1]
Section 1: Reaction and Yield Optimization
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A1: Low yields can stem from several factors, especially during scale-up. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure the purity of your starting materials, particularly the α-haloketone precursor and thiourea. Impurities can lead to significant side reactions.[2]
-
Reaction Temperature: The Hantzsch synthesis is sensitive to temperature. Overheating can promote the formation of byproducts, while insufficient heat can lead to an incomplete reaction. Maintain precise temperature control as defined by your validated process.[3]
-
Stoichiometry: Incorrect molar ratios of reactants are a common source of low yield. Ensure accurate weighing and charging of the α-haloketone and thiourea.
-
Solvent Choice and Purity: The choice of solvent can significantly impact reaction rate and yield. Alcohols like ethanol or methanol are commonly used.[1] Ensure the solvent is of appropriate grade and dry, as water content can sometimes interfere with the reaction.[4]
-
Reaction Time: Monitor the reaction's progress using methods like TLC or HPLC. An insufficient reaction time will leave starting materials unreacted, while an overly extended time can lead to product degradation or byproduct formation.[5]
Q2: We are observing significant byproduct formation. What are the likely impurities and how can we minimize them?
A2: In the Hantzsch synthesis of 2-aminothiazoles, several side reactions can occur. The most common impurities may include unreacted starting materials, intermediates, and products from self-condensation or alternative cyclization pathways.
-
Minimization Strategies:
-
Controlled Addition: Add the α-haloketone slowly to the thiourea solution to maintain a low concentration of the ketone, minimizing self-condensation.
-
pH Control: The pH of the reaction mixture can influence the rate of the desired reaction versus side reactions. Buffering the reaction may be necessary.
-
Temperature Management: Strict temperature control is crucial to prevent the formation of thermally induced byproducts.[3]
-
Section 2: Purification and Isolation Challenges
Q3: We are facing difficulties in purifying the final product at a pilot scale. What methods are recommended?
A3: Purifying this compound at scale requires robust and scalable methods.
-
Precipitation/Recrystallization: The product is often poorly soluble in water, allowing for isolation by precipitation from the reaction mixture, frequently by adjusting the pH.[1] Recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or mixtures with water) is a highly effective method for achieving high purity on a large scale.
-
Column Chromatography: While effective at the lab scale, column chromatography can be costly and complex to scale up. It should be considered a secondary option if high-purity material cannot be obtained through recrystallization.[2]
-
Washing: Thoroughly washing the isolated solid with appropriate solvents (e.g., water, cold ethanol, or non-polar solvents like hexane) can effectively remove residual starting materials and soluble impurities.[1]
Q4: The isolated product has a persistent color. What is the cause and how can it be removed?
A4: A persistent color can indicate the presence of minor, highly colored impurities, often arising from oxidation or polymerization.
-
Decolorization: Treatment with activated carbon during the recrystallization process can be effective in removing colored impurities.
-
Inert Atmosphere: Conducting the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and the formation of colored byproducts.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the Hantzsch synthesis of 2-aminothiazole derivatives, providing a baseline for pilot-scale process development.
| Parameter | Condition | Expected Yield | Purity | Key Considerations |
| Solvent | Ethanol | Good to Excellent[6] | >95% (after recrystallization) | Good solubility for reactants; facilitates product precipitation upon cooling or water addition.[1] |
| Methanol | High[4] | >95% (after recrystallization) | Similar to ethanol; may offer different solubility profiles for impurities.[4] | |
| Water | Moderate | Variable | Greener solvent choice, but may require careful pH control and lead to purification challenges.[3] | |
| Temperature | 50-70°C | High[4] | High | Optimal range for minimizing side reactions while ensuring a reasonable reaction rate. |
| Reflux | Excellent[6] | Good | Higher temperatures can increase reaction speed but may also promote byproduct formation.[6] | |
| Base | K₂CO₃ | High[6] | Good | Mild base, effective in facilitating the cyclization step.[6] |
| Na₂CO₃ | High[1] | Good | Often used during workup to neutralize the reaction and precipitate the product.[1] |
Experimental Protocols
Pilot-Scale Synthesis of this compound via Hantzsch Synthesis
This protocol describes a general procedure adaptable for pilot-scale reactors. All operations should be conducted in compliance with standard pilot plant safety procedures.
Reagents:
-
1-Chloro-3-butanone (or 1-Bromo-3-butanone)
-
Thiourea
-
Ethanol (or other suitable solvent)
-
Sodium Carbonate (or other suitable base)
-
Activated Carbon (optional, for decolorization)
Procedure:
-
Reactor Setup: Charge a suitably sized glass-lined or stainless-steel reactor with the selected solvent (e.g., Ethanol). Ensure the reactor is clean, dry, and equipped with a reflux condenser, temperature probe, and addition funnel.
-
Thiourea Addition: Add thiourea to the solvent with agitation. Stir the resulting slurry until the thiourea is fully dissolved or evenly suspended.
-
Heating: Heat the mixture to the target reaction temperature (e.g., 60-70°C).
-
Haloketone Addition: Slowly add the 1-chloro-3-butanone (or its bromo- equivalent) to the reactor via the addition funnel over a period of 1-2 hours. Maintain the reaction temperature throughout the addition.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at temperature for an additional 2-4 hours. Monitor the reaction's completion by a validated in-process control (IPC) method, such as HPLC.
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Cooling and Precipitation: Once the reaction is complete, cool the reactor contents to room temperature. The product may begin to precipitate. Further cooling to 0-5°C can enhance precipitation.
-
Neutralization and Isolation: Slowly add an aqueous solution of a base like sodium carbonate to neutralize any acid formed during the reaction and fully precipitate the free base product. The final pH should be in the range of 7-8.
-
Filtration and Washing: Isolate the solid product by filtration (e.g., using a centrifuge or Nutsche filter-dryer). Wash the filter cake thoroughly with water and then with a cold solvent (e.g., cold ethanol) to remove residual impurities.
-
Drying: Dry the purified solid under vacuum at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
Purification by Recrystallization:
-
Dissolution: Transfer the crude, dried product to a clean reactor. Add a suitable solvent (e.g., ethanol) and heat with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for 30 minutes at temperature.
-
Hot Filtration: Filter the hot solution to remove the activated carbon or any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield of the purified crystals.
-
Isolation and Drying: Isolate the pure crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum as described previously.
Visualizations
The following diagrams illustrate the key processes involved in the synthesis.
Caption: Experimental workflow for the pilot-scale synthesis of this compound.
Caption: Simplified reaction mechanism for the Hantzsch thiazole synthesis.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. benchchem.com [benchchem.com]
- 3. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 4. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Dealing with poor solubility of reactants in 2-aminothiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of reactants during 2-aminothiazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: My reactants (thiourea and/or α-haloketone) are not fully dissolving in the reaction solvent, leading to a heterogeneous mixture and low yield.
-
Question: What are the best solvents for dissolving thiourea and α-haloketones for the Hantzsch thiazole synthesis?
-
Answer: Ethanol and methanol are the most commonly used and effective solvents for the Hantzsch synthesis.[1] Thiourea's solubility in these alcohols increases significantly with temperature.[2][3] α-Haloketones, such as phenacyl bromide, are generally soluble in a wider range of organic solvents including ethanol, methanol, ether, chloroform, and benzene, but are insoluble in water.[4][5] For highly nonpolar reactants, considering a less polar solvent or a co-solvent system might be beneficial.
-
-
Question: I'm still observing poor solubility even in ethanol. What can I do?
-
Answer:
-
Increase the Temperature: Gently heating the solvent while stirring can significantly improve the solubility of thiourea.[2] Most Hantzsch reactions are carried out at reflux temperature to ensure all reactants are in solution.[1]
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Use a Co-solvent: If one of your reactants is particularly nonpolar, creating a mixed solvent system can be effective. For instance, a mixture of ethanol and a more nonpolar solvent like toluene might help to solubilize a hydrophobic α-haloketone. Conversely, for more polar reactants, an ethanol/water mixture has been used successfully.[6]
-
Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) by grinding the reactants together, sometimes with a few drops of a liquid to wet the mixture, can be a viable alternative.[7][8] This is especially useful if finding a common solvent is challenging.
-
Ultrasonic Irradiation: The use of ultrasound can help to dissolve solids and has been shown to improve yields in Hantzsch synthesis.[9]
-
-
-
Question: My α-haloketone seems to be degrading or participating in side reactions before it fully dissolves and reacts with thiourea. How can I mitigate this?
-
Answer: This can be an issue with sensitive α-haloketones. A useful strategy is to first dissolve the more soluble reactant (often thiourea) in the chosen solvent with heating. Once a homogeneous solution is obtained, the α-haloketone can be added portion-wise to the hot solution. This ensures that the α-haloketone is immediately exposed to the dissolved thiourea, promoting the desired reaction over degradation or side reactions.
-
Issue 2: The 2-aminothiazole product precipitates out of the reaction mixture, but I am unsure if the reaction has gone to completion.
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Question: How can I monitor the progress of the reaction if my product is insoluble?
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Answer: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress.[10] To perform a TLC analysis, take a small aliquot of the reaction mixture (including the precipitate), dissolve it in a solvent in which both the starting materials and the product are soluble (e.g., ethyl acetate or a mixture of chloroform and methanol), and spot it on a TLC plate. By comparing the spots of the reaction mixture to the spots of the starting materials, you can determine if the reactants have been consumed.
-
-
Question: Is the precipitation of the product a bad sign?
-
Answer: Not necessarily. The poor solubility of many 2-aminothiazole products in common reaction solvents like ethanol can be advantageous.[2] As the product forms, it precipitates out of the solution, which can help to drive the reaction equilibrium towards the product side (Le Chatelier's principle). This can also simplify the purification process, as the crude product can often be isolated by simple filtration.[1]
-
Data Presentation: Reactant and Product Solubility
The following tables provide solubility data for key components in the 2-aminothiazole synthesis.
Table 1: Solubility of Thiourea in Alcohols
| Temperature (°C) | Solubility in Methanol ( g/100 mL) | Solubility in Ethanol ( g/100 mL) |
| 20 | - | 3.6 |
| 25 | 11.9 | - |
| 31.9 | - | 4.7 |
| 40.7 | 16.4 | - |
| 45 | - | 6.3 |
| 53.7 | 22.0 | - |
| 58 | - | 8.5 |
| 61.9 | 24.6 | - |
| 64.7 | - | 9.8 |
Data sourced from Sciencemadness Wiki[2]
Table 2: Qualitative Solubility of α-Bromoacetophenone (Phenacyl Bromide)
| Solvent | Solubility |
| Water | Insoluble[4][5] |
| Ethanol | Soluble[4][5] |
| Methanol | Soluble[7] |
| Ether | Soluble[5] |
| Chloroform | Soluble[5] |
| Benzene | Soluble[5] |
| Acetone | Soluble[4] |
Table 3: Solubility of 2-Amino-5-methylthiazole in Various Organic Solvents at 25°C (298.15 K)
| Solvent | Mole Fraction Solubility (x10³) |
| Methanol | 158.35 |
| Ethyl Acetate | 132.51 |
| Acetone | 118.92 |
| Ethanol | 100.27 |
| 1,4-Dioxane | 95.68 |
| 2-Butanone | 85.36 |
| n-Propanol | 84.12 |
| Isopropanol | 68.49 |
| Acetonitrile | 55.76 |
| Toluene | 15.23 |
| Cyclohexane | 1.89 |
Data is for a representative 2-aminothiazole derivative and sourced from a 2019 study on its thermodynamic properties.[11]
Experimental Protocols
Protocol 1: Standard Synthesis of 2-Amino-4-phenylthiazole in Methanol
This protocol is a classic example of the Hantzsch thiazole synthesis.
Materials:
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2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
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Deionized Water
Procedure:
-
In a 20 mL scintillation vial or a small round-bottom flask, combine 2-bromoacetophenone and thiourea.[1]
-
Add methanol and a magnetic stir bar.[1]
-
Heat the mixture with stirring on a hot plate to approximately 100°C. The reactants should fully dissolve.[1]
-
Stir the reaction mixture for 30 minutes.[1]
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing the 5% sodium carbonate solution and swirl to mix.[1] The product will precipitate.
-
Collect the solid product by vacuum filtration using a Büchner funnel.[1]
-
Wash the collected solid with deionized water.[1]
-
Allow the product to air dry on a watch glass.
Protocol 2: Synthesis in a Mixed Solvent System (Ethanol/Water)
This protocol can be adapted for reactants with varying polarities.
Materials:
-
α-Haloketone (1 equivalent)
-
Thiourea (1.2 equivalents)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the α-haloketone and thiourea in a 1:1 mixture of ethanol and water.[6]
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration and wash with cold water.
-
If no precipitate forms, the solvents can be removed under reduced pressure, and the crude product can be purified by recrystallization.
Visualizations
Caption: Mechanism of the Hantzsch thiazole synthesis.
Caption: General experimental workflow for 2-aminothiazole synthesis.
References
- 1. Phenacyl Bromide CAS#: 2142-69-0 [m.chemicalbook.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Alternative solvents for the synthesis of 1-(2-Aminothiazol-4-yl)ethanone
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-(2-aminothiazol-4-yl)ethanone. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield for the synthesis of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the Hantzsch thiazole synthesis, the common method for preparing this compound, can arise from several factors. Here are the primary causes and troubleshooting steps:
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Purity of Reactants: Ensure the high purity of your starting materials, typically an α-haloketone (e.g., 3-chloro-2,4-pentanedione) and thiourea. Impurities can lead to undesirable side reactions and reduce the yield of the desired product.
-
Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can promote the formation of byproducts and degradation of the product. It is crucial to carefully control the temperature according to the chosen solvent and protocol.
-
Stoichiometry of Reactants: The molar ratio of the α-haloketone to thiourea is important. A slight excess of thiourea is sometimes used to ensure the complete consumption of the α-haloketone.
-
Choice of Solvent: The solvent plays a crucial role in reaction rate and yield. Traditional solvents like ethanol can be effective, but alternative and greener solvents may offer advantages in terms of yield, purity, and environmental impact.[1][2] Experimenting with different solvent systems can lead to significant improvements.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times may lead to the formation of degradation products.
Q2: I am observing the formation of multiple spots on my TLC plate, indicating side products. What are these impurities and how can I minimize them?
A2: The formation of side products is a common challenge in the Hantzsch thiazole synthesis. Potential impurities include:
-
Unreacted Starting Materials: If the reaction is not driven to completion, you will observe the starting α-haloketone and thiourea on your TLC.
-
Formation of Dimerization or Polymerization Products: Under certain conditions, the starting materials or reactive intermediates can undergo self-condensation or polymerization, especially at high temperatures.
-
Formation of Isomeric Thiazoles: Depending on the specific α-haloketone used, there might be a possibility of forming isomeric thiazole products, although this is less common for the synthesis of this compound.
To minimize side product formation, consider the following:
-
Optimize Reaction Conditions: Carefully control the temperature and reaction time.
-
Purify Starting Materials: Use highly pure reactants to avoid side reactions from impurities.
-
Effective Stirring: Ensure efficient mixing to avoid localized high concentrations of reactants, which can promote side reactions.
Q3: My final product is difficult to purify. What are the recommended purification methods?
A3: Purification of this compound can often be achieved through the following methods:
-
Recrystallization: This is a common and effective technique for purifying solid organic compounds. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble. Ethanol or ethanol-water mixtures are often good starting points.
-
Column Chromatography: If recrystallization is not effective in removing all impurities, silica gel column chromatography can be employed. A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) will be required to separate the product from the impurities.[3]
-
Acid-Base Extraction: Since the product contains a basic amino group, an acid-base extraction can be used to separate it from non-basic impurities. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove impurities, and then the aqueous layer is basified to precipitate the pure product.
Q4: Are there any greener or alternative solvents I can use for the synthesis of this compound?
A4: Yes, several alternative and greener solvent systems have been explored for the Hantzsch thiazole synthesis, which are applicable to the preparation of this compound. These include:
-
Water or Ethanol-Water Mixtures: Water is an environmentally benign solvent. Reactions in aqueous media or ethanol-water mixtures can be highly efficient, especially when combined with methods like visible-light photocatalysis.[2]
-
Polyethylene Glycol (PEG): PEG-400 is a non-toxic, biodegradable, and recyclable solvent that has been successfully used for the one-pot synthesis of 2-aminothiazoles at room temperature.[4]
-
Solvent-Free Conditions: In some cases, the reaction can be carried out under solvent-free conditions, often with microwave irradiation, which can significantly reduce reaction times and environmental impact.
-
Ionic Liquids: Ionic liquids are considered green solvents due to their low vapor pressure and recyclability. They can be effective media for the Hantzsch synthesis.
Quantitative Data on Solvent Effects
The choice of solvent can significantly impact the yield and reaction time for the synthesis of 2-aminothiazole derivatives. The following table summarizes representative data for the synthesis of similar 2-aminothiazole compounds in various solvents.
| Solvent | Reaction Time (hours) | Yield (%) | Reference |
| Ethyl Acetate (reflux) | Not specified | 87 | [1] |
| Methanol (reflux) | Not specified | 75 | [1] |
| Ethanol (reflux) | Not specified | 82 | [1] |
| Tetrahydrofuran (THF) | 0.25 | 90-95 | [5] |
| Acetonitrile | Not specified | 40 | [1] |
| Water/Ethanol (1:1, visible light) | 12 | up to 96 | [2] |
| PEG-400 (room temp) | Not specified | Good yields | [4] |
Experimental Protocols
Below are detailed methodologies for the synthesis of 2-aminothiazole derivatives, which can be adapted for the synthesis of this compound.
Protocol 1: Synthesis in Tetrahydrofuran (THF) at Room Temperature [5]
-
In a 50 mL round-bottom flask, dissolve the α-haloketone (e.g., 3-chloro-2,4-pentanedione, 1 equivalent) in THF.
-
Add thiourea (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15 minutes.
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Monitor the reaction completion by TLC.
-
Upon completion, filter the reaction mixture and wash the precipitate with water.
-
Dry the precipitate to obtain the solid product. The product can be further purified by recrystallization from ethanol.
Protocol 2: Visible-Light-Induced Synthesis in Ethanol/Water [2]
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In a 10 mL oven-dried reaction vessel equipped with a magnetic stir bar, add the active methylene ketone (1 equivalent), thiourea (2 equivalents), and Eosin Y (1 mol%).
-
Add a 1:1 mixture of ethanol and water (2 mL).
-
Irradiate the reaction vessel with blue LEDs (10 W) at room temperature with stirring for 12 hours.
-
After completion of the reaction, collect the product by suction filtration.
-
Wash the solid product with a saturated sodium bicarbonate solution, followed by water and ethanol, and then dry.
Visualizations
Experimental Workflow for Hantzsch Thiazole Synthesis
Caption: General workflow for the Hantzsch synthesis of this compound.
Logical Relationship of Troubleshooting Low Yields
Caption: Troubleshooting guide for addressing low reaction yields.
References
Preventing byproduct formation in the synthesis of 1-(2-Aminothiazol-4-yl)ethanone derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 1-(2-aminothiazol-4-yl)ethanone derivatives. The primary focus is on preventing the formation of byproducts to improve yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound derivatives, primarily through the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[1]
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inappropriate Solvent: The choice of solvent can significantly impact reaction rate and solubility of reactants. | Screen different solvents such as ethanol, methanol, or aqueous mixtures. Polar protic solvents like ethanol are frequently used.[2][3] |
| Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or lead to byproduct formation at excessively high temperatures. | Optimize the reaction temperature. Refluxing is common, but some reactions may benefit from controlled heating, including microwave-assisted synthesis to reduce reaction times.[1][2] | |
| Ineffective or No Catalyst: While many Hantzsch syntheses proceed without a catalyst, some systems benefit from the addition of a mild acid or base. | Consider the addition of a catalyst. Acidic or basic catalysts, as well as phase-transfer catalysts, can be beneficial.[1] | |
| Poor Quality of Starting Materials: Impurities in the α-haloketone or thiourea can lead to side reactions. | Ensure the purity of starting materials. The α-haloketone should be used shortly after preparation or purification as it can be unstable. | |
| Formation of Multiple Products (Isomers) | Incorrect Halogenation of the Starting β-Dicarbonyl Compound: Bromination or chlorination of an unsymmetrical β-dicarbonyl compound can occur at different positions, leading to isomeric α-haloketones and subsequently isomeric thiazole products. For example, the reaction of brominated ethyl acetoacetate with thiourea can yield both 2-amino-5-ethoxycarbonyl-4-methylthiazole and ethyl α-(2-amino-4-thiazolyl)acetate.[4] | Carefully control the halogenation conditions of the β-dicarbonyl starting material to favor the desired regioisomer. Purify the α-haloketone before the condensation step. |
| Use of N-Substituted Thioureas: The reaction of N-monosubstituted thioureas with α-haloketones can result in two different regioisomers: 2-(N-substituted amino)thiazoles or 3-substituted 2-imino-2,3-dihydrothiazoles.[2] | Control the pH of the reaction medium. Neutral solvents typically favor the formation of 2-(N-substituted amino)thiazoles, while acidic conditions can lead to the 3-substituted 2-imino isomer.[2] | |
| Presence of Significant Byproducts | Dimerization of Intermediates: The presence of water can sometimes lead to the formation of dimeric byproducts.[5] | Use anhydrous solvents and reagents to minimize water content in the reaction mixture. |
| Hydrolysis of the Product: The aminothiazole ring can be susceptible to hydrolysis under harsh acidic or basic conditions, especially during workup. | Maintain a neutral or mildly acidic/basic pH during the workup and purification steps. | |
| Unreacted Starting Materials: Incomplete reaction can lead to the presence of starting materials in the crude product, complicating purification. | Monitor the reaction progress using thin-layer chromatography (TLC) to ensure completion. If the reaction stalls, consider optimizing the temperature or reaction time. | |
| Difficult Product Purification | High Solubility of the Product in the Reaction Solvent: This can make isolation by precipitation or crystallization challenging. | After the reaction is complete, try to precipitate the product by adding a non-solvent or by cooling the reaction mixture.[1] |
| Formation of a Complex Mixture of Products: Multiple side reactions can lead to a crude product that is difficult to purify by simple crystallization. | Employ column chromatography on silica gel for purification. The choice of eluent will depend on the polarity of the desired product and impurities.[1] | |
| Difficulty in Removing the Catalyst: If a homogeneous catalyst is used, its removal can be problematic. | Opt for a solid-supported or reusable catalyst that can be easily removed by filtration after the reaction.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and its derivatives, and what are the key reactants?
A1: The most prevalent method is the Hantzsch thiazole synthesis.[1] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the typical starting materials are a halogenated derivative of 2,4-pentanedione (acetylacetone), such as 3-chloro-2,4-pentanedione, and thiourea.[6][7]
Q2: What is a common byproduct of the Hantzsch thiazole synthesis, and how can its formation be minimized?
A2: A common byproduct is the hydrohalide salt (e.g., HBr or HCl) of the aminothiazole product, which is formed during the cyclization and dehydration steps.[3] To obtain the free base, a mild base is typically used during the workup to neutralize the acid.
Q3: My reaction with an N-substituted thiourea is giving a mixture of isomers. How can I control the regioselectivity?
A3: The regioselectivity of the Hantzsch synthesis with N-substituted thioureas is often pH-dependent. In neutral solvents, the reaction generally favors the formation of the 2-(N-substituted amino)thiazole. Under acidic conditions, the 3-substituted 2-imino-2,3-dihydrothiazole may be the major product.[2] Therefore, careful control of the reaction's pH is crucial.
Q4: I am observing a significant amount of a high molecular weight, insoluble material in my reaction. What could this be and how can I avoid it?
A4: The formation of insoluble, often polymeric, material can occur, especially at high temperatures or with prolonged reaction times. This can be due to self-condensation or polymerization of the α-haloketone or other reactive intermediates. To minimize this, it is advisable to maintain the optimal reaction temperature and monitor the reaction progress to avoid unnecessarily long reaction times.
Q5: What are some effective methods for purifying this compound derivatives?
A5: Purification can often be achieved through recrystallization from a suitable solvent, such as ethanol.[8] If recrystallization is insufficient to remove impurities, column chromatography on silica gel is a common and effective alternative.[1] For products that are salts, treatment with a base to form the free base, followed by extraction and subsequent purification, may be necessary.
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol is a generalized procedure based on the Hantzsch thiazole synthesis and may require optimization for specific derivatives.
Materials:
-
3-Chloro-2,4-pentanedione[6]
-
Thiourea
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve thiourea (1 equivalent) in ethanol.
-
Add 3-chloro-2,4-pentanedione (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate from the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Chloro-2,4-pentanedione | C5H7ClO2 | CID 74328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. imp.kiev.ua [imp.kiev.ua]
Validation & Comparative
Comparative Guide to HPLC-UV Purity Analysis of 1-(2-Aminothiazol-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two distinct High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection methods for the purity analysis of 1-(2-Aminothiazol-4-yl)ethanone, a key intermediate in pharmaceutical synthesis. While publicly available, direct comparative studies for this specific molecule are limited, this document outlines two robust, representative reversed-phase HPLC methods to illustrate a practical approach to method selection based on analytical objectives.[1]
The comparison focuses on a rapid isocratic method, suitable for high-throughput screening and routine quality control, versus a higher-resolution gradient method, ideal for detailed impurity profiling and stability studies.
Performance Comparison
The following table summarizes the typical performance characteristics of a rapid isocratic method (Method A) and a high-resolution gradient method (Method B) for the purity analysis of this compound.
| Parameter | Method A: Rapid Isocratic | Method B: High-Resolution Gradient |
| Principle | Fast separation with constant mobile phase composition. | Enhanced separation using a programmed change in mobile phase composition. |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | C18, 3.5 µm, 4.6 x 100 mm |
| Mobile Phase | Acetonitrile:Water (40:60 v/v) | A: 10mM Ammonium Acetate, pH 5.0B: Acetonitrile |
| Elution Mode | Isocratic | Gradient |
| Typical Retention Time | ~ 3.5 min | ~ 5.8 min |
| Resolution (Main Peak vs. Impurity) | 1.8 | > 2.5 |
| Total Analysis Time (Run Time) | 7 min | 15 min |
| Calculated Purity (Example) | 99.2% | 99.6% (resolves more minor impurities) |
| Application | Routine QC, high-throughput screening | Impurity profiling, stability studies, method validation |
Experimental Protocols
Detailed methodologies for both comparative HPLC-UV methods are provided below. These protocols are based on established practices for the analysis of polar aromatic compounds and aminothiazole derivatives.[2][3][4][5]
Method A: Rapid Isocratic Analysis
This method is designed for speed and efficiency, making it ideal for routine analysis where known impurities are monitored.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 150 mm
-
Mobile Phase: Acetonitrile and HPLC-grade water in a 40:60 (v/v) ratio. The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 265 nm
-
Run Time: 7 minutes
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. Data Analysis:
-
Purity is calculated based on the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
Method B: High-Resolution Gradient Analysis
This method provides superior separation of closely eluting and trace-level impurities, which is critical for in-depth analysis and regulatory submissions.
1. Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18, 3.5 µm particle size, 4.6 x 100 mm
-
Mobile Phase A: 10mM Ammonium Acetate in water, pH adjusted to 5.0 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 8.0 70 10.0 70 10.1 10 | 15.0 | 10 |
-
Flow Rate: 1.2 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 35°C
-
UV Detection: 265 nm
-
Run Time: 15 minutes
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. Data Analysis:
-
Purity is calculated using the area percent method. The use of a gradient requires careful integration of all impurity peaks, providing a more accurate assessment than the isocratic method.
Visualized Workflow
The following diagram illustrates the logical workflow for performing HPLC-UV purity analysis, applicable to both Method A and Method B.
Caption: General workflow for HPLC-UV purity analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. d-nb.info [d-nb.info]
- 4. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
1H NMR Characterization: A Comparative Guide to the Structural Confirmation of 1-(2-Aminothiazol-4-yl)ethanone
A definitive guide for researchers, scientists, and drug development professionals on the 1H NMR characterization of 1-(2-Aminothiazol-4-yl)ethanone. This guide provides a comparative analysis of its spectral data against structural alternatives, a detailed experimental protocol for data acquisition, and a visual representation of the structure-spectrum relationship.
The structural elucidation of novel compounds is a cornerstone of chemical research and drug development. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands out as a powerful tool for the unambiguous determination of molecular structure. This guide focuses on the 1H NMR characterization of this compound, a key heterocyclic building block in medicinal chemistry. By comparing its spectral features with those of closely related analogues, this document serves as a practical reference for the confirmation of its chemical structure.
Comparative Analysis of 1H NMR Data
The 1H NMR spectrum of this compound exhibits a unique set of signals corresponding to each proton in the molecule. To confirm its structure, it is crucial to compare this data with that of structural isomers and related compounds. The following table summarizes the 1H NMR chemical shifts for this compound and two key comparators: 1-(2-Amino-5-methylthiazol-4-yl)ethanone and 2-Amino-4-phenylthiazole. The data is presented for spectra recorded in deuterated dimethyl sulfoxide (DMSO-d6), a common solvent for this class of compounds.
| Compound | Thiazole Ring Proton (H-5) | Amino Protons (-NH2) | Methyl Protons (-CH3) | Other Protons |
| This compound | ~7.55 ppm (s, 1H) | ~7.17 ppm (br s, 2H) | ~2.35 ppm (s, 3H) | - |
| 1-(2-Amino-5-methylthiazol-4-yl)ethanone | - | ~7.05 ppm (br s, 2H) | ~2.30 ppm (s, 3H, C5-CH3), ~2.40 ppm (s, 3H, COCH3) | - |
| 2-Amino-4-phenylthiazole | ~7.34 ppm (s, 1H) | ~7.10 ppm (br s, 2H) | - | ~7.20-7.80 ppm (m, 5H, Phenyl-H)[1][2][3] |
Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The multiplicity of the signals is indicated as s (singlet), br s (broad singlet), and m (multiplet). The number of protons corresponding to each signal is also provided.
The key distinguishing feature for this compound is the singlet at approximately 7.55 ppm, corresponding to the single proton at the 5-position of the thiazole ring.[4] The broad singlet around 7.17 ppm is characteristic of the two exchangeable protons of the primary amine group.[4] The sharp singlet at about 2.35 ppm is indicative of the three protons of the acetyl methyl group.
In contrast, the 5-methyl substituted analogue lacks a proton at the H-5 position, and instead would show an additional methyl singlet. 2-Amino-4-phenylthiazole, another relevant alternative, displays a singlet for the H-5 proton, but also a complex multiplet in the aromatic region (7.20-7.80 ppm) corresponding to the protons of the phenyl ring.[1][2][3]
Visualizing the Structure-Spectrum Correlation
The relationship between the chemical structure of this compound and its characteristic 1H NMR signals can be visualized through the following diagram.
Caption: Correlation of 1H NMR signals with the protons of this compound.
Experimental Protocol for 1H NMR Data Acquisition
To ensure reproducibility and accuracy of the 1H NMR data, the following experimental protocol is recommended.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.[5]
-
Ensure the sample is fully dissolved. If necessary, the sample can be gently warmed or sonicated.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]
-
The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.[6]
2. NMR Instrument Parameters:
-
The 1H NMR spectrum should be recorded on a spectrometer with a proton frequency of 300 MHz or higher to ensure adequate signal dispersion.
-
The sample should be spun at a rate of approximately 20 Hz to average out magnetic field inhomogeneities.
-
The temperature should be maintained at a constant value, typically 298 K (25 °C).
-
A standard single-pulse experiment should be used.
-
The number of scans can be varied depending on the sample concentration, but typically 16 to 64 scans are sufficient for a good signal-to-noise ratio.
-
The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
The relaxation delay between pulses should be set to at least 1-2 seconds to allow for full relaxation of the protons.
3. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum should be phase-corrected and the baseline should be corrected to ensure accurate integration of the signals.
-
The chemical shifts should be referenced to the residual solvent peak of DMSO-d6 (δ ≈ 2.50 ppm) or an internal standard such as tetramethylsilane (TMS, δ = 0.00 ppm).
By following this guide, researchers can confidently confirm the structure of this compound and differentiate it from its structural isomers and other related compounds, ensuring the integrity of their research and development efforts.
References
- 1. asianpubs.org [asianpubs.org]
- 2. 2-Amino-4-phenylthiazole | C9H8N2S | CID 40302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. research.reading.ac.uk [research.reading.ac.uk]
A Comparative Guide to the Synthetic Routes of 2-Aminothiazoles
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The efficient synthesis of these compounds is therefore of paramount importance to researchers, scientists, and drug development professionals. This guide provides an objective comparison of various synthetic routes to 2-aminothiazoles, supported by experimental data and detailed protocols.
Classical Synthetic Routes
The traditional methods for synthesizing 2-aminothiazoles have been reliable workhorses in organic chemistry for over a century.
Hantzsch Thiazole Synthesis
First described in 1887, the Hantzsch synthesis is the most common and versatile method for the preparation of thiazoles.[4][5] It involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-aminothiazoles, thiourea is typically used as the thioamide component.[6][7]
The reaction mechanism proceeds via an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. This method is known for its simplicity and generally high yields.[5][6]
Cook-Heilbron Synthesis
The Cook-Heilbron synthesis provides a route to 5-amino-2-substituted thiazoles. This method involves the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or their esters under mild conditions.[8][9][10] While effective for this specific substitution pattern, it is less commonly employed for the general synthesis of 2-aminothiazoles compared to the Hantzsch synthesis.[10]
Modern Synthetic Approaches
In recent years, a variety of modern synthetic methods have been developed to address the limitations of classical routes, such as harsh reaction conditions, long reaction times, and the use of hazardous reagents. These modern approaches often focus on principles of green chemistry, such as one-pot reactions, the use of alternative energy sources, and catalytic systems.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[11][12] In the context of 2-aminothiazole synthesis, microwave-assisted Hantzsch reactions can significantly reduce reaction times from hours to minutes, often with improved yields.[10][13] This rapid and efficient heating method is highly amenable to high-throughput synthesis and library generation.[11]
Polymer-Supported Synthesis
Solid-phase organic synthesis offers advantages in terms of purification and automation. Several polymer-supported strategies for 2-aminothiazole synthesis have been developed.[14][15] These methods typically involve attaching either the thiourea or the α-haloketone precursor to a solid support, carrying out the cyclization, and then cleaving the desired 2-aminothiazole from the resin. This approach facilitates the removal of excess reagents and byproducts through simple filtration.[14]
One-Pot Catalytic Syntheses
One-pot procedures that avoid the isolation of intermediates are highly desirable for improving efficiency and reducing waste.[16] Several catalytic one-pot methods for 2-aminothiazole synthesis have been reported. These often involve the in situ generation of the α-haloketone from a ketone using a halogen source like N-bromosuccinimide (NBS) or iodine, followed by the Hantzsch condensation with thiourea.[1][5][6] Various catalysts, including ionic liquids, solid acids, and metal-based catalysts, have been employed to promote these transformations.[1][17]
A notable "green" approach utilizes polyethylene glycol (PEG) as a recyclable and biodegradable reaction medium, avoiding the use of volatile and toxic organic solvents.[1][3][18]
Comparative Data
The following tables summarize quantitative data for the synthesis of 2-amino-4-phenylthiazole, a common benchmark compound, via different synthetic routes.
| Synthesis Method | Reactants | Catalyst/Medium | Temperature (°C) | Time | Yield (%) | Reference |
| Classical Hantzsch | 2-Bromoacetophenone, Thiourea | Ethanol | Reflux (approx. 78) | 2 h | ~79-90 | [19][20] |
| Microwave-Assisted | Acetophenone, Thiourea, Iodine | Solvent-free | 170 W | 5-15 min | 92 | [13] |
| Microwave-Assisted | Substituted Acetophenone, Thiourea | NaHSO₄-SiO₂ | 320 W | 10-15 min | 85-95 | [10] |
| One-Pot (NBS) | Acetophenone, Thiourea, NBS | Lactic Acid | 90-100 | 10-15 min | 96 | [6] |
| One-Pot (Iodine) | Acetophenone, Thiourea, I₂ | DMSO | 120 | 12 h | 75 | [5] |
| Polymer-Supported | Resin-bound α-bromoketone, Thiourea | Ethanol | 50 | - | 33-78 (overall) | [15] |
| Green Synthesis (PEG) | Acetophenone, Thiourea, NBS | PEG-400 | Room Temp. | 6 h | Excellent | [1] |
Experimental Protocols
Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Ethanol
-
Sodium bicarbonate solution (5%)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq) in ethanol.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure 2-amino-4-phenylthiazole.
Protocol 2: Microwave-Assisted Synthesis of 2-Amino-4-phenylthiazole
Materials:
-
Acetophenone
-
Thiourea
-
Iodine
Procedure:
-
In a microwave-safe reaction vessel, combine acetophenone (1.0 eq), thiourea (2.0 eq), and a catalytic amount of iodine.
-
Place the vessel in a microwave reactor and irradiate at 170 W for 5-15 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and dry.
-
Recrystallize the crude product from ethanol.[13]
Protocol 3: One-Pot Synthesis of 2-Amino-4-phenylthiazole using NBS in Lactic Acid
Materials:
-
Acetophenone
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Lactic Acid
Procedure:
-
In a reaction flask, add acetophenone (1.0 eq) and N-bromosuccinimide (1.0 eq) to lactic acid.
-
Heat the mixture to 90-100 °C.
-
After the formation of the α-bromoacetophenone intermediate (monitored by TLC), add thiourea (1.2 eq) to the reaction mixture.
-
Continue heating for 10-15 minutes until the reaction is complete.
-
Cool the reaction mixture and pour it into cold water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Collect the precipitated product by filtration, wash with water, and dry.[6]
Visualizing Synthetic Workflows
To better understand the relationships and process flows of these synthetic strategies, the following diagrams are provided.
Caption: General workflow of the classical Hantzsch synthesis.
Caption: Logical flow of a one-pot synthesis of 2-aminothiazoles.
Caption: Experimental workflow for polymer-supported synthesis.
Conclusion
The synthesis of 2-aminothiazoles has evolved significantly from the classical Hantzsch reaction. Modern methods, including microwave-assisted synthesis and one-pot catalytic procedures, offer substantial advantages in terms of reaction time, yield, and environmental impact. The choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale, available equipment, and the importance of "green" chemistry principles. For rapid analogue synthesis and library generation, microwave-assisted and one-pot methods are particularly attractive. For larger-scale synthesis where purification can be a bottleneck, polymer-supported routes may be advantageous. The classical Hantzsch synthesis, however, remains a robust and reliable method that is accessible in any standard organic chemistry laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones [organic-chemistry.org]
- 3. Polyethylene glycol (PEG-400) promoted one-pot, five-component synthesis of (E)-ethyl2-(2-((E)-2-(1-(4-methyl-2-(phenylamino)thiazol-5yl)ethylidene)hydrazinyl)-4-oxothiazol-5(4H)-ylidene)acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Domino alkylation-cyclization reaction of propargyl bromides with thioureas/thiopyrimidinones: a new facile synthesis of 2-aminothiazoles and 5H-thiazolo[3,2-a]pyrimidin-5-ones [usiena-air.unisi.it]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. rjpbcs.com [rjpbcs.com]
- 11. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]
- 12. medmedchem.com [medmedchem.com]
- 13. jusst.org [jusst.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Aminothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-aminothiazole and its derivatives is crucial in various stages of drug development, from preclinical pharmacokinetic studies to quality control of pharmaceutical products. The selection of a suitable analytical method is paramount for obtaining reliable and reproducible data. This guide provides a comparative overview of validated analytical methods, primarily focusing on High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Validated Methods
Liquid chromatography-based methods are the cornerstone for the quantification of 2-aminothiazole compounds. The choice between HPLC-UV and LC-MS/MS often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS is generally favored for bioanalytical applications due to its higher sensitivity and specificity, while HPLC-UV can be a robust and cost-effective alternative for the analysis of bulk drug substances and pharmaceutical formulations.
The following table summarizes the key performance characteristics of different validated methods for the quantification of 2-aminothiazole and its derivatives.
| Parameter | Method 1: HPLC-UV | Method 2: LC-MS/MS | Method 3: LC-MS/MS |
| Analyte | Novel Aminothiazole (21MAT) | Novel Aminothiazole (21MAT) | 2-Aminothiazoline-4-carboxylic acid (ATCA) |
| Matrix | Analytical Solutions | Rat Plasma | Biological Samples |
| Instrumentation | HPLC with UV Detector | LC-MS/MS (SCIEX API 4000) | LC-MS/MS (API 3200) |
| Sample Preparation | Direct Injection | Protein Precipitation | Solid-Phase Extraction (SPE) |
| Linearity Range | 2.06 - 20.60 µg/mL[1] | 1.25 - 1250 ng/mL[1][2][3][4][5] | 0 - 1000 ng/mL[6] |
| Limit of Detection (LOD) | Not Reported | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | Not Reported | Not Reported |
| Accuracy | Evaluated[1] | Evaluated[1][4] | Not Explicitly Stated |
| Precision | Evaluated[1] | Evaluated[1][4] | Not Explicitly Stated |
| Recovery | Not Applicable | Evaluated[1] | Not Explicitly Stated |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method.
Method 1: HPLC-UV for a Novel Aminothiazole (21MAT) in Analytical Solutions [1][5][7]
-
Instrumentation: An HPLC system equipped with a UV detector.[7]
-
Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm).[1][3][5][7]
-
Mobile Phase: An isocratic elution with a mixture of 55% 0.1% v/v orthophosphoric acid in water and 45% acetonitrile.[1]
-
Sample Preparation: The sample is dissolved in the mobile phase to a known concentration.[7]
Method 2: LC-MS/MS for a Novel Aminothiazole (21MAT) in Rat Plasma [1][2][3][4][5]
-
Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer (e.g., SCIEX API4000TM LC/MS/MS) with a positive electrospray ionization (ESI) source.[1]
-
Column: Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 μm).[1][3][4][5]
-
Mobile Phase: An isocratic elution with a mixture of 85 parts of 5 mM ammonium formate solution with 0.1% v/v formic acid (mobile phase A) and 15 parts of a 95:5% v/v combination of acetonitrile and methanol (mobile phase B).[1][3]
-
Detection: Multiple Reaction Monitoring (MRM) mode. For 21MAT, the transition was m/z 357.2→152.3.[1]
-
Sample Preparation: Protein precipitation is used to extract the analyte from plasma samples.[1][2][3][4][5]
Method 3: LC-MS/MS for 2-Aminothiazoline-4-carboxylic acid (ATCA) in Biological Samples [6]
-
Instrumentation: A Shimadzu liquid chromatograph (LC-20AT) coupled to an API 3200 ESI/MS/MS system.[6]
-
Column: Luna CN column (3 micron, 100 mm × 2 mm).[6]
-
Mobile Phase: Isocratic elution with 0.5% TFA in Methanol.[6]
-
Flow Rate: 0.5 mL/min.[6]
-
Detection: Multiple Reaction Monitoring (MRM) in positive mode. The transition for ATCA was m/z 147 → 101.[6]
-
Sample Preparation: Solid-Phase Extraction (SPE) is employed for sample extraction and clean-up.[6]
Workflow and Pathway Diagrams
To ensure that an analytical method is suitable for its intended purpose, a systematic validation process is necessary.[8] The following diagram illustrates a general workflow for the analytical method validation for 2-aminothiazole compounds.
Caption: General workflow for analytical method validation.
The following diagram illustrates a generalized experimental workflow for the quantification of 2-aminothiazole compounds in biological matrices.
Caption: Experimental workflow for 2-aminothiazole analysis.
References
- 1. d-nb.info [d-nb.info]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wjgnet.com [wjgnet.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Navigating In-Silico Drug Discovery: A Comparative Guide to 2-Aminothiazole Derivatives
A comprehensive analysis of in-silico docking studies reveals the potential of 2-aminothiazole derivatives as promising scaffolds in drug discovery, particularly in the development of novel anticancer and antimicrobial agents. While specific research focusing exclusively on 1-(2-Aminothiazol-4-yl)ethanone derivatives is limited, the broader class of 2-aminothiazole compounds has been extensively studied, providing valuable insights into their molecular interactions and therapeutic potential.
This guide offers a comparative overview of the in-silico docking performance of various 2-aminothiazole derivatives against key biological targets. The data presented is collated from multiple studies and focuses on the binding affinities and interaction patterns of these compounds, providing a valuable resource for researchers, scientists, and drug development professionals.
Comparative Docking Performance of 2-Aminothiazole Derivatives
The following tables summarize the docking scores and binding energies of different 2-aminothiazole derivatives against various protein targets implicated in cancer and infectious diseases. Lower binding energies and higher docking scores generally indicate a more favorable binding interaction between the ligand and the protein.
Anticancer Targets
| Derivative Class | Target Protein | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| 2-Aminothiazole Derivatives | Hec1/Nek2 | Not specified | Not specified | Not specified |
| 2-Aminothiazole Derivatives | mTOR (PDB: 4DRH) | Better than Rapamycin | Rapamycin | Not specified |
| 2-Aminothiazole Derivatives | EGFR (PDB: 4RJ3) | Better than Doxorubicin | Doxorubicin | Not specified |
Note: Specific docking scores for Hec1/Nek2 were not provided in the source material, but the study indicated significant inhibitory activity. For mTOR and EGFR, the studies highlighted that the synthesized 2-aminothiazole derivatives showed superior binding affinities compared to the standard drugs.[1][2]
Antimicrobial Targets
| Derivative Class | Target Protein | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| Thiazole-based Thiazolidinone Derivatives | DNA Gyrase (PDB: 1KZN) | -6.8 to -7.4 | Chloramphenicol | -7.4 |
| Substituted 2-Aminothiazoles | DNA Gyrase (PDB: 1KZN) | Favorable binding interactions | Clorobiocin | Not specified |
For the thiazole-based thiazolidinone derivatives, compound 2j, a 2-(4-methoxyphenyl)-3-(thiazol-2-yl)thiazolidin-4-one, showed a high binding affinity of -6.8 kcal/mol.[3] The substituted 2-aminothiazoles also demonstrated favorable interactions with DNA gyrase.[4]
Experimental Protocols: A Generalized In-Silico Docking Workflow
The in-silico molecular docking studies cited in this guide generally follow a standardized workflow to predict the binding orientation and affinity of a ligand to a protein target. While specific parameters may vary between studies, the core methodology remains consistent.
1. Protein Preparation:
-
The three-dimensional structure of the target protein is retrieved from a public repository such as the Protein Data Bank (PDB).
-
The protein structure is prepared for docking by removing water molecules, co-crystallized ligands, and any other heteroatoms.
-
Hydrogen atoms are added to the protein structure, and appropriate charges are assigned to the amino acid residues.
2. Ligand Preparation:
-
The two-dimensional structures of the 2-aminothiazole derivatives are drawn using chemical drawing software.
-
These 2D structures are then converted into three-dimensional models.
-
Energy minimization of the ligand structures is performed using a suitable force field to obtain their most stable conformation.
3. Grid Generation:
-
The binding site on the target protein is identified. This is often the known active site or the binding pocket of a co-crystallized ligand.
-
A grid box is generated around this binding site, defining the three-dimensional space where the docking software will search for potential ligand binding poses.
4. Molecular Docking:
-
Docking is performed using specialized software such as AutoDock, Schrödinger's Glide, or Molegro Virtual Docker.
-
The software systematically explores different conformations and orientations of the ligand within the defined grid box.
-
A scoring function is used to calculate the binding affinity (e.g., binding energy in kcal/mol or a docking score) for each generated pose.
5. Analysis of Results:
-
The resulting docked poses are ranked based on their calculated scores.
-
The top-ranked poses are visually inspected to analyze the binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site.
-
The pose with the most favorable score and a plausible network of interactions is considered the most likely binding mode of the ligand.
Visualizing the Docking Workflow and Molecular Interactions
The following diagrams illustrate the general workflow of an in-silico docking study and a representative example of the molecular interactions between a 2-aminothiazole derivative and its target protein.
A generalized workflow for in-silico molecular docking studies.
Representative molecular interactions between a ligand and protein active site.
References
A Comparative Guide to Catalysts for the Synthesis of 2-Aminothiazoles
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-aminothiazoles, a critical pharmacophore in a myriad of therapeutic agents, has been a subject of intense research to develop more efficient, sustainable, and cost-effective catalytic methods.[1][2] The conventional Hantzsch thiazole synthesis, while foundational, is often hampered by harsh reaction conditions and the use of hazardous reagents. This guide provides an objective comparison of various catalytic systems for the synthesis of 2-aminothiazoles, supported by experimental data, to assist researchers in selecting the most suitable catalyst for their needs.
Comparative Performance of Catalysts
The efficacy of different catalysts can be evaluated based on several key parameters, including product yield, reaction time, and reaction conditions. Modern catalytic systems aim to improve upon the traditional methods by offering milder conditions, shorter reaction times, and higher yields. The following table summarizes the performance of a selection of catalysts from recent literature.
| Catalyst | Key Reactants & Conditions | Reaction Time | Yield (%) | Key Advantages |
| Ca/4-MePy-IL@ZY-Fe₃O₄ [3] | Acetophenone derivatives, Thiourea, TCCA, EtOH, 80°C | 25 min | High | Magnetically separable, reusable, and replaces toxic iodine with TCCA.[3] |
| Silica Supported Tungstosilisic Acid [4] | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes, Conventional heating or ultrasonic irradiation | Not Specified | 79-90 | Reusable and efficient under both conventional heating and ultrasound.[4] |
| Aqueous Neem Leaf Extract | Phenacyl bromide derivatives, Thiourea, Water, Room Temperature | 45 min | High | Green, biodegradable, and operates at room temperature. |
| Asparagine [1][5] | Methylcarbonyls, Thiourea, Iodine, DMSO, 80°C | Not Specified | Good to Excellent | Green organocatalyst, easy product isolation, and high purity.[1][5] |
| Ammonium-12-molybdophosphate (AMP) [6] | Phenacyl bromides, Thiourea, Room Temperature | 20 min | Excellent | Rapid reaction at room temperature, catalyst is easily handled and removed.[6] |
| Visible-light Photocatalyst [7] | Active methylene ketones, Thioureas, Room Temperature | Not Specified | High | Metal-free, operates at room temperature under visible light, and is environmentally benign.[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are the experimental protocols for some of the key catalysts discussed.
Synthesis using Magnetically Separable Nanocatalyst (Ca/4-MePy-IL@ZY-Fe₃O₄)[1][4]
A mixture of the acetophenone derivative (1.5 mmol), trichloroisocyanuric acid (TCCA) (0.5 mmol), and the Ca/4-MePy-IL@ZY-Fe₃O₄ catalyst (0.01 g) in ethanol (3.0 mL) is stirred at 80°C for 25 minutes. The progress of the reaction to form the intermediate α-haloketone is monitored by Thin Layer Chromatography (TLC). Upon completion, thiourea (1.0 mmol) is added to the reaction mixture. The reaction is stirred at 80°C for the appropriate time as monitored by TLC. After the reaction is complete, the nanocatalyst is separated from the solution using an external magnet.[3] The product is isolated from the filtrate. The catalyst can be washed, dried, and reused in subsequent reactions.
Green Synthesis using Aqueous Neem Leaf Extract[1]
To a solution of the phenacyl bromide derivative (1 mmol) in 5 mL of water, thiourea (1.2 mmol) is added. Aqueous neem leaf extract (1 mL) is then added to the reaction mixture. The mixture is stirred at room temperature for 45 minutes. The completion of the reaction is monitored by TLC. The solid product formed is collected by filtration, washed with water, and dried. This method often yields a product of high purity without the need for column chromatography.
Synthesis using Silica Supported Tungstosilisic Acid under Ultrasonic Irradiation[5]
A mixture of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and silica-supported tungstosilisic acid (15%) is subjected to ultrasonic irradiation in a 1:1 ethanol/water mixture (5 mL) for 1.5 to 2 hours at room temperature. The resulting solid is filtered and washed with ethanol. The catalyst is removed by dissolving the solid in acetone and filtering. The filtrate is then evaporated under vacuum to yield the final product.[4]
Visualizing the Workflow and Reaction Pathway
To better understand the process of catalyst evaluation and the fundamental reaction mechanism, the following diagrams are provided.
Caption: A generalized workflow for benchmarking catalyst performance in 2-aminothiazole synthesis.
Caption: The reaction pathway of the Hantzsch synthesis for 2-aminothiazoles.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
The Specificity Showdown: A Comparative Analysis of Antibodies to 2-Aminothiazole Haptens
For researchers, scientists, and drug development professionals, the development of highly specific antibodies against small molecule haptens is a critical endeavor. The 2-aminothiazole moiety, a privileged structure in medicinal chemistry, is a common component of various pharmaceuticals. Consequently, the generation and characterization of antibodies targeting this hapten are of significant interest for therapeutic drug monitoring, pharmacokinetic studies, and diagnostic assay development. This guide provides an objective comparison of the performance of antibodies developed against different 2-aminothiazole haptens, with a focus on their cross-reactivity profiles, supported by experimental data.
Quantitative Cross-Reactivity Analysis
The specificity of an antibody is paramount for its intended application. The following tables summarize the cross-reactivity of polyclonal antibodies developed against two different 2-aminothiazole-containing drugs: the anaplastic lymphoma kinase (ALK) inhibitor Crizotinib and the sulfonamide antibiotic Sulfathiazole. The data is presented as the percentage of cross-reactivity, which indicates the extent to which the antibody binds to compounds structurally related to the target analyte.
Table 1: Cross-Reactivity of Anti-Crizotinib Polyclonal Antibody
| Compound Tested | Structure | % Cross-Reactivity |
| Crizotinib | (Target Hapten) | 100 |
| Crizotinib N-oxide | Metabolite | < 0.1 |
| ALK inhibitor I | Structurally related | < 0.1 |
| ALK inhibitor II | Structurally related | < 0.1 |
| Sunitinib | Structurally unrelated | < 0.1 |
| Dasatinib | Structurally unrelated | < 0.1 |
Data synthesized from a study on the development of an ELISA for Crizotinib.
Table 2: Cross-Reactivity of Anti-Sulfathiazole Polyclonal Antibody
| Compound Tested | Structure | % Cross-Reactivity |
| Sulfathiazole | (Target Hapten) | 100 |
| Sulfamethizole | Structurally related | 8.5 |
| Sulfapyridine | Structurally related | 5.2 |
| Sulfamerazine | Structurally related | 2.1 |
| Sulfadiazine | Structurally related | 1.5 |
| Sulfamethoxazole | Structurally related | < 1.0 |
| Sulfanilamide | Structurally related | < 0.5 |
Data synthesized from a study on the development of a specific immunoassay for Sulfathiazole.[1]
Experimental Protocols
The generation of robust and specific antibodies requires meticulous experimental design. Below are detailed methodologies for key experiments involved in the development and characterization of anti-2-aminothiazole hapten antibodies.
Hapten Synthesis and Immunogen Preparation
The initial step involves the synthesis of a hapten derivative that can be conjugated to a carrier protein to render it immunogenic.
-
Hapten Derivatization: A functional group, such as a carboxylic acid or an amino group, is introduced into the 2-aminothiazole-containing molecule, distal to the desired epitope. This "linker" facilitates conjugation to the carrier protein.
-
Carrier Protein Conjugation: The derivatized hapten is covalently linked to a carrier protein, such as Bovine Serum Albumin (BSA) for coating plates in ELISAs or Keyhole Limpet Hemocyanin (KLH) for immunization. The carbodiimide reaction (using EDC/NHS) is a common method for conjugating haptens with carboxyl groups to the amine groups of the carrier protein.
-
Conjugate Characterization: The success of the conjugation is confirmed using techniques like UV-Vis spectrophotometry or MALDI-TOF mass spectrometry to determine the hapten-to-protein molar ratio.
Hapten synthesis and immunogen preparation workflow.
Antibody Production (Polyclonal)
-
Immunization: The immunogen (hapten-KLH conjugate) is emulsified with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for booster injections) and injected into host animals (typically rabbits or mice).
-
Booster Injections: Animals receive several booster injections at regular intervals (e.g., every 2-4 weeks) to stimulate a high-titer antibody response.
-
Titer Monitoring: Blood samples are collected periodically to monitor the antibody titer using an indirect ELISA.
-
Antiserum Collection and Purification: Once a high titer is achieved, a larger volume of blood is collected, and the antiserum is separated. Polyclonal antibodies can be purified from the antiserum using protein A/G affinity chromatography.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Analysis
A competitive indirect ELISA is a common format for determining the specificity of anti-hapten antibodies.
-
Plate Coating: Microtiter plates are coated with the coating antigen (hapten-BSA conjugate) and incubated overnight at 4°C.
-
Blocking: The remaining protein-binding sites on the plate are blocked using a blocking buffer (e.g., 5% non-fat milk in PBS) to prevent non-specific binding.
-
Competitive Reaction: A fixed concentration of the anti-hapten antibody is pre-incubated with varying concentrations of the target analyte (hapten) or the cross-reacting compounds. This mixture is then added to the coated and blocked wells. The free antibody (not bound to the analyte in the solution) will bind to the coated antigen.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is added.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, and the resulting color development is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the free hapten in the sample.
-
Data Analysis: The concentration of the analyte that causes 50% inhibition of the antibody binding (IC50) is determined. The percent cross-reactivity is calculated using the formula:
% Cross-Reactivity = (IC50 of Target Hapten / IC50 of Test Compound) x 100
Logical relationship for determining antibody specificity.
Conclusion
The development of antibodies with high specificity to 2-aminothiazole haptens is achievable, as demonstrated by the presented data. The anti-Crizotinib antibody exhibits exceptional specificity, with negligible cross-reactivity to its major metabolite and other structurally related and unrelated compounds. In contrast, the anti-Sulfathiazole antibody shows a broader recognition pattern, with some degree of cross-reactivity to other sulfonamides containing the thiazole ring.
This comparative analysis underscores the importance of rigorous cross-reactivity testing during antibody development. The choice of hapten design, including the position and nature of the linker arm, can significantly influence the specificity of the resulting antibodies. For applications requiring high specificity, such as therapeutic drug monitoring, minimizing cross-reactivity with metabolites and other structurally similar drugs is crucial to avoid inaccurate measurements. Conversely, for screening assays designed to detect a class of related compounds, a degree of controlled cross-reactivity might be desirable. The detailed experimental protocols provided herein offer a robust framework for researchers to develop and thoroughly characterize antibodies against 2-aminothiazole haptens for their specific research and diagnostic needs.
References
A Comparative Guide to 1-(2-Aminothiazol-4-yl)ethanone-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1-(2-aminothiazol-4-yl)ethanone scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, demonstrating significant efficacy against key regulators of the cell cycle, such as Aurora kinases and Cyclin-Dependent Kinases (CDKs). This guide provides a comparative analysis of the efficacy of these aminothiazole-based inhibitors against other established kinase inhibitors, supported by experimental data and detailed protocols.
Data Presentation: Comparative Efficacy of Kinase Inhibitors
The inhibitory activities of this compound derivatives and other well-known kinase inhibitors are summarized below. The data is presented as IC50 values, which represent the concentration of an inhibitor required for 50% inhibition of the target kinase's activity or cell proliferation.
Aurora Kinase Inhibitors: In Vitro Kinase and Cell Proliferation Assays
| Inhibitor Class | Compound | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Aurora C (IC50, nM) | Cell Line (Cancer Type) | Proliferation (IC50, nM) |
| Aminothiazole-Based | SNS-314 | 9 | 31 | 3[1] | HCT116 (Colon) | 1.8 - 24[1] |
| A2780 (Ovarian) | 1.8[1] | |||||
| HT29 (Colon) | 24[1] | |||||
| Alternative Inhibitors | AT9283 | 3 | 3 | Not Reported | HCT116 (Colon) | Not Reported |
| AMG-900 | 5 | 4 | 1[2] | Various | 0.7 - 5.3[2] |
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors: In Vitro Kinase and Cell Proliferation Assays
| Inhibitor Class | Compound | CDK2/cyclin E (IC50, µM) | CDK2/cyclin A (IC50, µM) | Cell Line (Cancer Type) | Proliferation (IC50, µM) |
| Aminothiazole-Based | Compound 1 (2-(allylamino)-4-aminothiazol-5-yl(phenyl)methanone) | 15[3] | Not Reported | Not Reported | Not Reported |
| Compound 51 (diaminothiazole derivative) | 0.0011 | Not Reported | 13 various cell lines | 0.27 - 6.9[3] | |
| Alternative Inhibitors | Flavopiridol | 0.17[4] | Not Reported | HCT116 (Colon) | 0.013[5] |
| A2780 (Ovarian) | 0.015[5] | ||||
| Roscovitine | 0.1[6][7] | 0.7[8][9] | L1210 (Leukemia) | 16[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure kinase activity.
Materials:
-
Kinase (e.g., Aurora A, CDK2)
-
Substrate (specific for the kinase)
-
ATP
-
Test compounds (this compound-based inhibitors and alternatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction Setup:
-
In a multiwell plate, add the kinase, substrate, and kinase assay buffer.
-
Add the serially diluted test compounds or DMSO (vehicle control) to the wells.
-
Pre-incubate the plate to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction: Add ATP to each well to start the reaction. Incubate at 30°C for 60 minutes.
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced, and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses cell viability based on the metabolic activity of the cells.[12]
Materials:
-
Cancer cell lines (e.g., HCT116, A2780)
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.
Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.
Caption: Simplified CDK2 Signaling Pathway in the G1/S Cell Cycle Transition.
Caption: Experimental Workflow for an In Vitro Kinase Inhibition Assay.
Caption: Experimental Workflow for an MTT Cell Proliferation Assay.
References
- 1. SNS-314 | Aurora A/B/C inhibitor | CAS 1057249-41-8 | Buy SNS314 from Supplier InvivoChem [invivochem.com]
- 2. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Seliciclib | Roscovitine | Cdk2/cyclin E inhibitor | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.com.au]
- 11. promega.com [promega.com]
- 12. researchhub.com [researchhub.com]
A Head-to-Head Comparison: Microwave-Assisted Versus Conventional Synthesis of 2-Aminothiazoles
The synthesis of 2-aminothiazoles, a critical pharmacophore in drug discovery, has traditionally been accomplished through conventional heating methods. However, the advent of microwave-assisted organic synthesis (MAOS) has offered a promising alternative, touting benefits such as accelerated reaction times, enhanced yields, and improved purity profiles. This guide provides a detailed comparison of these two synthetic approaches, supported by experimental data, to assist researchers in making informed decisions for their synthetic strategies.
The primary synthetic route explored is the Hantzsch thiazole synthesis, which typically involves the condensation of an α-haloketone with a thiourea derivative. In the comparative studies cited, variations of this reaction are performed under both conventional reflux conditions and microwave irradiation.
Quantitative Comparison of Synthetic Methods
The data presented below, extracted from various studies, clearly demonstrates the advantages of microwave irradiation over conventional heating for the synthesis of 2-aminothiazole derivatives. Key performance indicators such as reaction time and percentage yield show significant improvements with the microwave-assisted approach.
| Compound | Conventional Method: Reaction Time (hours) | Conventional Method: Yield (%) | Microwave Method: Reaction Time (minutes) | Microwave Method: Yield (%) | Reference |
| 2-amino-4-phenylthiazole | 8 - 10 | 14.20 | 5 - 15 | 29.46 | [1] |
| 2-amino-4-methylthiazole | 8 - 10 | 24.56 | 5 - 15 | 34.82 | [1] |
| 2-amino-4-phenylthiazole | 8 | Not Specified | 10 - 15 | Significantly Higher | [2] |
| N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | 8 | Lower Yields | 30 | 95 | [3] |
| 4-aryl-2-aminothiazoles | Not Specified | Not Specified | 28 - 32 | 84 - 89 | [4] |
Experimental Protocols
Detailed methodologies for both conventional and microwave-assisted synthesis are provided to allow for replication and adaptation in a laboratory setting.
Conventional Synthesis Protocol:
A common procedure for the conventional synthesis of 2-aminothiazole derivatives involves the following steps[1][2]:
-
A mixture of a substituted ketone (0.01 M), thiourea (0.02 M), and iodine (0.01 M) is dissolved in a suitable solvent, such as ethanol.
-
The reaction mixture is refluxed for a period of 8 to 10 hours.
-
The progress of the reaction is monitored using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and then poured into ice water.
-
The resulting precipitate is filtered, dried, and recrystallized from ethanol to yield the final product.
Microwave-Assisted Synthesis Protocol:
The microwave-assisted synthesis of 2-aminothiazole derivatives offers a significantly more rapid process[1][5]:
-
The reactants, a substituted ketone (0.01 M), thiourea (0.02 M), and iodine (0.01 M), are placed in a microwave-safe flask.
-
The mixture is subjected to microwave irradiation at a specified power (e.g., 170 W or 50 W) and temperature (e.g., 140°C) for a short duration, typically ranging from 5 to 15 minutes.
-
Reaction completion is confirmed by TLC.
-
After cooling, the reaction mixture is poured into ice water.
-
The precipitate is collected by filtration, dried, and recrystallized from a suitable solvent like ethanol.
Visualizing the Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of both the conventional and microwave-assisted synthetic procedures.
Caption: Workflow for the conventional synthesis of 2-aminothiazoles.
Caption: Workflow for the microwave-assisted synthesis of 2-aminothiazoles.
Discussion
The comparative data overwhelmingly supports the use of microwave-assisted synthesis for the preparation of 2-aminothiazoles. The significant reduction in reaction time, from hours to minutes, is a key advantage, leading to higher throughput and energy savings.[6] Furthermore, the often-observed increase in product yield makes MAOS a more efficient and economical choice.[1][2] The rapid and uniform heating provided by microwave irradiation can minimize the formation of side products, leading to cleaner reactions and simpler purification processes.
References
- 1. jusst.org [jusst.org]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medmedchem.com [medmedchem.com]
A Comparative Guide to the LC-MS/MS Method Validation for 1-(2-Aminothiazol-4-yl)ethanone in Biological Matrices
This guide provides a comprehensive comparison of the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-(2-Aminothiazol-4-yl)ethanone in biological matrices. It is intended for researchers, scientists, and drug development professionals seeking to understand the performance characteristics and experimental protocols of this bioanalytical method. The guide also briefly discusses alternative methods and presents supporting experimental data based on established validation guidelines from regulatory bodies like the FDA and EMA.[1][2][3][4][5]
Introduction to this compound and Bioanalysis
This compound is a chemical compound containing a 2-aminothiazole moiety, a structure of interest in pharmaceutical development due to its presence in various biologically active molecules.[6][7] Accurate and reliable quantification of such compounds in biological matrices (e.g., plasma, urine) is crucial for pharmacokinetic, toxicokinetic, and bioavailability studies during drug development.[1][3][4] LC-MS/MS has emerged as the preferred technique for these analyses due to its high sensitivity and specificity.[8][9][10]
LC-MS/MS Method Performance
The performance of an LC-MS/MS method is evaluated through a rigorous validation process to ensure its reliability for the intended application.[2][3][11] The key validation parameters are summarized in the table below, with representative data for an aminothiazole derivative.[12]
Table 1: Summary of LC-MS/MS Method Validation Parameters for an Aminothiazole Derivative in Rat Plasma [12]
| Validation Parameter | Acceptance Criteria (FDA/EMA) | Performance Data |
| Specificity & Selectivity | No significant interference at the retention time of the analyte and internal standard (IS). | No endogenous interference was observed in blank plasma samples from six different sources. |
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| Range | - | 1.25 - 1250 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20% | 1.25 ng/mL with acceptable accuracy and precision. |
| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% for LLOQ). | -2.8% to 5.4% |
| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ). | Intra-day: 2.1% to 6.5%; Inter-day: 3.5% to 7.8% |
| Recovery (%) | Consistent, precise, and reproducible. | Analyte: 85.2% - 92.1%; IS: 88.5% |
| Matrix Effect (%) | Consistent and reproducible. | 93.4% - 104.2% |
| Stability | Within ±15% of the nominal concentration. | Stable for 24h at room temp, 3 freeze-thaw cycles, and 30 days at -80°C. |
Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While LC-MS/MS is often the gold standard, HPLC-UV can be a viable alternative in certain scenarios.[12][13] A comparison of the typical performance characteristics of LC-MS/MS and HPLC-UV is presented below.
Table 2: Comparison of LC-MS/MS and HPLC-UV for the Analysis of Aminothiazole Derivatives
| Feature | LC-MS/MS | HPLC-UV |
| Sensitivity | High (ng/mL to pg/mL) | Moderate (µg/mL to high ng/mL) |
| Specificity | Very High (based on mass-to-charge ratio) | Moderate (potential for co-eluting interferences) |
| Linear Range | Wide | Moderate |
| Sample Throughput | High | Moderate |
| Instrumentation Cost | High | Low to Moderate |
| Method Development | More complex | Simpler |
| Robustness | Susceptible to matrix effects | Generally more robust against matrix effects |
Experimental Protocols
A detailed experimental protocol for the LC-MS/MS analysis of an aminothiazole derivative in a biological matrix is provided below.[12][13]
Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma, add 200 µL of the internal standard (IS) solution (e.g., a structural analog) in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., Waters Xterra RP18, 150 mm × 4.6 mm, 5 µm).[12][13]
-
Mobile Phase: A mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. The specific gradient or isocratic conditions would be optimized during method development.
-
Column Temperature: 40°C.[13]
Mass Spectrometry
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and the internal standard would be determined by direct infusion and optimization.
-
Instrument: A triple quadrupole mass spectrometer.
Visualizations
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the logical relationships of the validation parameters.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. moh.gov.bw [moh.gov.bw]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rfppl.co.in [rfppl.co.in]
- 11. bioanalysisforum.jp [bioanalysisforum.jp]
- 12. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1-(2-Aminothiazol-4-yl)ethanone: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the proper disposal procedures for 1-(2-Aminothiazol-4-yl)ethanone, a compound frequently used in pharmaceutical research and development. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the protection of the environment.
Audience: This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
I. Understanding the Hazards
This compound is a hazardous chemical with multiple risk factors. According to its Safety Data Sheet (SDS), this compound is:
-
Toxic if swallowed or in contact with skin.
-
Fatal if inhaled.
-
A cause of severe skin burns and eye damage.
-
Likely to cause an allergic skin reaction.
-
Very toxic to aquatic life with long-lasting effects.
A thorough understanding of these hazards is the first step in ensuring safe handling and disposal. Always consult the specific SDS for the most detailed and up-to-date safety information.
II. Personal Protective Equipment (PPE)
Before beginning any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE).
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Lab Coat | Standard laboratory coat to prevent skin contact |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be managed in strict accordance with institutional guidelines and local regulations. The following protocol outlines the general steps for its proper disposal as hazardous chemical waste.
1. Waste Identification and Segregation:
-
Designate as Hazardous Waste: As soon as this compound is no longer needed, it must be declared as hazardous waste.[1]
-
Segregate from Other Waste Streams: Do not mix this compound with non-hazardous waste. It should be collected in a dedicated waste container.[1]
-
Check for Incompatibilities: Store this compound away from strong oxidizing agents, acids, and bases to prevent any adverse chemical reactions.[1]
2. Waste Collection and Containerization:
-
Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure screw-top lid. The container should be in good condition, free from leaks or cracks.[1]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., toxic, corrosive, environmentally hazardous).
3. Storage:
-
Designated Storage Area: Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[1]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[1]
4. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Your institution's EHS office is responsible for the collection and disposal of hazardous chemical waste.
-
Provide Necessary Documentation: Be prepared to provide the EHS office with a completed hazardous waste disposal form, detailing the contents and quantity of the waste.[1]
IV. Emergency Procedures
In the event of accidental exposure or a spill, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing stops, administer artificial respiration. Call a physician immediately. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with water/shower. Call a physician immediately. |
| Eye Contact | Rinse out with plenty of water. Immediately call an ophthalmologist. Remove contact lenses if present and easy to do so. |
| Ingestion | Give the victim water to drink (two glasses at most). Seek medical advice immediately. |
For spills, evacuate the area, wear appropriate PPE, and contain the spill with absorbent materials. Do not let the product enter drains.[2] Collect the spilled material and any contaminated absorbent into a designated hazardous waste container.
V. Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Comprehensive Safety and Handling Guide for 1-(2-Aminothiazol-4-yl)ethanone
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 1-(2-Aminothiazol-4-yl)ethanone in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, the compound is classified as an irritant.
Key Hazards:
-
Respiratory Irritation: May cause irritation to the respiratory system.[2]
Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most comprehensive and up-to-date information before handling this chemical.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent direct contact and inhalation. The following table summarizes the required PPE for handling this compound.[1][3]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards. | Protects against splashes and dust, preventing serious eye irritation.[1][4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene, butyl). | Prevents skin contact and irritation.[1][4] |
| Body Protection | Standard laboratory coat. A chemical-resistant apron may be necessary for larger quantities. | Protects skin from accidental spills and contamination.[1][6] |
| Respiratory Protection | Handle in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. | Minimizes the inhalation of dust or vapors, preventing respiratory tract irritation.[7][8] |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the chemical's integrity and ensuring a safe laboratory environment.
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[9]
-
Avoid contact with skin, eyes, and clothing.[8]
-
Do not breathe dust, vapor, mist, or gas.[9]
-
Wash hands and any exposed skin thoroughly after handling.[10]
-
Keep the container tightly closed when not in use.[8]
-
Do not eat, drink, or smoke in the handling area.[11]
Storage Procedures:
-
Keep the container tightly closed to prevent contamination.[9]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]
First Aid Measures
In case of accidental exposure, immediate and appropriate first aid is crucial. The following table outlines the recommended procedures.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention.[1][4][11] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[12][13] If skin irritation occurs, seek medical advice.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][12][13] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them two glasses of water to drink.[1][4] Seek immediate medical attention.[4] |
Accidental Release and Disposal Plan
Accidental Release Measures:
-
Ensure adequate ventilation and wear appropriate PPE as outlined in Section 2.
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[9] Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., sand, diatomite, universal binders) and place in a sealed container for disposal.[1]
-
Clean the spill area thoroughly with detergent and water.[4]
-
Do not allow the undiluted product or large quantities to enter drains or water courses.[1]
Waste Disposal Plan: Disposal of this compound must comply with all local, state, and federal regulations.
-
Waste Identification: The compound must be declared as hazardous chemical waste.[3]
-
Segregation: Do not mix with non-hazardous waste. Collect it in a dedicated, clearly labeled waste container.[3][14]
-
Container: Use a clean, dry, and chemically compatible container with a secure lid.[3]
-
Storage: Store the waste container in a designated satellite accumulation area, preferably with secondary containment, until collection by environmental health and safety (EHS) personnel.[3]
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution.[3]
Safe Handling Workflow
The following diagram illustrates the standard operational workflow for handling this compound, from acquisition to disposal.
Caption: Step-by-step workflow for the safe handling of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride | C6H9ClN2OS | CID 12236850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. media.hiscoinc.com [media.hiscoinc.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. research.arizona.edu [research.arizona.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. aksci.com [aksci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. en.hesperian.org [en.hesperian.org]
- 14. safety.net.technion.ac.il [safety.net.technion.ac.il]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
